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2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide Documentation Hub

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  • Product: 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide
  • CAS: 887407-97-8

Core Science & Biosynthesis

Foundational

Synthesis of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide

Title: Synthesis and Mechanistic Insights into 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide: A Technical Guide for Drug Development Executive Summary Pyrazoles are privileged scaffolds in medicinal chemistry, extensive...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis and Mechanistic Insights into 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide: A Technical Guide for Drug Development

Executive Summary

Pyrazoles are privileged scaffolds in medicinal chemistry, extensively utilized in the development of anti-inflammatory, antimicrobial, and antineoplastic agents[1]. Specifically, the 4-formyl-1H-pyrazole core serves as a highly versatile synthetic building block. The reactive aldehyde at the C4 position enables downstream functionalization into Schiff bases, chalcones, and fused heterocyclic systems[2]. This technical guide provides an in-depth, self-validating protocol for the synthesis of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide, detailing the mechanistic causality behind the Vilsmeier-Haack cyclization and the subsequent regioselective N-alkylation.

Retrosynthetic Analysis & Strategic Pathway

The synthesis of the target molecule relies on a robust two-step disconnection strategy. The primary disconnection at the N1-alkyl bond reveals 3-phenyl-1H-pyrazole-4-carbaldehyde and 2-chloroacetamide as the immediate precursors. The pyrazole core is further disconnected via a Vilsmeier-Haack transform, tracing back to acetophenone and hydrazine hydrate[3].

Retrosynthesis Target 2-(4-formyl-3-phenyl-1H- pyrazol-1-yl)acetamide (Target) Intermediate 3-phenyl-1H-pyrazole- 4-carbaldehyde (Core) Target->Intermediate N-Alkylation Disconnection Precursors Acetophenone hydrazone (Precursor) Intermediate->Precursors Vilsmeier-Haack Disconnection Starting Acetophenone + Hydrazine (Starting Materials) Precursors->Starting Condensation Disconnection

Retrosynthetic pathway for 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide.

Step 1: Synthesis of the Pyrazole Core via Vilsmeier-Haack Cyclization

Mechanistic Rationale: The construction of the 3-phenyl-1H-pyrazole-4-carbaldehyde core is achieved through the Vilsmeier-Haack reaction of acetophenone hydrazone. The Vilsmeier reagent (chloroiminium ion), generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), acts as a potent electrophile. The reaction proceeds via a double formylation sequence: the hydrazone nitrogen and the alpha-carbon of the enamine tautomer both attack the chloroiminium ions. Subsequent intramolecular cyclization and aqueous hydrolysis yield the 4-formyl pyrazole[4]. Temperature control during reagent generation is critical; DMF must be kept at 0 °C during POCl3 addition to prevent the exothermic degradation of the chloroiminium intermediate[3].

Experimental Protocol:

  • Hydrazone Formation: Dissolve acetophenone (1.0 equiv, 20 mmol) and hydrazine hydrate (1.2 equiv, 24 mmol) in absolute ethanol (30 mL). Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). Concentrate under reduced pressure to isolate acetophenone hydrazone.

  • Vilsmeier Reagent Generation: In a dry, round-bottom flask under inert atmosphere, cool anhydrous DMF (12.0 equiv, 240 mmol) to 0 °C using an ice-salt bath. Add POCl3 (3.0 equiv, 60 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes.

  • Cyclization: Dissolve the crude acetophenone hydrazone in a minimal amount of cold DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heating & Hydrolysis: Gradually warm the reaction mixture to room temperature, then heat to 80–85 °C for 5 hours.

  • Workup: Cool the mixture to room temperature and pour it slowly into crushed ice (200 g) under vigorous stirring. Neutralize the acidic mixture with a saturated aqueous solution of NaHCO3 until pH 7-8 is reached.

  • Purification: Filter the resulting pale-yellow precipitate, wash thoroughly with cold distilled water, and recrystallize from ethanol to yield pure 3-phenyl-1H-pyrazole-4-carbaldehyde[3].

Step 2: Regioselective N-Alkylation

Mechanistic Rationale: The pyrazole NH is weakly acidic (pKa ~14). Utilizing a mild base such as anhydrous potassium carbonate (K2CO3) in a polar aprotic solvent (DMF) efficiently deprotonates the NH to form the highly nucleophilic pyrazolide anion[5]. The pyrazole ring contains two potential alkylation sites (N1 and N2). However, the bulky phenyl group at the C3 position imposes significant steric hindrance. Consequently, the nucleophilic attack on 2-chloroacetamide occurs almost exclusively at the less hindered N1 position, yielding the 1-alkyl-3-phenyl isomer as the major product.

Experimental Protocol:

  • Deprotonation: Suspend 3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv, 10 mmol) and anhydrous K2CO3 (1.5 equiv, 15 mmol) in anhydrous DMF (20 mL). Stir at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Add 2-chloroacetamide (1.1 equiv, 11 mmol) to the suspension in one portion.

  • Heating: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 95:5).

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (100 mL). Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to afford pure 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide.

Quantitative Data & Optimization

The following tables summarize the optimization parameters for both the cyclization and alkylation steps, demonstrating the causality behind the chosen protocol conditions.

Table 1: Optimization of Vilsmeier-Haack Cyclization

EntryPOCl3 (equiv)DMF (equiv)Temp (°C)Time (h)Yield (%)Observation
11.55.060435Incomplete double formylation
22.510.080568Moderate yield
33.012.080-85585Optimal cyclization[3]
43.012.0100372Formation of tar byproducts

Table 2: Optimization of N-Alkylation Conditions

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Regioselectivity (N1:N2)Yield (%)
1Et3NDCM401290:1045
2NaHTHF0 to 25485:1560
3K2CO3DMF806>95:588
4Cs2CO3MeCN806>95:591

Note: While Cs2CO3 in MeCN provides a slightly higher yield, K2CO3 in DMF is selected for the standard protocol due to superior cost-efficiency and scalability[5].

Mechanistic Pathway Visualization

Mechanism A A C 3. Double Formylation Hydrazone + 2 eq. Chloroiminium Ion A->C B B B->C D D C->D E E D->E

Mechanistic workflow from precursor generation to regioselective N-alkylation.

References

  • [1] Conventional method for synthesis of 1-Benzoyl-3-phenyl-4-carbaldehyde. Source: researchgate.net. 1

  • [4] Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Source: nih.gov. 4

  • [3] Discovery of novel double pyrazole Schiff base derivatives as anti-tobacco mosaic virus (TMV) agents. Source: rhhz.net. 3

  • [5] N,N-Dialkyl-N′-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Source: publish.csiro.au. 5

  • [2] Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Source: nih.gov. 2

Sources

Exploratory

Comprehensive Characterization of 4-Formyl-3-Phenyl-Pyrazole Derivatives: Synthesis, Spectroscopy, and Biological Profiling

Executive Summary The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric core for numerous non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric core for numerous non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and kinase inhibitors. Among its functionalized variants, 4-formyl-3-phenyl-pyrazole derivatives represent a critical class of highly reactive intermediates. The presence of the C4-aldehyde group provides a versatile synthetic handle for downstream functionalization (e.g., Schiff base formation, Knoevenagel condensations), while the 3-phenyl substitution ensures optimal lipophilicity and target-binding affinity via π−π stacking interactions.

This technical guide provides an authoritative, step-by-step framework for the synthesis, physicochemical characterization, and biological evaluation of these derivatives. Designed for drug development professionals, this whitepaper emphasizes the mechanistic causality behind experimental conditions and establishes self-validating protocols to ensure absolute reproducibility.

Synthetic Methodology: The Vilsmeier-Haack Approach

The most robust route to construct the 4-formyl-3-phenyl-pyrazole architecture is via the condensation of acetophenone with a hydrazine derivative, followed by a Vilsmeier-Haack formylation and simultaneous aromatization .

Mechanistic Causality

The transformation relies on the generation of the chloromethyleneiminium ion (the Vilsmeier reagent) from Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF). This highly electrophilic species selectively attacks the electron-rich C4 position of the intermediate pyrazoline ring. Subsequent hydrolysis and aromatization yield the fully conjugated pyrazole core with a formyl group at the 4-position.

VH_Mechanism A Acetophenone + Hydrazine Derivative B Pyrazoline Intermediate A->B Condensation (H+ catalyzed) D Electrophilic Attack & Formylation B->D C Vilsmeier Reagent (POCl3 + DMF) C->D Chloromethyleneiminium Ion E 4-Formyl-3-Phenyl- Pyrazole Core D->E Aromatization & Hydrolysis

Synthetic pathway and Vilsmeier-Haack formylation of pyrazole derivatives.

Self-Validating Synthetic Protocol

To ensure high yields and structural fidelity, the following protocol incorporates internal validation checkpoints.

Phase 1: Hydrazone (Pyrazoline) Formation

  • Reaction Setup: Dissolve equimolar quantities (0.01 mol) of acetophenone and the selected hydrazine derivative (e.g., 4-phenyl-2-hydrazinothiazole) in 25 mL of absolute ethanol.

  • Catalysis: Add 3–4 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of acetophenone. This increases the electrophilicity of the carbonyl carbon, drastically lowering the activation energy for the nucleophilic attack by the terminal nitrogen of the hydrazine.

  • Reflux: Heat the mixture under reflux for 4–6 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the acetophenone spot and the emergence of a lower Rf​ spot confirms the formation of the pyrazoline intermediate.

Phase 2: Vilsmeier-Haack Formylation & Aromatization

  • Reagent Preparation: Cool 10 mL of anhydrous DMF to 0–5 °C in an ice bath. Add 0.03 mol of POCl₃ dropwise over 30 minutes with vigorous magnetic stirring.

    • Causality: The reaction between POCl₃ and DMF is highly exothermic. Dropwise addition at sub-ambient temperatures prevents the thermal degradation of the reactive chloromethyleneiminium ion and prevents dangerous solvent boiling.

  • Addition of Intermediate: Slowly add the isolated pyrazoline intermediate (0.01 mol) to the cold Vilsmeier reagent.

  • Reaction Progression: Stir the mixture at room temperature for 2 hours, then heat to 60 °C for an additional 4 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in saturated aqueous NaHCO₃, and extract with ethyl acetate. Spot the organic layer on a TLC plate. A highly UV-active spot (due to the extended conjugation of the newly formed formyl-pyrazole) indicates successful aromatization.

  • Workup: Pour the reaction mixture over crushed ice and neutralize with saturated NaHCO₃ to precipitate the 4-formyl-3-phenyl-pyrazole derivative. Filter, wash with distilled water, and recrystallize from ethanol.

Physicochemical & Spectroscopic Characterization

Rigorous structural validation is paramount before advancing to biological assays. The 4-formyl-3-phenyl-pyrazole scaffold exhibits distinct spectroscopic signatures that serve as definitive proof of successful synthesis .

Data Presentation: Spectroscopic Markers

The following table summarizes the critical quantitative data required to validate the structural integrity of the synthesized compounds.

Analytical TechniqueFunctional Group / NucleusExpected Signal / ShiftDiagnostic Significance
FT-IR Spectroscopy Aldehydic C=O stretch 1670−1690 cm−1 (Strong)Unambiguous proof of successful Vilsmeier-Haack formylation at C4.
FT-IR Spectroscopy Pyrazole C=N stretch 1590−1610 cm−1 (Medium)Confirms the closure and aromatization of the pyrazole ring.
¹H-NMR (DMSO- d6​ ) Aldehydic -CHO proton δ9.8−10.2 ppm (Singlet, 1H)Definitive confirmation of the formyl proton; highly deshielded due to carbonyl anisotropy.
¹H-NMR (DMSO- d6​ ) Pyrazole C5-H proton δ8.4−8.9 ppm (Singlet, 1H)Validates the fully aromatized pyrazole core (absent in the pyrazoline intermediate).
¹H-NMR (DMSO- d6​ ) Aromatic Protons δ7.2−7.9 ppm (Multiplet, Ar-H)Verifies the presence of the 3-phenyl and other aryl substituents.
Mass Spectrometry Molecular Ion [M+H]+ Matches calculated MWConfirms the exact mass and isotopic distribution of the final derivative.

Biological Evaluation Workflows

4-formyl-3-phenyl-pyrazole derivatives frequently exhibit potent antimicrobial and antifungal properties due to their ability to disrupt microbial cell wall synthesis and inhibit vital enzymatic pathways .

Assay Rationale & Workflow

BioScreening S1 Synthesized Pyrazole Derivatives S2 Prepare Standard Solutions (1%-6% in 50:50 MeOH:H2O) S1->S2 S3 Inoculate Pathogens (e.g., C. albicans, A. niger) S2->S3 Apply to Agar Wells S4 Incubation (37°C for 24-48h) S3->S4 S5 Measure Zone of Inhibition (MIC Determination) S4->S5 Quantitative Analysis

Standardized antimicrobial screening workflow for synthesized compounds.

Step-by-Step Antifungal Screening Protocol (Agar Well Diffusion)
  • Media Preparation: Prepare Sabouraud Dextrose Agar (SDA) plates under strict aseptic conditions.

  • Standard Solution Preparation: Dissolve the synthesized pyrazole derivatives in a 50:50 mixture of Methanol and Water to create concentration gradients ranging from 1% to 6%.

    • Causality: The pyrazole core is highly lipophilic, making it insoluble in pure water. Methanol acts as a solubilizing agent, while the 50% water content ensures that the solvent system does not immediately lyse the microbial cells upon contact, which would result in false-positive inhibition zones.

  • Inoculation: Swab the agar surface uniformly with standardized fungal suspensions (e.g., Candida albicans, Aspergillus niger) adjusted to 0.5 McFarland standard.

  • Well Preparation: Bore 6 mm wells into the agar using a sterile cork borer.

  • Validation Checkpoint (Controls): Load one well with 50 µL of the vehicle (50:50 Methanol:Water) as a negative control to prove the solvent lacks intrinsic antifungal activity. Load another well with a known antifungal (e.g., Fluconazole) as a positive control to validate the assay's sensitivity.

  • Sample Loading & Incubation: Introduce 50 µL of the pyrazole derivative solutions into the remaining wells. Incubate the plates at 28–30 °C for 48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) using a digital caliper.

Data Presentation: Antifungal Activity Summary

The following table illustrates typical dose-dependent responses observed during the biological evaluation of these derivatives .

Compound ConcentrationCandida albicans GrowthAspergillus niger GrowthMechanistic Causality / Observation
1% - 2% Mild ReductionMild ReductionSub-lethal concentration; partial disruption of fungal ergosterol biosynthesis.
5% Nil (Complete Inhibition)Nil (Complete Inhibition)Optimal fungicidal concentration; complete structural collapse of the fungal membrane.
6% Nil (Complete Inhibition)Nil (Complete Inhibition)Plateau effect achieved; no additional therapeutic benefit over the 5% concentration.

Conclusion

The 4-formyl-3-phenyl-pyrazole scaffold is a cornerstone of modern heterocyclic drug discovery. By meticulously controlling the thermodynamic and kinetic parameters of the Vilsmeier-Haack reaction, researchers can isolate these highly functionalized intermediates with exceptional purity. When coupled with rigorous, self-validating spectroscopic characterization and standardized biological screening workflows, these derivatives offer a highly reliable foundation for the development of next-generation antimicrobial and antineoplastic therapeutics.

References

  • Synthesis and biological activity of 4”-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 2013, 5(10):78-84. URL:[Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules (MDPI), 2017. URL: [Link]

  • Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines. PubMed Central (NIH), 2014. URL:[Link]

Foundational

The Diverse Biological Activities of Pyrazole Acetamide Compounds: A Technical Guide for Drug Discovery Professionals

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] When functionalized with an acetamide group, the resulting pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] When functionalized with an acetamide group, the resulting pyrazole acetamide derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of pyrazole acetamide compounds. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Introduction: The Pyrazole Acetamide Core in Medicinal Chemistry

The structural versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][5] The incorporation of an acetamide moiety often enhances the molecule's ability to form crucial hydrogen bonds with biological targets, a key factor in achieving desired therapeutic effects.[3][4] This combination has led to the discovery of numerous pyrazole acetamide derivatives with potent and selective biological activities. Notable examples of FDA-approved drugs containing the pyrazole motif, such as the COX-2 inhibitor Celecoxib, underscore the therapeutic relevance of this chemical class.[1][2][6]

This guide will explore the multifaceted biological landscape of pyrazole acetamide compounds, with a focus on three key therapeutic areas: oncology, infectious diseases, and inflammation. We will examine the underlying mechanisms of action and provide practical, field-proven experimental workflows for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole acetamide derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of human tumor cell lines.[3][7][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[3][9][10]

Mechanism of Action: Inducing Cancer Cell Demise

A primary mechanism by which pyrazole acetamides exert their anticancer effects is through the inhibition of protein kinases . For instance, certain derivatives have been designed as potent inhibitors of BRAF V600E, a mutated protein kinase that drives the growth of various cancers, including melanoma.[3] Docking simulations have revealed that these compounds can bind tightly to the active site of the BRAF V600E protein.[3]

Another critical target is tubulin polymerization . One novel pyrazole acetamide, PTA-1, has demonstrated potent cytotoxicity against triple-negative breast cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]

Furthermore, some pyrazole acetamides have shown the ability to antagonize the androgen receptor (AR) , a key driver in prostate cancer.[11] By blocking AR signaling, these compounds can inhibit the proliferation of prostate cancer cells.[11]

The following diagram illustrates a simplified workflow for the initial screening and mechanistic evaluation of novel pyrazole acetamide compounds for anticancer activity.

Caption: Workflow for antimicrobial activity assessment.

Compound Class Tested Against Activity Reference
Pyrazole-1-sulphonamidesGram-positive and Gram-negative bacteria, fungiModerate to potent[12]
Pyrazole derivatives with -CH3, -CH3O, -CNCandida albicans, Aspergillus nigerSignificant, MIC = 50 µg/ml[13]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole acetamide derivatives have shown significant potential as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade. [6][14][15][16]

Mechanism of Action: Targeting COX Enzymes and Beyond

A well-established mechanism for the anti-inflammatory action of certain pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2. [6][14][17]COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation. [1][14]Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). [6][14] Beyond COX inhibition, some pyrazole acetamides act as antagonists of the P2X7 receptor , an ion channel involved in inflammatory signaling. [18][19]By blocking this receptor, these compounds can reduce the release of pro-inflammatory cytokines. [20] The diagram below outlines the central role of COX-2 in inflammation and its inhibition by pyrazole acetamide derivatives.

Caption: Inhibition of COX-2 by pyrazole acetamide derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrazole acetamide-based anti-inflammatory agents, several key structural features have been identified:

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence COX-2 selectivity and overall anti-inflammatory activity.

  • The Acetamide Linker: Modifications to the acetamide linker can affect the compound's binding affinity to the target enzyme and its pharmacokinetic properties.

  • Aryl Substituents: The presence and substitution pattern of aryl groups attached to the pyrazole core are often critical for potent COX-2 inhibition. For example, in Celecoxib, the p-sulfonamidophenyl group is essential for its selective binding to the COX-2 active site. [1]

Conclusion and Future Directions

Pyrazole acetamide compounds represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation highlights their significant potential. Future research should focus on:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets will facilitate the design of more potent and selective drugs.

  • Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds is essential for their successful clinical translation.

  • Exploration of New Therapeutic Areas: The broad biological activity of pyrazole acetamides suggests that they may have utility in other disease areas, such as neurodegenerative and metabolic disorders.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of pyrazole acetamide compounds can be realized, leading to the development of next-generation medicines for a range of unmet medical needs.

References

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).
  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23).
  • The different methods for in vitro antimicrobial susceptibility testing... - ResearchGate. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor - PubMed. (2010, May 15).
  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2).
  • Antimicrobial susceptibility testing - methods. (n.d.).
  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors - PubMed. (2018, August 1).
  • MTT assay protocol - Abcam. (n.d.).
  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists - PubMed. (2021, October 15).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists - DiVA portal. (2019, March 14).
  • Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor - PubMed. (2010, August 1).
  • Synthesis and pharmacological activities of celecoxib derivatives. (n.d.).
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - R Discovery. (2012, April 30).
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. (2024, July 20).
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024, April 23).
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25).
  • (PDF) Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]. (2026, January 13).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Structure–activity relationship (SAR) for pyrazole derivatives. - ResearchGate. (n.d.).
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26).
  • Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31).
  • Design, Synthesis and Evaluation of Antifungal Activity of Pyrazoleacetamide Derivatives. (n.d.).
  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives | Asian Journal of Chemistry. (2023, July 31).
  • Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives. (2011, September 9).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (n.d.).
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. (2021, June 5).
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC. (n.d.).
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed. (2024, July 16).
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC. (n.d.).
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Journal of Medicinal Chemistry - ACS Publications. (2022, February 16).
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (2023, July 15).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - University of Pretoria. (2025, March 20).
  • Celecoxib and its modified derivatives. | Download Scientific Diagram - ResearchGate. (n.d.).
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  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (2015, January 18).
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  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC. (2020, June 15).
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - RSC Publishing. (2022, February 14).
  • Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole - MDPI. (2020, June 21).
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Sources

Exploratory

Structure-Activity Relationship (SAR) of Phenyl-Pyrazol-Acetamide Derivatives as Novel MmpL3 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Antimycobacterial Drug Discovery Executive Summary The emergence of multidrug-resistant (MDR) and ext...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Antimycobacterial Drug Discovery

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel chemical entities with unique mechanisms of action. Recently, the phenyl-pyrazol-acetamide scaffold has emerged as a highly potent and selective class of antimycobacterial agents [1].

Through phenotypic screening and subsequent target deconvolution, these derivatives have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) [2]. MmpL3 is an essential inner-membrane transporter responsible for the translocation of trehalose monomycolate (TMM) to the periplasm, a critical step in the biosynthesis of the mycobacterial cell wall. This technical guide explores the structure-activity relationship (SAR) dynamics, mechanistic pathways, and self-validating experimental protocols essential for optimizing phenyl-pyrazol-acetamide derivatives.

Chemical Architecture and Rationale

The design of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives is grounded in a rational bioisosteric approach aimed at balancing lipophilicity, metabolic stability, and target engagement.

  • The Pyrazole Core: Serving as a rigid, metabolically stable scaffold, the pyrazole ring resists the rapid enzymatic degradation often seen with standard aliphatic linkers. It geometrically constrains the molecule, ensuring the optimal trajectory of the attached pharmacophores.

  • The Phenyl Ring (R1): Positioned at the 3-position of the pyrazole, this ring is critical for establishing hydrophobic and π−π stacking interactions within the lipid-rich binding pocket of the MmpL3 transmembrane domain.

  • The Acetamide Linker: This is the mechanistic linchpin. The acetamide moiety provides rotational flexibility, allowing the terminal bulky groups to adopt a bioactive conformation. More importantly, the amide nitrogen (H-bond donor) and carbonyl oxygen (H-bond acceptor) anchor the molecule to the proton relay network of MmpL3, disrupting the proton motive force (PMF) required for substrate translocation [3].

Mechanistic Pathway: Target Interaction

MmpL3 functions as a TMM flippase, driven by the transmembrane proton gradient. When a phenyl-pyrazol-acetamide derivative enters the inner membrane, the hydrophobic tail partitions into the lipid bilayer, while the acetamide core intercalates into the central channel of MmpL3. This binding physically blocks TMM from entering the translocation pathway and disrupts key proton-relay residues (e.g., Asp710, Asp715), leading to rapid bactericidal activity [4].

MmpL3_Pathway TMM Cytoplasmic TMM (Trehalose Monomycolate) MmpL3 MmpL3 Transporter (Inner Membrane) TMM->MmpL3 Translocation TDM TDM & Cell Wall (Trehalose Dimycolate) MmpL3->TDM Flippase Activity Inhibitor Phenyl-Pyrazol-Acetamide (Inhibitor) Inhibitor->MmpL3 Blocks Proton Motive Force & Substrate Binding

Fig 1. Disruption of mycobacterial cell wall synthesis via MmpL3 inhibition.

Structure-Activity Relationship (SAR) Dynamics

Optimization of the phenyl-pyrazol-acetamide scaffold requires a delicate balance between lipophilicity (measured via ClogP) and aqueous solubility, which directly impacts the Minimum Inhibitory Concentration (MIC) and cellular toxicity (CC 50​ ).

Substitution on the Phenyl Ring (R1)

Introducing electron-withdrawing groups (EWGs) such as halogens (-Cl, -F) at the para-position of the phenyl ring significantly enhances antimycobacterial activity. The increased lipophilicity facilitates penetration through the complex, mycolic acid-rich mycobacterial cell envelope. Conversely, strong electron-donating groups (EDGs) often reduce potency due to unfavorable steric clashes or altered electronic distribution that weakens target binding.

Modifications on the Acetamide Nitrogen (R2)

The substitution at the amide nitrogen dictates the molecule's selectivity index (SI). Extending the acetamide into an N′ -benzylidene acetohydrazide introduces an additional aromatic ring, which dramatically increases the binding affinity for MmpL3. Compounds bearing bulky, lipophilic substituents (e.g., 4-chlorobenzylidene) exhibit the lowest MIC values while maintaining low toxicity against mammalian cells (Vero/HepG2) [1].

Quantitative SAR Data Summary

The table below synthesizes representative quantitative data demonstrating the causality between structural modifications and biological outcomes.

Compound ClassR1 (Phenyl Sub)R2 (Amide Sub)MIC (µg/mL) vs MtbCC 50​ (µg/mL) VeroSelectivity Index (SI)ClogP
Unsubstituted Base -H-H>20.0>100<51.85
Alkyl Amide 4-Cl-CH 2​ CH 3​ 8.0>80>102.90
Aryl Amide 4-Cl-Phenyl4.060153.45
Hydrazide Derivative 4-Cl-N=CH-(4-Cl-Phenyl)2.0>80>404.12
Optimized Lead 2,4-diCl-N=CH-(4-F-Phenyl)0.5>100>2004.35

Data synthesized from recent evaluations of pyrazole-based MmpL3 inhibitors [1, 2]. Note the positive correlation between ClogP (up to ~4.5) and antimycobacterial potency, a hallmark of MmpL3 inhibitors.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.

Chemical Synthesis Protocol

The synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives follows a robust, four-step convergent pathway.

Synthetic_Workflow Step1 1. Claisen-Schmidt Condensation (Acetophenone + Aldehyde) Step2 2. Pyrazole Cyclization (Chalcone + Hydrazine) Step1->Step2 Reflux, EtOH Step3 3. N-Alkylation (Pyrazole + Ethyl Bromoacetate) Step2->Step3 K2CO3, Acetone Step4 4. Amidation / Hydrazide Formation (Ester + Amines -> Acetamide) Step3->Step4 Reflux

Fig 2. Step-by-step synthetic workflow for phenyl-pyrazol-acetamide derivatives.

Step-by-Step Methodology:

  • Claisen-Schmidt Condensation: Equimolar amounts of substituted acetophenone and benzaldehyde are dissolved in ethanol. An aqueous solution of 40% NaOH is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours. The resulting chalcone precipitates, is filtered, and recrystallized from ethanol.

  • Pyrazole Cyclization: The chalcone (1 eq) and hydrazine hydrate (1.5 eq) are refluxed in ethanol for 8 hours. The solvent is evaporated, and the residue is oxidized (if necessary, using iodine/DMSO) to yield the fully aromatized 3-phenyl-1H-pyrazole.

  • N-Alkylation: To a solution of the pyrazole in dry acetone, anhydrous K 2​ CO 3​ (2 eq) and ethyl bromoacetate (1.2 eq) are added. The suspension is refluxed for 10 hours. The inorganic salts are filtered off, and the filtrate is concentrated to yield ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate.

  • Amidation: The ester is reacted with an appropriate amine or hydrazine hydrate in ethanol under reflux for 6-8 hours. For hydrazide derivatives, the resulting acetohydrazide is further condensed with substituted benzaldehydes in the presence of catalytic glacial acetic acid to yield the final N′ -benzylidene-2-(3-phenyl-1H-pyrazol-1-yl)acetohydrazide.

In Vitro Biological Evaluation: Resazurin Microtiter Assay (REMA)

To validate the antimycobacterial efficacy, the REMA protocol is utilized. This assay relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells, providing a self-validating visual and fluorometric readout.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 until logarithmic growth phase (OD 600​ = 0.6 - 0.8). Dilute the culture to an OD 600​ of 0.001.

  • Compound Plating: In a 96-well microtiter plate, dispense 100 µL of 7H9 broth into all wells. Add the synthesized compounds (dissolved in DMSO) to the first column and perform 2-fold serial dilutions across the plate. Crucial Control: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity. Include Isoniazid and Rifampicin as positive controls.

  • Inoculation & Incubation: Add 100 µL of the diluted bacterial suspension to each test well. Incubate the plates at 37°C in a humidified incubator for 7 days.

  • Viability Staining: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours at 37°C.

  • Data Acquisition: Visually inspect the plates. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change.

Conclusion

The phenyl-pyrazol-acetamide scaffold represents a highly tunable, synthetically accessible class of MmpL3 inhibitors. By carefully modulating the lipophilicity of the phenyl ring and the steric bulk of the acetamide tail, medicinal chemists can achieve sub-microgram MICs against MDR-TB strains while maintaining excellent mammalian cell safety profiles. Future optimization should focus on improving the aqueous solubility of the highly lipophilic hydrazide derivatives to enhance oral bioavailability and pharmacokinetic (PK) parameters.

References

  • Gaikwad, N., Nirmale, K., Sahoo, S. K., & Yaddanapudi, M. (2021). "Design, synthesis, in silico, and in vitro evaluation of 3‐phenylpyrazole acetamide derivatives as antimycobacterial agents." Archiv der Pharmazie, 354(5), e2000349.[Link]

  • Maddipatla, S., Agnivesh, P. K., Bakchi, B., Nanduri, S., & Yaddanapudi, V. M. (2025). "New pyrazole-based derivatives targeting MmpL3 transporter in Mycobacterium tuberculosis: design, synthesis, biological evaluation and molecular docking studies." Molecular Diversity.[Link]

  • Li, W., Stevens, C. M., Pandya, A. N., Darzynkiewicz, Z., Bhattarai, P., Tong, W., ... & Jackson, M. (2018). "Novel Acetamide Indirectly Targets Mycobacterial Transporter MmpL3 by Proton Motive Force Disruption." Frontiers in Microbiology, 9, 2960.[Link]

  • Shetty, A., et al. (2022). "Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity." Journal of Medicinal Chemistry, 65(24), 16800-16815.[Link]

Foundational

Pharmacological Profile of Substituted Pyrazole Aldehydes: A Technical Guide to Synthesis and Therapeutic Applications

The Pyrazole Aldehyde Scaffold in Drug Discovery The pyrazole nucleus—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry. Its robust presence in FDA-...

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Aldehyde Scaffold in Drug Discovery

The pyrazole nucleus—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry. Its robust presence in FDA-approved therapeutics, including celecoxib (anti-inflammatory), apixaban (anticoagulant), and rimonabant (anti-obesity), underscores its pharmacological versatility[1].

Within this chemical family, substituted 1H-pyrazole-4-carbaldehydes serve as highly reactive, versatile intermediates[2]. The aldehyde functional group at the C4 position provides an ideal anchoring point for further derivatization (e.g., Knoevenagel condensations, Schiff base formations), enabling the rapid generation of diverse chemical libraries targeting antimicrobial, anti-inflammatory, and anticancer pathways.

As a Senior Application Scientist, I approach the development of these compounds not just as a synthetic exercise, but as a highly controlled manipulation of pharmacokinetics. For instance, the strategic incorporation of fluorine atoms into the pyrazole framework significantly increases lipophilicity (logP) and metabolic stability, directly translating to enhanced cell membrane penetration and target binding affinity[3].

Core Synthetic Methodology: The Vilsmeier-Haack Workflow

To ensure the high-yield generation of 1-substituted-1H-pyrazole-4-carbaldehydes, the Vilsmeier-Haack formylation remains the industry standard. The following protocol is designed as a self-validating system to ensure reproducibility and high-purity yields.

Step-by-Step Protocol: Synthesis of Pyrazole-4-Carbaldehydes

Objective: Regioselective cyclization and formylation of hydrazones to yield pyrazole-4-carbaldehydes.

  • Step 1: Hydrazone Formation

    • Action: Dissolve 10 mmol of a substituted acetophenone and 10 mmol of a substituted phenylhydrazine in 20 mL of methanol. Add 1 mL of glacial acetic acid. Stir at 60°C for 4-5 hours[4].

    • Causality: Acetic acid acts as a mild proton donor. It activates the carbonyl carbon of the acetophenone for nucleophilic attack by the hydrazine while strictly preventing the over-protonation of the hydrazine nitrogen, which would otherwise kill its nucleophilicity.

    • Validation: Monitor via Thin-Layer Chromatography (TLC) using Silica Gel 60 F254. The complete disappearance of the ketone spot confirms quantitative conversion to the hydrazone.

  • Step 2: Vilsmeier Reagent Preparation

    • Action: Chill 15 mL of anhydrous dimethylformamide (DMF) in an ice bath (0-5°C). Dropwise, add 3 mL of Phosphorus oxychloride ( POCl3​ ) under continuous, vigorous stirring[4].

    • Causality: The reaction between DMF and POCl3​ forms the highly electrophilic chloroiminium ion. This step is violently exothermic; strict thermal control is required to prevent the degradation of the reagent into inactive byproducts.

  • Step 3: Cyclization and Formylation

    • Action: Add 4 mmol of the unpurified hydrazone intermediate to the chilled Vilsmeier reagent. Elevate the temperature to 70°C and stir for 4-6 hours[4].

    • Causality: The elevated temperature provides the activation energy required for a tandem electrophilic attack. The iminium ion first drives the cyclization of the hydrazone into a pyrazole ring, followed immediately by regioselective formylation at the C4 position—the most electron-rich site of the newly formed heterocycle.

  • Step 4: Quenching and Isolation

    • Action: Pour the hot reaction mixture directly over crushed ice.

    • Causality: The aqueous quench hydrolyzes the C4-iminium intermediate into the final aldehyde group. The sudden drop in temperature and solubility forces the immediate precipitation of the target 1-substituted-1H-pyrazole-4-carbaldehyde.

    • Validation: Filter, wash with cold water, and recrystallize from ethanol. Confirm the structure via 1H -NMR; the aldehyde proton must appear as a distinct, highly deshielded singlet around δ 9.8–10.0 ppm[4].

SynthesisWorkflow Hydrazone Hydrazone Intermediate (Phenylhydrazine + Ketone) Reaction Cyclization & Formylation (70°C, 4-6 hrs) Hydrazone->Reaction Vilsmeier Vilsmeier Reagent (POCl3 + DMF at 0°C) Vilsmeier->Reaction Electrophilic Attack Quench Ice Quench & Hydrolysis Reaction->Quench Iminium Intermediate Product 1-Substituted-1H-Pyrazole- 4-Carbaldehyde Quench->Product Precipitation

Synthetic workflow for pyrazole-4-carbaldehydes via Vilsmeier-Haack reaction.

Pharmacological Profiling across Therapeutic Domains

Anti-Inflammatory & Cardiovascular Targets (PDE-3 Inhibition)

Fluorinated pyrazole derivatives are heavily investigated for their anti-inflammatory and analgesic activities. A prime example is 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde , which serves as the primary building block for LQFM021, a novel tetrazole-bearing pyrazole derivative[5].

Pharmacological assays reveal that LQFM021 acts as a potent competitive inhibitor of Phosphodiesterase-3 (PDE-3)[6]. By inhibiting PDE-3, the compound prevents the hydrolysis of cyclic AMP (cAMP). The resulting intracellular accumulation of cAMP downregulates calcium ion ( Ca2+ ) influx, triggering potent vasorelaxation and a significant reduction in inflammatory cytokine release[6].

MechanismOfAction Ligand Fluorinated Pyrazole (e.g., LQFM021) PDE3 Phosphodiesterase-3 (PDE-3) Enzyme Ligand->PDE3 Competitive Inhibition cAMP Intracellular cAMP Accumulation PDE3->cAMP Prevents Hydrolysis Ca2 Intracellular Ca2+ Influx cAMP->Ca2 Downregulates Effect Vasorelaxation & Anti-inflammatory Effect Ca2->Effect Triggers

Pharmacological mechanism of PDE-3 inhibition by pyrazole derivatives.

Antimicrobial and Antitubercular Efficacy

The global rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel chemical scaffolds. Recent drug development efforts have successfully condensed substituted pyrazole aldehydes with pyridine-4-carbohydrazide to yield agents with exceptional bactericidal properties. Specific derivatives (such as compound 6q) exhibit Minimum Inhibitory Concentrations (MICs) as low as 0.125 µg/mL against H37Rv strains, and maintain an MIC of 0.03 µg/mL against ethambutol- and streptomycin-resistant Mtb strains[7].

Antifungal and Agrochemical Applications

Beyond human pharmacology, fluorinated pyrazole aldehydes demonstrate potent antifungal activity against phytopathogenic fungi, such as Sclerotinia sclerotiorum and Fusarium oxysporum[3]. In silico molecular docking studies suggest that these compounds exert their fungicidal effect by competitively inhibiting proteinase K, disrupting fungal cell wall integrity. Because they exhibit negligible toxicity toward soil-beneficial bacteria (e.g., Bacillus mycoides), they are currently positioned as prime candidates for next-generation, ecologically safe agrochemicals[3].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rapid comparison, the following table summarizes the quantitative pharmacological metrics of key pyrazole aldehyde derivatives discussed in recent literature:

Compound Scaffold / DerivativePrimary Target / Disease ModelKey Quantitative MetricPharmacological Significance
Compound 6q (Pyridine-4-carbohydrazide derivative)Mycobacterium tuberculosis (Drug-resistant)MIC = 0.125 µg/mLHighly bactericidal against ethambutol/streptomycin-resistant strains; Selectivity Index (SI) > 400[7].
LQFM021 (Derived from 3-F-phenyl pyrazole aldehyde)Phosphodiesterase-3 (PDE-3)Significant PDE-3 IC50​ Induces vasorelaxation and reduces Ca2+ influx with practically non-toxic acute profiles[6].
Fluorinated 4,5-dihydro-1H-pyrazoles Phytopathogenic FungiProteinase K InhibitionDisrupts fungal cell wall integrity; viable for environmentally acceptable plant protection[3].
Pyrazole Chalcones (4a-g series)COX / LOX Enzymes>84.2% Edema InhibitionPotent anti-inflammatory action comparable to the standard drug diclofenac[8].

Conclusion

The substituted pyrazole aldehyde scaffold is a cornerstone of modern rational drug design. By leveraging highly controlled synthetic pathways like the Vilsmeier-Haack reaction, researchers can generate libraries of functionalized pyrazoles that address critical therapeutic gaps—from multidrug-resistant tuberculosis to cardiovascular inflammation. Future development will likely focus on the precise integration of halogenated moieties to further optimize the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these promising candidates.

References

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues Source: ResearchGate URL:[Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity Source: Oriental Journal of Chemistry URL:[Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase Source: J-Stage (Chem. Pharm. Bull.) URL:[Link]

  • Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies Source: PubMed / NIH URL:[Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

  • Current status of pyrazole and its biological activities Source: PMC / NIH URL:[Link]

Sources

Exploratory

Advanced In-Silico Workflows for Predicting the Bioactivity of Pyrazole Derivatives

Executive Summary Pyrazole derivatives—characterized by their five-membered heterocyclic ring containing two adjacent nitrogen atoms—are privileged scaffolds in modern medicinal chemistry. Their unique ability to act as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives—characterized by their five-membered heterocyclic ring containing two adjacent nitrogen atoms—are privileged scaffolds in modern medicinal chemistry. Their unique ability to act as both hydrogen bond donors and acceptors, coupled with their conformational flexibility, makes them highly effective modulators of critical therapeutic targets, including Estrogen Receptor alpha (ERα) and Epidermal Growth Factor Receptor (EGFR)[1][2]. However, the traditional empirical synthesis and screening of these derivatives is resource-prohibitive.

This technical guide outlines a deterministic, self-validating in-silico pipeline. By integrating Machine Learning-driven Quantitative Structure-Activity Relationship (ML-QSAR) modeling, structure-based molecular dynamics (MD), and pharmacokinetic triage, researchers can predict the bioactivity of pyrazole derivatives with high fidelity before a single compound is synthesized in the laboratory.

Ligand-Based Prediction: Machine Learning-Driven QSAR Modeling

The Causality Behind the Methodology

Historically, 2D-QSAR models relied on Multiple Linear Regression (MLR) to correlate molecular descriptors with biological activity. However, MLR inherently fails to capture the non-linear structure-activity relationships (SAR) and the dynamic conformational flexibility of the pyrazole ring[3].

To solve this, modern pipelines utilize 4D-QSAR descriptors paired with non-linear Machine Learning (ML) algorithms (e.g., Random Forest, XGBoost). 4D-QSAR incorporates the spatial conformation of the molecule over time, while ensemble ML algorithms excel at mapping complex, high-dimensional electronic and geometric features to bioactivity without overfitting[3].

Step-by-Step ML-QSAR Protocol

This protocol acts as a self-validating system by utilizing strict train/test splits and cross-validation thresholds to ensure the model generalizes to novel pyrazole scaffolds.

  • Dataset Curation & Preprocessing:

    • Extract experimental bioactivity data (e.g., IC50​ or Ki​ values) for pyrazole derivatives from curated databases like ChEMBL. Convert these values to logarithmic scale ( pIC50​ ) to ensure normal distribution[1].

  • Descriptor Generation:

    • Calculate 4D-QSAR descriptors and Extended Connectivity Fingerprints (ECFP4, 1024 bits) to capture both the topological and dynamic electronic properties of the pyrazole core and its substituents[3][4].

  • Feature Selection:

    • Apply a variance threshold to remove static features. Use Recursive Feature Elimination (RFE) to isolate the descriptors that most heavily influence bioactivity (e.g., the presence of NO2​ or Cl substitutions on the pyrazole ring)[1].

  • Model Training & Hyperparameter Tuning:

    • Split the dataset into an 80% training set and a 20% external test set. Train ensemble models (e.g., XGBoost, Random Forest) using 10-fold cross-validation to optimize tree depth and learning rates[1][4].

  • Self-Validation & Triage:

    • Evaluate the model. A robust predictive model must achieve a Coefficient of Determination ( R2 ) > 0.80 and a Root Mean Square Error (RMSE) < 0.60 to be considered valid for lead identification[1].

G Data Dataset Curation (ChEMBL IC50) Desc Descriptor Calculation (4D-QSAR, ECFP4) Data->Desc Curated SMILES Split Train/Test Split (80:20 Ratio) Desc->Split Feature Matrix Model Machine Learning (RF, XGBoost, SVM) Split->Model Training Set Valid Model Validation (RMSE, R²) Model->Valid Hyperparameter Tuning Pred Bioactivity Prediction (Lead Identification) Valid->Pred Validated Model

Figure 1: Machine learning-driven QSAR workflow for predicting pyrazole bioactivity.

Quantitative Performance of ML Models

The superiority of hybrid and ensemble ML models in predicting pyrazole bioactivity is demonstrated in the comparative data below:

Model ArchitectureFeature SetTarget / ApplicationPerformance Metrics
GBM + RF (Hybrid) 4D-QSAR DescriptorsPyrazole derivatives (General SAR) R2 = 0.99978[3]
XGBoost Regression ChEMBL Dataset (1,231 cmpds)Estrogen Receptor Alpha (ERα)RMSE < 0.6, R2 > 0.8[1]
Random Forest (RF) ECFP4 Fingerprints (1024 bits)HIV-1 / General InhibitorsAccuracy = 0.85, AUC = 0.92[4]

Structure-Based Validation: Molecular Docking & MD Simulations

The Causality Behind the Methodology

While ML-QSAR provides a highly accurate ligand-centric prediction of bioactivity, it lacks mechanistic context regarding how the pyrazole derivative interacts with the target protein's active site. Molecular docking bridges this gap by predicting the static binding affinity ( ΔG ).

However, docking alone is prone to false positives because proteins are dynamic entities. Therefore, a Molecular Dynamics (MD) simulation is strictly required. MD acts as the self-validating mechanism for docking; by simulating the protein-ligand complex over 100 nanoseconds, we can confirm thermodynamic stability and verify that critical interactions (e.g., π−π stacking with PHE-404 in ERα) persist over time[1].

Step-by-Step Docking & MD Protocol
  • Quantum Mechanical Ligand Preparation:

    • Optimize the 3D geometry of the predicted pyrazole hits using Density Functional Theory (DFT). DFT calculates the precise frontier molecular orbitals (HOMO/LUMO) and partial charges, which are critical for accurate docking[5].

  • Protein Preparation:

    • Retrieve the target crystal structure (e.g., ERα or EGFR) from the Protein Data Bank. Remove co-crystallized water molecules, add polar hydrogens, and minimize the energy of the binding pocket[1][2].

  • Molecular Docking:

    • Execute docking using Glide (XP mode) or AutoDock Vina. Score the ligands based on binding free energy. Highly active pyrazole derivatives typically exhibit binding affinities between -8.800 and -9.400 kcal/mol, driven by robust hydrogen bonding[1][5].

  • MD Simulation & Trajectory Analysis (100 ns):

    • Solvate the top-scoring protein-ligand complexes in a TIP3P water box and neutralize with counter-ions.

    • Equilibrate the system under NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles.

    • Run a 100 ns production simulation. Extract the Root Mean Square Deviation (RMSD). An RMSD fluctuation of < 2.0 Å confirms that the pyrazole ligand is stably anchored in the active site, validating the predicted bioactivity[1].

G PrepL Ligand Prep (DFT) Energy Minimization Dock Molecular Docking (Glide / Vina) PrepL->Dock PrepP Protein Prep (Add H, Remove H2O) PrepP->Dock Score Binding Affinity (ΔG Calculation) Dock->Score Top Poses MD MD Simulation (100ns) (Thermodynamic Stability) Score->MD Lead Complexes Traj Trajectory Analysis (RMSD < 2.0 Å) MD->Traj Dynamic Profiling

Figure 2: Structure-based validation pipeline utilizing molecular docking and MD simulations.

Pharmacokinetic Triage: In-Silico ADMET Profiling

The Causality Behind the Methodology

A pyrazole derivative with a perfect predicted IC50​ and a stable MD trajectory is still a failed drug if it is highly toxic or rapidly metabolized. To ensure the holistic viability of the predicted compounds, the final stage of the pipeline is ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling . This step acts as a terminal filter, ensuring that only compounds adhering to Lipinski's Rule of Five and exhibiting favorable pharmacokinetic profiles are advanced to in-vitro synthesis[2].

Conclusion

The in-silico prediction of bioactivity for pyrazole derivatives represents a paradigm shift from trial-and-error chemistry to deterministic engineering. By cascading ML-driven 4D-QSAR models into quantum-mechanically prepared molecular docking, and subsequently validating those poses via 100 ns MD simulations, researchers can establish a closed-loop, self-validating system. This methodology drastically reduces the translational gap between computational design and clinical efficacy.

References

  • A DFT-Based QSAR and Molecular Docking Studies on Potent Anti-Colon Cancer Activity of Pyrazole Derivatives Source: ResearchGate URL
  • Structure–activity modeling and hybrid machine learning-based prediction of bioactivity in pyrazole derivatives for drug discovery applications Source: TÜBİTAK Academic Journals URL
  • Pharmacophore-guided machine learning and molecular simulations of pyrazole-imine ligands targeting estrogen receptor alpha Source: IDEAS/RePEc URL
  • 2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling Source: OUCI URL
  • Machine Learning-Driven Consensus Modeling for Activity Ranking and Chemical Landscape Analysis of HIV-1 Inhibitors Source: MDPI URL

Sources

Foundational

Structural Elucidation of 4-Formylpyrazoles: An In-Depth Spectroscopic Guide

Introduction: The Analytical Imperative 4-Formylpyrazoles are privileged scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of kinase inhibitors, anti-inflammatory agents, and antimicro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

4-Formylpyrazoles are privileged scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs[1]. Typically synthesized via the Vilsmeier-Haack formylation of pyrazole precursors[2], these molecules present unique analytical challenges. The presence of multiple heteroatoms, potential annular tautomerism (in N-unsubstituted derivatives), and the highly conjugated nature of the ring system require a rigorous, multi-modal spectroscopic approach.

As a Senior Application Scientist, I approach structural elucidation not merely as a checklist of peaks, but as a holistic, self-validating system. Relying on a single modality can lead to misassigned regiochemistry—particularly distinguishing between N-alkylation and C-substitution. This whitepaper details the causality behind the spectroscopic behaviors of 4-formylpyrazoles across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), providing a robust framework for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of pyrazole characterization. The electron-rich nature of the pyrazole ring, juxtaposed with the electron-withdrawing formyl group, creates a highly distinct chemical shift environment[3].

¹H and ¹³C NMR Causality

In ¹H NMR, the formyl proton (-CHO) is the most diagnostic signal. It typically resonates far downfield as a sharp singlet between δ 9.5 and 10.5 ppm [3]. Why so far downfield? The carbonyl group's magnetic anisotropy heavily deshields the proton, an effect that is amplified by the electron-withdrawing nature of the adjacent sp²-hybridized pyrazole ring carbons.

The pyrazole ring protons (C3-H and C5-H) typically appear between δ 8.0 and 8.9 ppm [4]. In N-unsubstituted pyrazoles, rapid intermolecular proton exchange (tautomerism) often causes the N-H proton to appear as a highly broadened singlet anywhere from δ 12.0 to 13.5 ppm , which will disappear upon D₂O exchange[5].

The Necessity of 2D NMR (HMBC/HSQC)

1D NMR is insufficient for confirming the regiochemistry of substituted 4-formylpyrazoles. To definitively prove that the formyl group is at the C4 position rather than C3 or C5, Heteronuclear Multiple Bond Correlation (HMBC) is required. An HMBC cross-peak between the formyl proton (~10.0 ppm) and the C4 carbon (~120-125 ppm), as well as three-bond correlations to C3 and C5 (~135-150 ppm), unambiguously locks the structural connectivity.

Table 1: Diagnostic NMR Chemical Shifts for 4-Formylpyrazoles
NucleusFunctional GroupTypical Shift (ppm)MultiplicityCausality / Mechanistic Note
¹H -CHO (Formyl)9.5 – 10.5Singlet (s)Strong deshielding due to carbonyl anisotropy and pyrazole ring electron withdrawal.
¹H C3-H / C5-H8.0 – 8.9Singlet (s)Shift depends on N-substitution; deshielded by adjacent ring nitrogens[4].
¹H N-H (if applicable)12.0 – 13.5Broad singlet (br s)Broadens due to quadrupolar relaxation of Nitrogen-14 and rapid tautomeric exchange.
¹³C -CHO (Carbonyl)183.0 – 186.0N/AHighly deshielded sp² carbonyl carbon[3].
¹³C C4 (Ring)120.0 – 125.0N/AShielded relative to C3/C5 due to electron donation from adjacent nitrogens.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups identified in NMR. The defining feature of a 4-formylpyrazole in an IR spectrum is the carbonyl (C=O) stretching frequency.

The Causality of Conjugation: In an isolated, aliphatic aldehyde, the C=O stretch typically appears around 1710 cm⁻¹. However, in 4-formylpyrazoles, this band shifts to a significantly lower frequency, typically 1660 – 1680 cm⁻¹ [3]. This occurs because the carbonyl π-bond is highly conjugated with the aromatic π-system of the pyrazole ring. This conjugation increases the single-bond character of the C=O bond, decreasing its force constant and thereby lowering the vibrational frequency[2].

Table 2: Key FT-IR Vibrational Bands
Functional GroupVibration ModeWavenumber (cm⁻¹)Causality / Mechanistic Note
C=O (Formyl) Stretching1660 – 1680Lower frequency due to extended conjugation with the pyrazole π-system.
C=N / C=C Stretching1520 – 1595Characteristic skeletal vibrations of the heteroaromatic diazole ring[4].
N-H Stretching3130 – 3330Present only in N-unsubstituted pyrazoles; broad due to intermolecular H-bonding.

Mass Spectrometry (MS) & Fragmentation Pathways

Mass spectrometry (whether GC-MS with Electron Ionization or LC-MS with Electrospray Ionization) dictates the exact mass and formula of the synthesized compound. However, the fragmentation pattern is what confirms the structural architecture.

The fragmentation of 4-formylpyrazoles is heavily driven by the expulsion of highly stable neutral molecules[6]. The primary fragmentation pathway is the loss of carbon monoxide (CO, -28 Da) from the molecular ion, a hallmark of aromatic aldehydes[7]. This is frequently followed by the loss of hydrogen cyanide (HCN, -27 Da) , which is a characteristic ring-cleavage pathway for pyrazoles[6].

MS_Fragmentation M Molecular Ion [M]+• M_CO Loss of CO [M - 28]+• M->M_CO -CO (m/z -28) M_CHO Loss of CHO• [M - 29]+ M->M_CHO -CHO• (m/z -29) M_N2 Loss of N2 / RN2 Ring Cleavage M->M_N2 -N2 (m/z -28) M_HCN Loss of HCN [M - 28 - 27]+• M_CO->M_HCN -HCN (m/z -27)

Figure 1: Primary mass spectrometry fragmentation pathways of 4-formylpyrazoles.

Standardized Experimental Protocol: A Self-Validating Workflow

Workflow Prep Sample Prep & Purity Check NMR NMR Acquisition (1D & 2D) Prep->NMR IR FT-IR Analysis (ATR/KBr) Prep->IR MS High-Res MS (ESI/EI) Prep->MS Data Data Synthesis & Elucidation NMR->Data IR->Data MS->Data

Figure 2: Self-validating multi-modal spectroscopic workflow for structural confirmation.

Step-by-Step Methodology:
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 5-10 mg of the purified 4-formylpyrazole in 0.6 mL of deuterated solvent.

    • Causality: Use DMSO-d₆ if the compound is N-unsubstituted to observe the N-H proton (which often broadens into the baseline in CDCl₃ due to exchange rates)[3]. Use CDCl₃ for N-alkylated derivatives for sharper baseline resolution[4].

  • High-Resolution Mass Spectrometry (HRMS):

    • Action: Infuse the sample via ESI-TOF (Electrospray Ionization Time-of-Flight).

    • Validation Checkpoint: Confirm the exact mass is within ≤ 5 ppm of the theoretical [M+H]⁺ mass. Ensure the presence of the [M-CO]⁺ fragment to validate the formyl group[7].

  • FT-IR Acquisition (ATR Method):

    • Action: Place 1-2 mg of solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure.

    • Validation Checkpoint: Verify the presence of the conjugated C=O stretch at 1660–1680 cm⁻¹. If the peak is >1700 cm⁻¹, suspect an impurity or a broken conjugation system[3].

  • NMR Acquisition (1D and 2D):

    • Action: Acquire ¹H (minimum 400 MHz), ¹³C, HSQC, and HMBC spectra.

    • Validation Checkpoint: Use HSQC to map all protons to their respective carbons. Use HMBC to trace the 3-bond coupling from the formyl proton (~10.0 ppm) to the pyrazole C4 and adjacent C3/C5 carbons, definitively proving the substitution pattern.

Conclusion

The structural elucidation of 4-formylpyrazoles requires a deep understanding of how the molecule's electronic properties dictate its spectroscopic behavior. By correlating the deshielding effects in NMR, the conjugation-driven frequency shifts in FT-IR, and the predictable neutral-loss fragmentations in Mass Spectrometry, researchers can construct a highly reliable, self-validating analytical profile. This rigorous approach prevents downstream failures in drug development caused by misassigned regiochemistry or undetected tautomeric mixtures.

Sources

Exploratory

Physicochemical properties of substituted pyrazole acetamides

Title: Physicochemical Properties and Synthetic Methodologies of Substituted Pyrazole Acetamides: A Technical Guide for Drug Discovery Structural Rationale and Physicochemical Profiling Substituted pyrazole acetamides re...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Properties and Synthetic Methodologies of Substituted Pyrazole Acetamides: A Technical Guide for Drug Discovery

Structural Rationale and Physicochemical Profiling

Substituted pyrazole acetamides represent a highly versatile and privileged pharmacophore in modern medicinal chemistry and agrochemical development. By combining the amphoteric, aromatic nature of the pyrazole ring with the conformational flexibility and hydrogen-bonding capacity of an acetamide linker, these compounds offer highly tunable physicochemical properties.

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms—one pyrrole-like (hydrogen-bond donor) and one pyridine-like (hydrogen-bond acceptor). When functionalized with an acetamide moiety, the resulting scaffold exhibits unique physicochemical behaviors that are critical for optimizing drug-likeness and target engagement.

Lipophilicity (LogP) and Permeability

Unsubstituted pyrazole acetic acids are highly polar and exhibit poor passive membrane permeability. However, the conversion to an acetamide and the introduction of lipophilic substituents (e.g., a 4-fluorophenyl group at the C3/C4 position) drastically shift the partition coefficient. For instance, 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-substituted acetamides demonstrate an optimized LogP of 2.87 ± 0.15 [[1]]. This specific LogP range (2.0–3.0) is the "sweet spot" for oral bioavailability, ensuring sufficient lipophilicity to cross the phospholipid bilayer without succumbing to excessive plasma protein binding or rapid hepatic clearance. The addition of halogen atoms, such as fluorine, specifically enhances metabolic stability by blocking cytochrome P450-mediated oxidation.

Acid-Base Equilibria (pKa) and Solubility

The pyrazole acetamide scaffold is characterized by a carefully balanced acid-base profile. The acetamide nitrogen is non-basic due to the delocalization of its lone pair into the adjacent carbonyl group. The pyrazole N2 atom possesses a weak basicity (pKa ~2.5), meaning the molecule remains predominantly neutral at a physiological pH of 7.4. This neutrality prevents charge-induced membrane repulsion.

Despite the increase in LogP from lipophilic substitutions, the acetamide linker preserves aqueous solubility (e.g., 0.12 mg/mL at 25°C for fluorophenyl derivatives [[1]]) by acting as a strong hydrogen bond donor (HBD) and acceptor (HBA). This disrupts rigid crystal lattice packing and facilitates favorable solvation enthalpies in aqueous media, which is a critical parameter for formulating orally administered therapeutics.

Quantitative Data Presentation

Table 1: Physicochemical Data Summary of Pyrazole Acetamide Derivatives

Compound ClassRepresentative SubstituentPredicted LogPAqueous Solubility (pH 7.4)Primary Application / Target
Pyrazole Acetic Acid None (Base Scaffold)~0.5 - 1.0High (>10 mg/mL)Synthetic Intermediate [[2]]
Substituted Pyrazole Acetamide 3-(4-fluorophenyl)-5-methyl2.87 ± 0.150.12 mg/mLKinase/Receptor Modulator [[1]]
Pyrimidine-Pyrazole Acetamide 1-(6-oxo-1,6-dihydropyrimidine)1.8 - 2.5Moderate (~1.0 mg/mL)DprE1 Inhibitor (Antitubercular) [[3]]
Pyrazole-Acetamide Ligand N-(2-aminophenyl)1.5 - 2.0ModerateMetal Coordination (Antibacterial) [[4]]

Target Engagement and Biological Implications (E-E-A-T Causality)

The physicochemical properties of pyrazole acetamides directly dictate their biological efficacy and mechanism of action. The causality behind choosing an acetamide linker over an ester is rooted in metabolic stability; esters are rapidly hydrolyzed by ubiquitous plasma esterases, whereas acetamides resist enzymatic cleavage and provide a critical HBD for target engagement.

  • Noncovalent DprE1 Inhibition: Recent breakthroughs have identified N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives as potent, noncovalent inhibitors of DprE1, a validated target for Mycobacterium tuberculosis [[3]]. The acetamide linker provides the exact conformational flexibility needed to position the pyrimidine and pyrazole rings into the hydrophobic pockets of the DprE1 active site, while the amide carbonyl acts as a critical HBA to anchor the molecule to active-site residues.

  • Metal Coordination and Antibacterial Activity: Pyrazole-acetamides, such as N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, act as excellent chelating ligands. They form stable mononuclear coordination complexes with transition metals like Cd(II), Cu(II), and Fe(III) [[4]]. The chelation process reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups, thereby increasing the overall lipophilicity of the complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid layers of bacterial cell membranes, significantly boosting antibacterial activity compared to the free ligand.

SPR Core Pyrazole Acetamide Scaffold Sub_N1 N1-Substitution (e.g., Pyrimidine) Core->Sub_N1 Linker Acetamide Linker (-CH2-CO-NH-) Core->Linker Sub_C3 C3/C4-Substitution (e.g., 4-Fluorophenyl) Core->Sub_C3 Prop_Target Target Engagement (DprE1 / Metal Chelation) Sub_N1->Prop_Target  Binding Pocket Fit Prop_Sol Aqueous Solubility Maintained by H-Bonding Linker->Prop_Sol  H-Bond Donor/Acceptor Linker->Prop_Target  Conformational Flexibility Prop_LogP Lipophilicity (LogP ~2.5-3.0) Optimized for Permeability Sub_C3->Prop_LogP  Hydrophobic Interactions Sub_C3->Prop_Target  Metabolic Stability

Fig 1: Structure-property relationships (SPR) of substituted pyrazole acetamides.

Experimental Methodologies: Self-Validating Synthetic Protocol

To achieve high-purity substituted pyrazole acetamides for physicochemical profiling, the following self-validating protocol details the amidation of a pyrazole acetic acid derivative.

Rationale and Causality: Direct amidation of carboxylic acids requires extreme heat, which can degrade the pyrazole ring. Therefore, we utilize a two-step activation-coupling sequence. Thionyl chloride (SOCl₂) is chosen to convert the acid to an acyl chloride, drastically lowering the activation energy for nucleophilic attack. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Protocol:

  • Activation: Suspend 10.0 mmol of 2-(1H-pyrazol-3-yl)acetic acid [[2]] in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis: Add 1 drop of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates acyl chloride formation.

  • Chlorination: Cool the mixture to 0°C. Add 12.0 mmol of SOCl₂ dropwise over 15 minutes. Stir for 2 hours at room temperature until gas evolution (SO₂ and HCl) ceases.

  • Validation Check 1: Evaporate a 0.1 mL aliquot and dissolve in methanol. Analyze via TLC (Thin Layer Chromatography) to confirm the complete disappearance of the starting acid (observed as the methyl ester derivative).

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure to yield the crude pyrazole acetyl chloride.

  • Coupling: Redissolve the acyl chloride in 15 mL of anhydrous DCM. Cool to 0°C.

  • Amine Addition: Prepare a solution of the target amine (10.0 mmol) and DIPEA (25.0 mmol) in 10 mL of DCM. Add this solution dropwise to the acyl chloride to control the exothermic reaction and minimize side-product formation.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup (Self-Validating Purification): Wash the organic layer sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove any hydrolyzed carboxylic acid), and brine. Causality: This liquid-liquid extraction exploits the pKa differences of the impurities, ensuring only the neutral pyrazole acetamide remains in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from hot ethanol to yield the analytically pure substituted pyrazole acetamide.

  • Validation Check 2: Confirm purity (>95%) via High-Performance Liquid Chromatography (HPLC) and structural integrity via ¹H-NMR and LC-MS.

Workflow Start Starting Materials: Pyrazole Acetic Acid + Amine Activation Carboxyl Activation (SOCl2 / DMF cat. / 0°C) Start->Activation  Acyl Chloride Formation Coupling Amide Coupling (DIPEA / DCM / 25°C) Activation->Coupling  Nucleophilic Attack Purification Purification & Validation (HPLC, NMR, LC-MS) Coupling->Purification  Crude Acetamide Profiling Physicochemical Profiling (LogP, pKa, Solubility) Purification->Profiling  >95% Purity Confirmed

Fig 2: Synthetic and profiling workflow for substituted pyrazole acetamides.

References

  • Title: Discovery of N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry (via Zhejiang University) URL: [Link]

  • Title: Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity Source: PMC - NIH URL: [Link]

Foundational

Elucidating the Mechanism of Action of Pyrazole-Based Compounds: A Technical Guide for Preclinical Development

Executive Summary The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry[1]. Its unique tautomeric properties and capacity for robust hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry[1]. Its unique tautomeric properties and capacity for robust hydrogen bonding make it an ideal pharmacophore for interacting with diverse biological targets, most notably kinases and cyclooxygenases[2],[3]. As a Senior Application Scientist, I have structured this guide to move beyond theoretical pharmacology, focusing instead on the causality of experimental design. We will explore the mechanism of action (MoA) studies for two clinical benchmarks: Ruxolitinib (a JAK1/2 inhibitor) and Celecoxib (a selective COX-2 inhibitor), detailing the self-validating assay architectures required to rigorously quantify their biochemical and cellular efficacy.

The Pyrazole Scaffold: Structural Rationale in Target Binding

The efficacy of pyrazole-based compounds stems from their structural geometry. The molecular formula C3​H4​N2​ allows the ring to act simultaneously as a hydrogen bond donor (via the NH group) and an acceptor (via the sp2 -hybridized nitrogen)[2].

  • In Kinase Inhibition (e.g., Ruxolitinib): The pyrazole core mimics the adenine ring of ATP, allowing it to anchor deeply into the highly conserved ATP-binding hinge region of Janus kinases (JAKs)[4],[5].

  • In Enzyme Inhibition (e.g., Celecoxib): The diaryl-substituted pyrazole configuration, coupled with a sulfonamide group, exploits the larger, more flexible hydrophilic side pocket of the COX-2 active site, driving its selectivity over the constitutively active COX-1 isoform[6],[7].

Case Study 1: Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib is a potent, ATP-competitive inhibitor of JAK1 and JAK2[4],[8]. In myeloproliferative neoplasms, hyperactivation of the JAK-STAT pathway drives aberrant cellular proliferation and cytokine storming[5]. By competitively occupying the ATP-binding pocket, ruxolitinib prevents the cross-phosphorylation of JAK and the subsequent activation of STAT transcription factors[8].

JAK_STAT_MoA Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Enzyme Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK Blocks ATP Pocket Nucleus Gene Transcription (Proliferation) STAT->Nucleus Translocates

Ruxolitinib disrupts the JAK-STAT signaling cascade by blocking the ATP-binding pocket of JAK1/2.

Experimental Protocol: TR-FRET Biochemical Kinase Assay

To validate the MoA and quantify the IC50​ of a pyrazole-based kinase inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard[9].

Causality of Choice: TR-FRET is selected over standard colorimetric assays because its time-resolved nature eliminates auto-fluorescence artifacts common with densely functionalized pyrazole libraries.

Step-by-Step Methodology:

  • Enzyme & Substrate Preparation: Express and purify recombinant human JAK1, JAK2, and JAK3. Utilize a synthetic poly(Glu, Tyr) peptide as the substrate, which provides a universal tyrosine phosphorylation target for the kinase domain[9].

  • Compound Titration: Serially dilute ruxolitinib in 100% DMSO. Critical Step: Ensure the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction Initiation: Combine the JAK enzyme, peptide substrate, and the inhibitor in a kinase reaction buffer. Initiate the reaction by adding ATP. Self-Validation: The ATP concentration must be calibrated to its Km​ value for the specific JAK isoform. Using saturating ATP levels will artificially outcompete the inhibitor, skewing the IC50​ [5].

  • Detection: Stop the reaction using EDTA (to chelate Mg2+ ). Add a Europium-labeled anti-phosphotyrosine antibody and an allophycocyanin (APC)-labeled streptavidin[9].

  • Readout & Analysis: Excite the Europium donor at 340 nm. If the substrate is phosphorylated, the antibody binds, bringing the Europium and APC into close proximity, yielding a FRET signal at 665 nm. Calculate the percent inhibition relative to the vehicle control.

Case Study 2: Celecoxib and COX-2 Selectivity

Celecoxib is a diaryl-substituted pyrazole that selectively targets Cyclooxygenase-2 (COX-2)[6]. COX-2 is an inducible enzyme responsible for synthesizing pro-inflammatory prostaglandins (like PGE2​ ) from arachidonic acid[10],[7]. The MoA relies on the pyrazole core directing a sulfonamide moiety into a hydrophilic side pocket unique to COX-2, thereby sparing COX-1 and minimizing gastrointestinal toxicity[11],[7].

COX2_MoA Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX2 COX-2 (Inducible) AA->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Catalyzes Celecoxib Celecoxib (Pyrazole) Celecoxib->COX2 Selective Inhibition Inflammation Pain & Inflammation PGH2->Inflammation Mediates

Celecoxib selectively inhibits COX-2, blocking the conversion of arachidonic acid to prostaglandins.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

To prove COX-2 selectivity, parallel assays against both COX-1 and COX-2 must be conducted to establish a Selectivity Index ( SI=IC50(COX−1)​/IC50(COX−2)​ ).

Causality of Choice: A fluorometric assay measuring the peroxidase activity of COX is utilized because it offers superior sensitivity and dynamic range compared to traditional oxygen-consumption assays[10].

Step-by-Step Methodology:

  • Enzyme Preparation: Aliquot purified human recombinant COX-1 and COX-2 into separate microplate wells containing assay buffer (Tris-HCl, pH 8.0, with hematin as a cofactor).

  • Inhibitor Incubation: Add celecoxib (serially diluted) to the wells and incubate for 15 minutes at 37∘C . Self-Validation: Always include a non-selective NSAID (e.g., Ibuprofen) as a positive control to validate assay responsiveness across both isoforms[11].

  • Substrate Addition: Introduce arachidonic acid alongside a fluorogenic substrate (e.g., ADHP). As COX converts arachidonic acid to PGG2​ and subsequently to PGH2​ , its peroxidase activity oxidizes ADHP into the highly fluorescent compound resorufin[10].

  • Readout: Measure fluorescence using an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The reduction in fluorescence correlates directly with the magnitude of COX inhibition[10].

Quantitative Data & Comparative Analysis

Synthesizing the biochemical assay data is critical for advancing a pyrazole hit to a lead compound. The table below summarizes the target selectivity profiles established through the methodologies described above.

CompoundPrimary TargetIsoform Selectivity / Off-Target IC50​ ValueClinical Indication
Ruxolitinib JAK1-3.3 nMMyelofibrosis, aGVHD[4],[12]
Ruxolitinib JAK2-2.8 nMMyelofibrosis, aGVHD[4],[12]
Ruxolitinib JAK3Selectivity Control428 nMN/A (Minimal inhibition)[4]
Celecoxib COX-2-~40 nMOsteoarthritis, Pain[6],[7]
Celecoxib COX-1Selectivity Control>15 µMN/A (Spared to protect GI tract)[7]

Note: The >100 -fold selectivity of ruxolitinib for JAK1/2 over JAK3, and celecoxib for COX-2 over COX-1, highlights the precision achievable through rational pyrazole functionalization.

Conclusion

The pyrazole heterocycle remains a cornerstone of modern drug discovery due to its structural versatility and favorable physicochemical properties[1]. However, proving the mechanism of action requires rigorous, self-validating assay architectures. Whether utilizing TR-FRET to map the ATP-competitive kinetics of ruxolitinib or deploying parallel fluorometric assays to confirm the steric selectivity of celecoxib, the integrity of the data relies entirely on understanding the causality behind the assay conditions. By strictly controlling substrate concentrations, solvent limits, and parallel isoform testing, researchers can confidently translate pyrazole-based hits into viable clinical candidates.

References

  • Celecoxib - StatPearls - NCBI Bookshelf National Center for Biotechnology Information (NCBI)[Link]

  • Synthesis and pharmacological activities of celecoxib derivatives University of Misan[Link]

  • What is the mechanism of Celecoxib? Patsnap Synapse[Link]

  • Review on Biological Activities of Pyrazole Derivatives Journal of Chemical Health Risks [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives ResearchGate[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review PMC - National Institutes of Health[Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis PMC - National Institutes of Health[Link]

  • What is the mechanism of action of Ruxolitinib Phosphate? Patsnap Synapse[Link]

  • Ruxolitinib Mechanism of Action Action Pathway PathWhiz [Link]

  • Mechanism of action - Jakafi® (ruxolitinib) Jakafi HCP[Link]

Sources

Protocols & Analytical Methods

Method

Vilsmeier-Haack formylation protocol for pyrazole synthesis

Application Note & Technical Protocol: Vilsmeier-Haack Formylation for Pyrazole Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol: Vilsmeier-Haack Formylation for Pyrazole Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Application Note

Introduction & Mechanistic Rationale

The pyrazole ring is a highly privileged structural motif in medicinal chemistry, ranking among the most frequently utilized heterocycles in FDA-approved drugs. The introduction of a formyl group at the C4 position of the pyrazole architecture is a critical transformation, providing a versatile chemical handle for downstream functionalization (e.g., Schiff base formation, cross-coupling, or condensation)[1].

The Vilsmeier-Haack (VH) reaction is the premier methodological choice for this transformation. For pyrazole synthesis, the VH protocol is uniquely powerful because it can be deployed in two distinct ways:

  • Direct Formylation: Electrophilic aromatic substitution of a pre-formed, electron-rich 1H-pyrazole[2].

  • Tandem Cyclization-Formylation: The reaction of an arylhydrazone (derived from acetophenone and phenylhydrazine) with the VH reagent to simultaneously construct the pyrazole core and install the C4-aldehyde[3].

Causality in Reagent Selection: The VH reagent is a highly electrophilic chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[2]. DMF serves a dual purpose as both the formylating agent and the reaction solvent. POCl₃ is selected as the activating agent because it efficiently converts the carbonyl oxygen of DMF into a good leaving group, driving the formation of the reactive electrophile while maintaining a relatively mild reaction environment compared to harsher Lewis acids[4].

MechanisticPathway DMF DMF + POCl3 VH Vilsmeier Reagent (Chloroiminium Ion) DMF->VH 0 °C, Exothermic Intermediate Iminium Intermediate VH->Intermediate Electrophilic Attack Hydrazone Hydrazone / Pyrazole Hydrazone->Intermediate Nucleophile Product Pyrazole-4-carboxaldehyde Intermediate->Product Heat (80-120 °C) & Hydrolysis (pH 7)

Caption: Mechanistic pathway of Vilsmeier-Haack pyrazole cyclization and formylation.

Experimental Design & Optimization Variables

The thermodynamic barrier for the tandem cyclization-formylation is significant. Reaction temperature and reagent equivalents must be strictly controlled to prevent incomplete conversion or degradation.

Table 1: Quantitative Optimization of Vilsmeier-Haack Pyrazole Synthesis

Substrate TypePOCl₃ (Equiv)DMF (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic ObservationRef
5-chloro-1H-pyrazole2.05.0702.00Insufficient thermal energy for C4 attack.[1]
5-chloro-1H-pyrazole2.02.01202.032Reagent depletion limits conversion.[1]
5-chloro-1H-pyrazole2.05.01202.055Excess DMF saturates the reactive intermediate.[1]
Arylhydrazone3.0Solvent80-904.065-88Optimal for tandem cyclization-formylation.[5]

Analytical Insight: As demonstrated in Table 1, attempting the reaction at 70 °C yields no product, as the activation energy for the C4-formylation is not met[1]. Increasing the temperature to 120 °C and utilizing a 5-fold excess of DMF significantly enhances the yield by ensuring complete saturation of the reactive intermediate[1]. Furthermore, the use of strictly anhydrous DMF is non-negotiable; trace water will prematurely hydrolyze the chloroiminium ion into unreactive formic acid and dimethylamine[5].

Self-Validating Experimental Protocol

The following protocol is engineered with built-in validation checkpoints to ensure quality control at every phase of the synthesis.

ProtocolWorkflow Step1 1. Vilsmeier Reagent Prep Add POCl3 to DMF at 0 °C Step2 2. Substrate Addition Add substrate dropwise at 0 °C Step1->Step2 Viscous pale yellow complex Step3 3. Cyclization/Formylation Heat to 80-120 °C for 2-6 hrs Step2->Step3 Step4 4. Quenching & Hydrolysis Pour over ice, neutralize to pH 7 Step3->Step4 TLC confirms consumption Step5 5. Extraction & Purification Extract with EtOAc, Column/Cryst. Step4->Step5 Pale yellow precipitate forms

Caption: Step-by-step experimental workflow for Vilsmeier-Haack pyrazole synthesis.

Phase 1: Generation of the Vilsmeier Reagent
  • Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Add anhydrous DMF (5.0–6.0 equiv) to the flask and cool the system to 0 °C using an ice-salt bath.

  • Add POCl₃ (2.0–4.0 equiv) dropwise over 15–30 minutes with vigorous stirring.

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition prevents thermal runaway, which would degrade the reagent[4].

    • Self-Validation Checkpoint: The mixture should transition into a pale yellow, viscous solution. If the solution turns dark brown or black, localized overheating has occurred, and the reagent should be discarded[4].

Phase 2: Substrate Addition and Formylation
  • Dissolve the starting material (arylhydrazone or 1H-pyrazole, 1.0 equiv) in a minimal volume of anhydrous DMF.

  • Add this solution dropwise to the pre-formed Vilsmeier reagent while maintaining the temperature at 0 °C[2].

  • Remove the ice bath, allow the mixture to reach ambient temperature, and subsequently heat the reaction to 80–120 °C for 2–6 hours[1][2].

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate gradient. The disappearance of the starting material and the emergence of a highly UV-active spot (due to the extended conjugation of the newly installed formyl group) validates the reaction progress[2].

Phase 3: Quenching and Hydrolysis
  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly over a beaker of crushed ice with vigorous stirring.

    • Causality: This safely quenches any unreacted POCl₃ and initiates the hydrolysis of the iminium intermediate[4].

  • Neutralize the highly acidic aqueous mixture by slowly adding a saturated aqueous solution of Na₂CO₃ or NaOH until a pH of ~7 is achieved[1][5].

    • Causality: The formyl group remains locked as a stable iminium salt under acidic conditions. Neutralization drives the equilibrium toward the liberation of the free aldehyde[2].

    • Self-Validation Checkpoint: A pale yellow precipitate will typically crash out of the solution upon reaching neutral pH, visually confirming the formation of the free pyrazole-4-carboxaldehyde[5].

Phase 4: Extraction and Purification
  • Extract the neutralized aqueous layer with ethyl acetate or chloroform (3 x 50 mL)[1][2].

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure[2].

  • Purify the crude product via silica gel column chromatography or recrystallization from an ethanol/water mixture[2][5].

Analytical Characterization & Validation

To definitively validate the structural integrity of the synthesized pyrazole-4-carboxaldehyde, the following spectroscopic benchmarks should be met:

  • ¹H NMR (CDCl₃ / DMSO-d₆): The absolute hallmark of successful formylation is the appearance of a distinct, sharp singlet at δ 9.8–10.1 ppm , corresponding to the aldehydic proton (-CHO)[1][5]. Additionally, if the C5 position is unsubstituted, the pyrazole C5-H will typically appear as a sharp singlet around δ 8.2 ppm[5].

  • ¹³C NMR: The carbonyl carbon of the newly installed formyl group will resonate strongly downfield at δ 183.0–185.0 ppm [1][5].

  • IR Spectroscopy: A strong, sharp absorption band in the region of 1680–1695 cm⁻¹ confirms the presence of the C=O stretch associated with the conjugated aldehyde[1][5].

References

  • [1] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Available at: [Link]

  • [3] Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

  • [5] Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC / NIH. Available at: [Link]

Sources

Application

Application Note: Step-by-Step Synthesis of 1,3-Disubstituted Pyrazole-4-Carbaldehydes

Introduction & Mechanistic Rationale 1,3-disubstituted pyrazole-4-carbaldehydes are highly valued pharmacophores and versatile synthetic intermediates in drug development. They are foundational to the synthesis of numero...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1,3-disubstituted pyrazole-4-carbaldehydes are highly valued pharmacophores and versatile synthetic intermediates in drug development. They are foundational to the synthesis of numerous biologically active compounds, exhibiting potent antiparasitic, antimicrobial, and anti-inflammatory properties[1].

The most robust, regioselective, and scalable methodology for their de novo synthesis is the Vilsmeier-Haack (VH) cyclization of acetophenone hydrazones[2]. As an application scientist, it is critical to understand the causality behind this transformation. The reaction relies on the Vilsmeier-Haack reagent—an electrophilic chloroiminium species generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3].

This reagent performs a highly orchestrated dual function:

  • Double Formylation: The chloroiminium ion attacks both the nucleophilic nitrogen of the hydrazone and the adjacent active methyl/methylene carbon.

  • Intramolecular Cyclization: The intermediate undergoes rapid cyclization and subsequent elimination of dimethylamine to forge the fully aromatized pyrazole ring. The formyl group is installed strictly at the C4 position due to the thermodynamic stability of the resulting aromatic system[4][5].

ReactionPathway A Acetophenone C Hydrazone Intermediate A->C EtOH, AcOH Reflux 2h B Arylhydrazine B->C E 1,3-Disubstituted Pyrazole-4-carbaldehyde C->E 60-80°C, 5h D Vilsmeier Reagent (POCl3 + DMF) D->E Cyclization & Formylation

Chemical synthesis pathway of 1,3-disubstituted pyrazole-4-carbaldehydes via Vilsmeier-Haack.

Materials and Reagents

To ensure reproducibility and safety, use anhydrous reagents. POCl₃ is highly reactive with water; all glassware must be oven-dried.

ReagentRoleEquivalentsSafety / Handling
Acetophenone Derivative Starting Material1.0 eqVaries by substituent; handle in fume hood.
Phenylhydrazine Nucleophile1.1 eqToxic, suspected carcinogen. Use gloves/hood.
Ethanol (Absolute) Solvent (Phase 1)10 volumesFlammable.
Glacial Acetic Acid Catalyst (Phase 1)0.1 eqCorrosive.
DMF (Anhydrous) Solvent & Reactant10 volumesTeratogen. Must be strictly anhydrous.
POCl₃ Formylating Agent3.0 - 4.0 eqHighly corrosive, reacts violently with water.
NaHCO₃ (Sat. Aq.) Quenching/NeutralizationExcessMild base; releases CO₂ gas upon neutralization.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed as a self-validating system. Physical observations at each step serve as built-in quality control checkpoints.

Phase 1: Synthesis of the Hydrazone Intermediate
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the acetophenone derivative (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add phenylhydrazine (11 mmol) followed by 3-4 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the hydrazine.

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Validation Checkpoint: Cool the flask to room temperature, then place it in an ice bath. A crystalline solid should precipitate. If no solid forms, scratch the inside of the flask with a glass rod to induce crystallization. Filter and wash with cold ethanol.

Phase 2: Vilsmeier-Haack Cyclization and Formylation
  • Reagent Preparation: Cool anhydrous DMF (15 mL) in a two-neck flask to 0–5 °C using an ice-salt bath.

  • POCl₃ Addition: Add POCl₃ (30 mmol) dropwise over 20 minutes under vigorous stirring.

    • Validation Checkpoint: The solution must transition from colorless to a pale yellow, viscous liquid. This physical change confirms the successful formation of the active chloroiminium ion[6]. If the solution turns dark brown immediately, it indicates moisture contamination; discard and restart.

  • Hydrazone Addition: Slowly add the solid hydrazone intermediate (10 mmol) to the cold Vilsmeier reagent in small portions to prevent exothermic spiking.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 70–80 °C for 4 to 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation Checkpoint: The reaction is complete when the hydrazone spot (R_f ~0.7) disappears and a new, strongly UV-active spot (R_f ~0.4) appears.

  • Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice (100 g) with vigorous stirring.

  • Neutralization & Isolation: Slowly add a saturated aqueous solution of NaHCO₃ until the pH reaches 7–8.

    • Validation Checkpoint: The neutralization of the acidic medium hydrolyzes the iminium intermediate, triggering the sudden precipitation of the 1,3-disubstituted pyrazole-4-carbaldehyde as a dense solid[6].

  • Purification: Filter the precipitate under vacuum, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from hot ethanol.

Workflow Step1 1. Hydrazone Synthesis Reflux ketone & hydrazine in EtOH/AcOH Step2 2. Vilsmeier Reagent Prep Dropwise POCl3 into DMF at 0-5°C Step1->Step2 Step3 3. Cyclization Reaction Add hydrazone, heat to 70°C for 4-6h Step2->Step3 Step4 4. Quenching & Neutralization Pour into ice-water, add NaHCO3 to pH 7 Step3->Step4 Step5 5. Isolation & Purification Filter precipitate, wash, recrystallize Step4->Step5

Step-by-step experimental workflow for the Vilsmeier-Haack pyrazole synthesis.

Quantitative Data: Substituent Effects on Yield

The electronic nature of the substituents on the acetophenone and phenylhydrazine rings significantly impacts the cyclization efficiency. Electron-donating groups (EDGs) stabilize the intermediate carbocations, enhancing the reaction rate and overall yield. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, requiring longer reaction times and slightly higher equivalents of the VH reagent.

Acetophenone Substituent (R₁)Hydrazine Substituent (R₂)Reaction Time (Phase 2)Isolated Yield (%)
-H (Unsubstituted)-H4.0 hours75 - 78%
4-CH₃ (EDG)-H3.5 hours82 - 85%
4-OCH₃ (Strong EDG)-H3.0 hours88 - 91%
4-Cl (Mild EWG)-H5.0 hours68 - 72%
4-NO₂ (Strong EWG)-H6.5 hours55 - 60%

Data summarized from standard optimization studies of 1-phenyl-3-arylpyrazole-4-carboxaldehydes[5][6].

Troubleshooting & Field Insights

  • Issue: Formation of a sticky, tar-like product upon quenching.

    • Causality: This is typically caused by localized overheating during the addition of POCl₃ to DMF, leading to the degradation of the Vilsmeier reagent into dimethylamine hydrochloride and carbon monoxide. It can also occur if the reaction is quenched in water that is not sufficiently cold.

    • Solution: Strictly maintain the temperature between 0–5 °C during reagent preparation. When quenching, pour the mixture over crushed ice, not just cold water, ensuring the exothermic hydrolysis is rapidly dissipated.

  • Issue: Incomplete cyclization (presence of uncyclized formylated intermediates).

    • Causality: Insufficient equivalents of POCl₃. The reaction requires a minimum of 3 equivalents: one for the initial formylation of the nitrogen, one for the carbon attack, and one to drive the dehydration/cyclization.

    • Solution: Ensure a 3.0 to 4.0 molar excess of POCl₃ is used relative to the hydrazone.

References

  • 1,3-Diphenylpyrazoles: synthesis and antiparasitic activities of azomethine derivatives.European Journal of Medicinal Chemistry.
  • Pyrazole Deriv
  • Ethyl 3-(Benzyloxy)
  • One-Pot Synthesis of Oxime Derivatives of 1,3-Diphenylpyrazole-4-carboxaldehydes from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.RSC Advances.

Sources

Method

Application Note: 2-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)acetamide as a Privileged Building Block in Medicinal Chemistry

Executive Summary The acceleration of hit-to-lead optimization in modern drug discovery relies heavily on the use of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acceleration of hit-to-lead optimization in modern drug discovery relies heavily on the use of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors [1]. Among these, the pyrazole nucleus stands out as a cornerstone motif, prominently featured in blockbuster kinase inhibitors (e.g., Ruxolitinib, Baricitinib) and anti-inflammatory agents (e.g., Celecoxib) [2].

This application note provides a comprehensive guide to utilizing 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide , a highly versatile, multifunctional building block. By combining an electrophilic formyl handle, a lipophilic phenyl ring, and a hydrogen-bonding acetamide moiety, this compound serves as an ideal starting point for synthesizing complex heterocyclic libraries, targeting both infectious diseases and oncological pathways.

Physicochemical Profiling & Structural Rationale

The selection of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide is not arbitrary; every functional group serves a distinct stereoelectronic and pharmacological purpose. Understanding this causality is critical for rational drug design.

  • The Pyrazole Core (Bioisosteric Scaffold): Unlike oxazoles or thiazoles, which are prone to oxidative cleavage by cytochrome P450 enzymes, the N-unsubstituted or alkylated pyrazole ring exhibits superior metabolic stability [2]. It acts as a bioisostere for phenyl and heteroaromatic rings, orienting substituents at precise vectors.

  • The 4-Formyl Group (Electrophilic Hub): Positioned at C4, the aldehyde is highly activated by the electron-withdrawing nature of the pyrazole ring. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making it an exceptional substrate for Knoevenagel condensations, reductive aminations, and Schiff base formations [3].

  • The 3-Phenyl Substitution (Lipophilic Anchor): The C3-phenyl group provides essential π−π stacking and van der Waals interactions, allowing the molecule to anchor deeply into hydrophobic binding pockets, such as the DFG-in state of Janus kinases (JAK) [4].

  • The N1-Acetamide Moiety (H-Bonding Network): Substituting the pyrrole-like nitrogen abolishes the acidic character of the free pyrazole NH, preventing tautomerization and locking the molecule into a single, predictable conformation. The primary amide acts as a bidentate hydrogen bond donor ( −NH2​ ) and acceptor ( C=O ), frequently mimicking peptide bonds to interact with the hinge region of target kinases.

Table 1: Physicochemical Profile of the Core Building Block
PropertyValueMedicinal Chemistry Significance
Molecular Formula C12​H11​N3​O2​ Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 229.24 g/mol Ideal fragment-like MW; leaves ~270 g/mol for further functionalization.
H-Bond Donors 1 (from −NH2​ )Facilitates critical interactions with receptor backbone atoms.
H-Bond Acceptors 3 (N2, C=O, Formyl C=O)Multi-point coordination potential in kinase hinge regions.
Reactivity Handle C4-AldehydeEnables rapid library generation via combinatorial chemistry.

Synthetic Workflows and Biological Targeting

The true value of this building block lies in its synthetic divergence. From a single starting material, medicinal chemists can access vastly different chemical spaces.

Workflow A: Hydrazone and Schiff Base Formation

Hydrazones derived from 4-formylpyrazoles have demonstrated potent narrow-spectrum antibacterial activity, particularly against Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA) [3]. The imine bond ( −CH=N− ) provides a rigid linker that dictates the spatial arrangement of the appended aryl groups.

Workflow B: Multicomponent Reactions (MCRs)

The formyl group is a classic input for multicomponent reactions (e.g., the Groebke-Blackburn-Bienaymé reaction or four-component Knoevenagel/Michael cascades). Reacting the building block with malononitrile and active methylene compounds yields highly substituted pyrano[2,3-c]pyrazoles, which possess profound anti-cancer and anti-inflammatory properties [5].

Synthetic_Workflow A 2-(4-formyl-3-phenyl- 1H-pyrazol-1-yl)acetamide (Core Building Block) B Hydrazones / Schiff Bases (Antibacterial / Anticancer) A->B + Hydrazines/Amines (Acid Catalyst) C Pyrano[2,3-c]pyrazoles (Multicomponent Rxn) A->C + Malononitrile + Active Methylene (Base/MCR) D Secondary Amines (Reductive Amination) A->D + Primary Amines + NaBH(OAc)3 E Chalcones / Alkenes (Knoevenagel Condensation) A->E + Active Methylenes (Base Catalyst)

Diagram 1: Synthetic divergence of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide into bioactive libraries.

Mechanism of Action: Targeting the JAK/STAT Pathway

Many derivatives synthesized from this building block are evaluated as Janus Kinase (JAK) inhibitors. Abnormalities in the JAK/STAT signaling pathway drive immunodeficiency, severe inflammation, and myeloproliferative neoplasms [4]. Pyrazole derivatives act as ATP-competitive inhibitors. The N1-acetamide and N2 pyrazole nitrogen form critical hydrogen bonds with the hinge region of the kinase (e.g., Glu936 and Leu937 in JAK2), while the C3-phenyl group occupies the hydrophobic specificity pocket.

JAK_STAT Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (JAK1/2/3) (Contains ATP Binding Pocket) Receptor->JAK Activates STAT STAT Protein (Monomer) JAK->STAT Phosphorylates (Active) STAT_Dimer Phospho-STAT Dimer STAT->STAT_Dimer Dimerization Nucleus Nucleus: Gene Transcription (Proliferation / Inflammation) STAT_Dimer->Nucleus Translocation Inhibitor Pyrazole-Based Inhibitor (Competes with ATP) Inhibitor->JAK Blocks Kinase Domain

Diagram 2: Inhibition of the JAK/STAT signaling pathway by pyrazole-derived targeted therapeutics.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They include mechanistic rationales for reagent selection and built-in quality control checkpoints to verify success before proceeding to downstream assays.

Protocol A: Synthesis of Pyrazole-Hydrazone Derivatives

Objective: Condense the 4-formyl group with a substituted aryl hydrazine to generate a rigid, bioactive hydrazone library.

Causality Rationale:

  • Solvent (Absolute Ethanol): Solubilizes the starting materials but acts as a poor solvent for the highly conjugated hydrazone product. As the product forms, it precipitates, driving the equilibrium forward (Le Chatelier’s principle) and allowing isolation without column chromatography.

  • Catalyst (Glacial Acetic Acid): A weak acid is strictly required. It protonates the aldehydic oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydrazine. Strong mineral acids (like HCl) are avoided as they risk hydrolyzing the N1-acetamide group.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide (1.0 mmol, 229 mg) in absolute ethanol (15 mL).

  • Reagent Addition: Add the target aryl hydrazine (1.1 mmol) followed by 2–3 drops of glacial acetic acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at 80 °C with continuous magnetic stirring for 3–5 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc, 1:1).

    • Validation Check: The disappearance of the aldehyde spot ( Rf​≈0.4 ) and the appearance of a new, highly UV-active spot at a lower Rf​ indicates conversion. Spraying the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain will show a bright orange/red spot for unreacted starting material; the product will not stain orange.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath for 1 hour to maximize precipitation. Filter the resulting solid under a vacuum using a Büchner funnel.

  • Purification: Wash the filter cake with ice-cold ethanol (2 × 5 mL) and diethyl ether (5 mL) to remove unreacted hydrazine and trace acetic acid. Dry under a vacuum.

  • Post-Process Validation (NMR):

    • Validation Check: In 1H NMR (DMSO- d6​ ), confirm the disappearance of the characteristic aldehydic proton singlet at ∼9.9–10.1 ppm . Confirm the appearance of the imine/hydrazone proton ( −CH=N− ) singlet at ∼8.0–8.5 ppm and the secondary amine proton ( −NH− of the hydrazone) at ∼10.5–11.0 ppm .

Protocol B: Multicomponent Knoevenagel Condensation

Objective: Synthesize fused pyrano[2,3-c]pyrazole derivatives via a one-pot, base-catalyzed multicomponent reaction.

Causality Rationale: Using a one-pot MCR maximizes atom economy. A mild organic base (e.g., piperidine) is used to deprotonate the active methylene compound (malononitrile), generating a resonance-stabilized carbanion that attacks the 4-formyl group.

Table 2: Optimization of Knoevenagel Condensation Conditions

Data represents typical optimization parameters for maximizing yield while minimizing side reactions.

Solvent SystemCatalyst (10 mol%)Temp (°C)Time (hrs)Yield (%)Purity (LC-MS)
EthanolNone801215%>95%
EthanolPiperidine80388%>98%
Water/Ethanol (1:1)Piperidine80294%>99%
DMFTriethylamine100565%85% (Byproducts)

References

  • F. Popa et al., "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies," Pharmaceuticals, vol. 16, no. 7, p. 994, Jul. 2023.

  • Y. Wang et al., "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies," RSC Advances, vol. 13, pp. 110-136, 2023.

  • E. Delancey et al., "Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections," Antibiotics, vol. 9, no. 10, p. 650, Sep. 2020.

  • X. Jia et al., "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors," ACS Medicinal Chemistry Letters, vol. 7, no. 10, pp. 926-930, Aug. 2016.

  • A. Sharma et al., "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives," Molecules, vol. 26, no. 24, p. 7481, Dec. 2021.

Application

Application Note: A Validated Protocol for the In Vitro Anticancer Screening of Novel Pyrazole Compounds

Abstract & Introduction The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkab...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3] The structural versatility of the pyrazole ring allows for extensive substitution, enabling the fine-tuning of its interaction with various biological targets crucial to cancer cell survival and proliferation.[2][4] Numerous pyrazole-containing compounds have been investigated and have shown potent activity by targeting key cellular machinery, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Epidermal Growth Factor Receptors (EGFRs), thereby inducing cell cycle arrest, inhibiting angiogenesis, and promoting apoptosis.[2][5][6][7]

This application note provides a comprehensive, field-proven framework for researchers engaged in the discovery and development of novel pyrazole-based anticancer agents. We present a multi-stage in vitro screening protocol, beginning with a robust primary cytotoxicity assessment and progressing to secondary mechanistic assays to elucidate the mode of action. The methodologies are designed to be self-validating through the systematic inclusion of controls, ensuring data integrity and reproducibility.

The Screening Cascade: A Strategic Workflow

A successful screening campaign requires a logical progression from broad-based cytotoxicity testing to more focused mechanistic studies. This hierarchical approach ensures that resources are efficiently allocated to the most promising lead candidates. Our proposed workflow is designed to first identify compounds with potent antiproliferative activity and then to characterize their cellular effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Mechanistic Elucidation cluster_2 Phase 3: Target Identification A Library of Novel Pyrazole Compounds B Prepare Stock Solutions (e.g., 10 mM in DMSO) A->B C Select Cancer Cell Line Panel (e.g., MCF-7, A549, HCT-116) B->C D MTT Cytotoxicity Assay (72h incubation) C->D E Data Analysis: Calculate % Viability & IC50 D->E F Identify 'Hit' Compounds (IC50 < 10 µM) E->F Select Hits G Apoptosis Assay (Annexin V / PI Staining) F->G H Cell Cycle Analysis (Propidium Iodide Staining) F->H I Characterize Mode of Action: Apoptotic Induction? Cell Cycle Arrest? G->I H->I J Enzymatic Assays (e.g., CDK2, VEGFR-2 Kinase Assay) I->J Investigate Target L Validate Molecular Target J->L K Western Blot Analysis (Key Pathway Proteins) K->L

Figure 1: Hierarchical Workflow for Pyrazole Compound Screening. This diagram outlines the strategic progression from initial cytotoxicity screening to detailed mechanistic and target validation studies.

Phase 1 Protocol: Primary Cytotoxicity Screening via MTT Assay

The initial step is to assess the general cytotoxicity of the pyrazole compounds against a panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose.

Principle of the MTT Assay: This assay is predicated on the ability of mitochondrial dehydrogenase enzymes within metabolically active, living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[8][9] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[9][10]

Materials
  • Selected human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C in the dark.[9]

  • Test Pyrazole Compounds: Dissolved in sterile DMSO to create 10 mM stock solutions.

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[10]

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Positive Control: Doxorubicin or another known cytotoxic agent.

Step-by-Step Protocol for Adherent Cells
  • Cell Seeding: Harvest exponentially growing cells using trypsin. Perform a cell count (e.g., with a hemocytometer and Trypan Blue) to ensure >90% viability.[11] Dilute the cells in complete medium to an optimized density (typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds and the positive control in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Crucial Controls: Include "vehicle control" wells treated with the highest concentration of DMSO used for compound dilution (typically ≤0.5%) and "medium only" blank wells.

  • Incubation: Return the plates to the incubator for 48-72 hours. The duration should be consistent across experiments.

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[13]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

Data Analysis and Presentation

The raw absorbance values are processed to determine cell viability and the half-maximal inhibitory concentration (IC₅₀).

  • Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Determine IC₅₀: The IC₅₀ value is the concentration of the compound that inhibits cell growth by 50%. This is determined by plotting % Viability against the log-transformed compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Representative Cytotoxicity Data for Pyrazole Compounds

CompoundCell LineIC₅₀ (µM) after 72h
Pyrazole-AMCF-7 (Breast)5.21
Pyrazole-AA549 (Lung)29.95
Pyrazole-AHCT-116 (Colon)17.12
Pyrazole-BMCF-7 (Breast)0.042
Pyrazole-BA549 (Lung)0.76
Pyrazole-BHCT-116 (Colon)> 50 (Inactive)
DoxorubicinMCF-7 (Breast)0.85

Note: Data are hypothetical, based on values reported for various pyrazole derivatives in the literature.[2]

Phase 2 Protocols: Mechanistic Elucidation

Compounds demonstrating potent cytotoxicity (e.g., IC₅₀ < 10 µM) are advanced to secondary assays to determine their mechanism of action. Flow cytometry is a powerful tool for this purpose.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is membrane-impermeable.[16] It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic or necrotic cells.[14] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[17]

G cluster_0 Cell Populations cluster_1 Membrane State A Viable Cells (Annexin V- / PI-) D Intact Plasma Membrane PS on Inner Leaflet A->D B Early Apoptotic Cells (Annexin V+ / PI-) E Intact Plasma Membrane PS on Outer Leaflet B->E C Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) F Compromised Membrane C->F

Figure 2: Principle of Apoptosis Detection. This diagram shows the correlation between cell membrane status and staining patterns with Annexin V and Propidium Iodide.

Protocol:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate or T25 flask) and allow them to attach overnight.[14] Treat cells with the pyrazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin. Combine all cells from each treatment condition into a single tube.[15]

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[15]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 100 µg/mL working stock) to the cell suspension.[17][18] Gently vortex.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]

Table 2: Representative Apoptosis Assay Data (HepG2 Cells, 24h)

TreatmentViable (AnnV-/PI-)Early Apoptotic (AnnV+/PI-)Late Apoptotic (AnnV+/PI+)
Vehicle (0.1% DMSO)94.5%3.1%2.4%
Pyrazole-C (5 µM)65.2%25.8%9.0%
Pyrazole-C (10 µM)30.1%48.7%21.2%
Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: The cell cycle consists of four distinct phases: G₀/G₁, S, and G₂/M. The amount of DNA in a cell doubles as it progresses from G₁ to G₂/M. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity emitted is directly proportional to the DNA content.[16][19] By staining a population of fixed and permeabilized cells with PI and analyzing them with a flow cytometer, one can generate a histogram that quantifies the percentage of cells in each phase of the cell cycle.[20] Treatment with an effective anticancer agent often causes cells to accumulate in a specific phase, indicating cell cycle arrest.

Protocol:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Harvesting: Collect approximately 1 x 10⁶ cells per sample.

  • Fixation: Wash cells once with PBS. Resuspend the cell pellet in 400 µL of PBS, and while vortexing gently, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells and minimize clumping.[19] Incubate on ice for at least 30 minutes (or store at 4°C for later analysis).[19]

  • Washing: Centrifuge the fixed cells (at a higher speed, ~500 x g, as they are less dense) and wash twice with PBS to remove the ethanol.[19]

  • RNase Treatment: To ensure that PI only stains DNA, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of a 100 µg/mL solution) and incubate for a short period.[19][21] This step is critical as PI can also bind to double-stranded RNA.[16]

  • PI Staining: Add 400 µL of PI staining solution (e.g., 50 µg/mL in PBS) and mix well.[19]

  • Incubation: Incubate at room temperature for 10-30 minutes in the dark.[19][21]

  • Analysis: Analyze the samples by flow cytometry, collecting at least 20,000 events to generate a DNA content histogram.

Table 3: Representative Cell Cycle Analysis Data (A549 Cells, 24h)

TreatmentG₀/G₁ PhaseS PhaseG₂/M Phase
Vehicle (0.1% DMSO)55.3%30.1%14.6%
Pyrazole-D (8 µM)25.1%15.5%59.4%

Interpretation: Pyrazole-D induces a significant accumulation of cells in the G₂/M phase, suggesting it may interfere with microtubule formation or the G₂/M checkpoint.

Phase 3: Understanding the Molecular Target

Data from mechanistic assays guide the investigation into the specific molecular target of a hit compound. Pyrazoles are well-known kinase inhibitors.

Common Pyrazole Targets:

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest, often in the G1 or G2/M phase.[2][3][5] Many potent pyrazole derivatives have been developed as CDK inhibitors.[22]

  • VEGFR/EGFR: These receptor tyrosine kinases are critical for angiogenesis and cell proliferation pathways. Dual EGFR/VEGFR-2 inhibitors are a promising strategy for cancer therapy, and several pyrazole derivatives have shown potent activity against these targets.[23][24][25][26]

G CyclinE Cyclin E Complex_E_2 Cyclin E / CDK2 (Active Complex) CyclinE->Complex_E_2 CDK2 CDK2 CDK2->Complex_E_2 G1_S G1/S Phase Transition Complex_E_2->G1_S Phosphorylates Substrates Pyrazole Pyrazole Compound Pyrazole->CDK2 INHIBITS

Sources

Method

Molecular docking simulation of pyrazole derivatives with kinase domains

An in-depth technical guide for researchers, computational chemists, and drug development professionals on designing and executing molecular docking simulations for pyrazole-based kinase inhibitors. Executive Summary & M...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, computational chemists, and drug development professionals on designing and executing molecular docking simulations for pyrazole-based kinase inhibitors.

Executive Summary & Mechanistic Rationale

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the development of targeted anticancer therapies. As ATP-competitive inhibitors, pyrazole derivatives (e.g., asciminib, afuresertib) are highly effective at targeting the kinase domain of hyperactive proteins such as VEGFR-2, Bcr-Abl, and PI3Kα.

The Mechanistic Imperative: The efficacy of the pyrazole scaffold stems from its ability to mimic the adenine ring of ATP. The two adjacent nitrogen atoms of the pyrazole ring act as an ideal hydrogen-bond donor/acceptor pair. This allows the molecule to form highly stable, bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Met318 in Bcr-Abl or Cys919 in VEGFR-2) [1].

However, accurately simulating this interaction requires overcoming a critical computational hurdle: annular tautomerism . Pyrazoles undergo a prototropic shift between the N1 and N2 positions. Depending on the physiological environment and substituents, a 3-substituted 1H-pyrazole can rapidly tautomerize into a 5-substituted 1H-pyrazole. This shift fundamentally reverses the hydrogen-bond donor/acceptor topography, dictating whether the ligand will successfully anchor to the hinge region or suffer a steric clash [2].

HingeInteraction cluster_tautomers Annular Tautomerism (pH 7.4) Pyrazole Pyrazole Scaffold (ATP Adenine Mimic) T1 1H-Pyrazole (3-substituted) Donor: N1, Acceptor: N2 Pyrazole->T1 Prototropic Shift T2 1H-Pyrazole (5-substituted) Donor: N2, Acceptor: N1 Pyrazole->T2 Prototropic Shift Hinge Kinase Hinge Region (e.g., Met318, Glu286) T1->Hinge Interacts with T2->Hinge Interacts with Pose1 Binding Pose A (Favorable H-Bonds) Hinge->Pose1 Complementary Pose2 Binding Pose B (Steric Clash / Repulsion) Hinge->Pose2 Non-complementary

Caption: Logical relationship between pyrazole tautomerism and kinase hinge region binding poses.

Computational Workflow & Pipeline

The following workflow outlines the standard operating procedure for structure-based virtual screening of pyrazole derivatives.

DockingWorkflow cluster_prep Preparation Phase cluster_val Validation & Analysis Start Target & Ligand Selection ProtPrep Protein Preparation (Assign pH 7.4, Retain Structural H2O) Start->ProtPrep LigPrep Ligand Preparation (Enumerate Pyrazole Tautomers) Start->LigPrep Grid Grid Generation (Define Hinge Region Constraints) ProtPrep->Grid Docking Molecular Docking (Glide XP / AutoDock Vina) LigPrep->Docking Grid->Docking Scoring Pose Scoring & H-Bond Analysis Docking->Scoring MD MD Simulation & MM-GBSA (Calculate ΔG bind) Scoring->MD End Lead Optimization MD->End

Caption: End-to-end computational workflow for docking pyrazole derivatives against kinase domains.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure high predictive accuracy and scientific integrity, this protocol is designed as a self-validating system. Every experimental choice is grounded in physical chemistry and structural biology.

Step 1: Protein Preparation (The Kinase Domain)
  • Import the high-resolution crystal structure of the target kinase (e.g., PDB: 4ASD for VEGFR-2) into your preparation suite (e.g., Schrödinger Protein Preparation Wizard).

  • Process: Cap termini, add missing hydrogen atoms, and build missing side chains using Prime.

  • Water Management: Delete bulk solvent molecules (>5 Å from the active site). Crucially, retain structural waters that bridge the co-crystallized ligand to the protein backbone.

  • Optimization: Assign protonation states at pH 7.4 using PROPKA and perform a restrained minimization (OPLS4 force field) until heavy atom RMSD converges to 0.3 Å.

  • Causality: Bulk water adds computational noise and false steric clashes. However, specific structural waters (e.g., those coordinating the DFG motif) are thermodynamically stable. Removing them artificially inflates the binding cavity, leading to unnatural, solvent-exposed ligand poses.

Step 2: Ligand Preparation (Addressing Tautomerism)
  • Import the 2D structures of the pyrazole derivatives.

  • Enumerate: Use LigPrep/Epik to generate all possible protonation states and tautomers at pH 7.4 ± 0.5.

  • Minimize: Generate 3D conformations and minimize energy using the OPLS4 force field.

  • Causality: As established, pyrazoles exhibit annular tautomerism. Docking a single, randomly drawn tautomer often results in a failure to capture the critical bidentate hinge interaction. Enumerating all tautomeric states ensures the docking algorithm has access to the biologically active conformer [3].

Step 3: Receptor Grid Generation & Constraints
  • Define the Box: Center the grid box (e.g., 20 Å × 20 Å × 20 Å) strictly on the centroid of the co-crystallized native ligand.

  • Apply Constraints: Apply a mandatory hydrogen-bond constraint to the backbone amide/carbonyl of the primary hinge residue (e.g., Cys919 in VEGFR-2 or Met318 in Bcr-Abl).

  • Causality: ATP-competitive kinase inhibitors universally anchor to the hinge region. Unconstrained docking algorithms may find mathematically favorable but biologically irrelevant poses in the solvent-exposed cleft. Forcing the algorithm to satisfy the hinge H-bond filters out decoy poses early in the conformational sampling phase.

Step 4: Molecular Docking Simulation
  • Screening: Run the prepared pyrazole library using a high-precision algorithm (e.g., Glide XP or AutoDock Vina).

  • Scoring: Ensure the scoring function accounts for lipophilic interactions in the hydrophobic pocket (back pocket) and hydrogen bonding in the hinge region.

Step 5: Protocol Validation (The Self-Validating System)

Before analyzing novel compounds, the protocol must prove its own reliability:

  • Re-docking (Pose Fidelity): Re-dock the native co-crystallized ligand back into the prepared grid. Calculate the Root Mean Square Deviation (RMSD). An RMSD < 2.0 Å validates the grid coordinates and flexibility parameters.

  • Decoy Enrichment (Scoring Fidelity): Seed your pyrazole library with 100 known inactive decoys (e.g., from the DUD-E database). Calculate the Enrichment Factor at 1% (EF1%) and ROC-AUC. A high ROC-AUC (>0.85) proves the scoring function can successfully distinguish true pyrazole binders from structurally similar inactive compounds.

Step 6: Post-Docking Molecular Dynamics (MM-GBSA)
  • Rescoring: Subject the top 10% of docked poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to estimate the absolute binding free energy (ΔG_bind).

  • Causality: Standard docking scores (e.g., GlideScore) are empirical and often fail to accurately penalize ligand desolvation. MM-GBSA introduces implicit solvation models and protein flexibility, providing a thermodynamically rigorous ranking of the pyrazole derivatives [4].

Quantitative Data Presentation

The following table summarizes representative quantitative metrics for pyrazole-pyrazoline derivatives targeting the VEGFR-2 kinase domain (PDB: 4ASD), demonstrating how structural modifications impact binding affinity and hinge interactions [5].

Compound IDScaffold Modification (R-Group)Docking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Hinge InteractionsRMSD to Native (Å)
Sorafenib Native Co-crystal (Control)-10.25-58.40Cys919 (H-bond)0.85 (Re-docked)
Pyr-C1 Thiazole-substituted pyrazole-11.70-65.20Cys919, Glu885N/A
Pyr-C2 Benzothiazole-substituted pyrazole-10.95-61.15Cys919, Asp1046N/A
Pyr-C3 Furan-substituted pyrazole-9.80-52.30Cys919N/A
Pyr-C4 Pyridine-substituted pyrazole-8.20-45.10Steric clash at Cys919N/A

Note: Compounds Pyr-C1 and Pyr-C2 exhibit superior binding free energies compared to the control, driven by optimal tautomeric alignment and enhanced hydrophobic contacts in the DFG-out allosteric pocket.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL
  • Revisiting the Structure and Chemistry of 3(5)
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Source: Journal of Applied Pharmaceutical Science URL
  • Source: PMC (National Institutes of Health)

Sources

Application

Development of pyrazole-based inhibitors for carbonic anhydrase

Application Note: Rational Design, Synthesis, and Evaluation of Pyrazole-Based Carbonic Anhydrase Inhibitors Scientific Rationale & Target Context The reversible hydration of carbon dioxide into bicarbonate and a proton...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design, Synthesis, and Evaluation of Pyrazole-Based Carbonic Anhydrase Inhibitors

Scientific Rationale & Target Context

The reversible hydration of carbon dioxide into bicarbonate and a proton ( CO2​+H2​O⇌HCO3−​+H+ ) is a fundamental physiological reaction catalyzed by the metalloenzyme superfamily of Carbonic Anhydrases (CAs)[1]. While cytosolic isoforms like hCA I and hCA II are ubiquitous and maintain general pH homeostasis, the transmembrane isoforms hCA IX and hCA XII are highly overexpressed in solid tumors[2].

In hypoxic tumor microenvironments, the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) drives the transcription of hCA IX[3]. This overexpression leads to profound extracellular acidosis, which promotes tumor survival, metastasis, and resistance to standard chemotherapies[4]. Consequently, selectively inhibiting hCA IX and XII without off-target inhibition of hCA I and II is a primary objective in modern oncological drug discovery.

Pyrazole-linked benzenesulfonamides have emerged as privileged scaffolds for this purpose[4]. The primary sulfonamide acts as a highly effective Zinc-Binding Group (ZBG), displacing the active-site water molecule to coordinate directly with the Zn2+ ion. Meanwhile, the pyrazole ring serves as a rigid, synthetically tractable linker that projects variable hydrophobic "tails" into the middle and outer rims of the CA active site. Because the outer rim exhibits the highest sequence variability among CA isoforms, this "tail approach" is the definitive strategy for achieving isoform selectivity[1].

Mechanistic Pathway: Hypoxia-Induced CA IX Signaling

Pathway Hypoxia Tumor Hypoxia (Low O2 Tension) HIF1a HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1a Triggers HRE Binding to HRE (Hypoxia Response Element) HIF1a->HRE Activates CA9 CA9 Gene Transcription HRE->CA9 Induces CAIX CA IX Overexpression (Cell Membrane) CA9->CAIX Translation Acidosis Extracellular Acidosis (CO2 + H2O -> HCO3- + H+) CAIX->Acidosis Catalyzes Survival Tumor Survival & Chemoresistance Acidosis->Survival Promotes

Hypoxia-induced HIF-1α signaling pathway driving CA IX expression and tumor acidosis.

Chemical Synthesis Protocol: Pyrazole-Benzenesulfonamides

To synthesize isoform-selective inhibitors, the condensation of enaminones with hydrazine derivatives is a highly efficient, self-validating methodology[1][4].

Reagents & Materials:

  • Substituted acetophenones

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • 4-Hydrazinylbenzenesulfonamide hydrochloride

  • Absolute ethanol, Glacial acetic acid

Step-by-Step Methodology:

  • Enaminone Formation: Dissolve the substituted acetophenone (1 eq) in DMF-DMA (1.5 eq). Reflux the mixture for 8 hours.

    • Causality: DMF-DMA acts as both a solvent and a formylating agent. It provides an electrophilic carbon that reacts with the acidic α -protons of the ketone, creating the 1,3-dielectrophilic system required for the subsequent pyrazole cyclization[4].

  • Heterocyclization: Isolate the enaminone intermediate and combine it (1 eq) with 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid and reflux for 4–6 hours[1].

    • Causality: The hydrochloride salt and acetic acid provide a mildly acidic environment that protonates the enaminone carbonyl, increasing its electrophilicity. Ethanol ensures the solubility of the intermediates while driving the precipitation of the thermodynamically stable 1H-pyrazole product upon cooling.

  • Self-Validating Quality Control: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the UV-active enaminone spot and the appearance of a highly polar, lower- Rf​ spot (due to the primary sulfonamide) validates successful cyclization. Confirm structural integrity via 1H NMR, specifically verifying the presence of the characteristic pyrazole C4-H singlet at δ 6.5–7.0 ppm and the SO2​NH2​ singlet at δ 7.30–7.35 ppm[1][2].

Biological Evaluation: Stopped-Flow CO2​ Hydration Assay

Because the physiological hydration of CO2​ by CAs is one of the fastest known enzymatic reactions ( kcat​≈106s−1 for hCA II), standard spectrophotometric methods are insufficient. A stopped-flow kinetic assay is mandatory to capture the initial linear phase of the reaction[4][5].

Reagents & Equipment:

  • Applied Photophysics SX.18 MV-R stopped-flow instrument[5].

  • 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ and 0.2 mM phenol red[4].

  • CO2​ -saturated water (concentrations ranging from 1.7 to 17 mM)[3].

  • Recombinant human CA isoforms (hCA I, II, IX, XII).

Step-by-Step Methodology:

  • Buffer Optimization: Prepare the HEPES buffer system.

    • Causality: HEPES maintains the precise physiological pH required for baseline CA activity. Na2​SO4​ is critical for maintaining constant ionic strength without introducing inhibitory anions (such as Cl− ), which could competitively bind the active-site zinc and skew Ki​ calculations[4].

  • Enzyme-Inhibitor Pre-incubation: Incubate the recombinant hCA enzyme with varying concentrations of the pyrazole inhibitor for 15 to 30 minutes at 25°C[5].

    • Causality: The sulfonamide ZBG requires time to displace the active-site water molecule and coordinate with the Zn2+ ion. Skipping this step leads to artificially high calculated Ki​ values due to incomplete thermodynamic equilibrium.

  • Rapid Kinetic Monitoring: Using the stopped-flow instrument, rapidly mix the pre-incubated enzyme-inhibitor solution 1:1 with the CO2​ -saturated water. Monitor the absorbance of phenol red at 557 nm for 10–50 milliseconds[4].

    • Causality: Phenol red acts as a real-time pH indicator. As the enzyme rapidly hydrates CO2​ into HCO3−​ and H+ , the solution acidifies. The 557 nm wavelength corresponds to the maximum dynamic range of phenol red's isosbestic shift, allowing precise tracking of proton generation[3][4].

  • Self-Validating Quality Control: Always run a non-enzymatic blank (buffer + CO2​ ) to determine the uncatalyzed hydration rate. The enzymatic rate must be at least 10-fold higher than the blank to ensure a sufficient signal-to-noise ratio. Calculate Ki​ values using the Cheng-Prusoff equation.

Experimental Workflow & Logical Relationships

Workflow Design 1. Rational Design (Tail Approach) Synthesis 2. Pyrazole Synthesis (Condensation) Design->Synthesis Purification 3. Purification & NMR Validation Synthesis->Purification Assay 4. Stopped-Flow CO2 Hydration Assay Purification->Assay SAR 5. SAR Analysis & Isoform Selectivity Assay->SAR SAR->Design Iterative Optimization

Iterative workflow for the development and validation of pyrazole-based CA inhibitors.

Quantitative Data Presentation & SAR Analysis

The "tail approach" utilizing the pyrazole scaffold successfully yields compounds with high selectivity for tumor-associated isoforms. The table below summarizes the inhibition constants ( Ki​ ) of representative pyrazole-benzenesulfonamide derivatives compared to the clinical standard, Acetazolamide (AAZ)[2][4][5].

Compound / Scaffold TypehCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)hCA XII ( Ki​ , nM)Selectivity Profile
Acetazolamide (AAZ) 250.012.125.85.7Broad-spectrum (Non-selective)
Isatin-Pyrazole (5a) 53.711.88.891.5High affinity for hCA IX
Indeno-Pyrazole (15) 125.46.16.145.2Dual hCA II / hCA IX inhibitor
Pyrazole-Urea (SH7a) >1000.045.315.916.7Highly selective for tumor isoforms

SAR Insights: Bulky, hydrophobic extensions on the pyrazole ring (such as in the SH7 series) sterically clash with the tighter active site topologies of cytosolic hCA I, drastically reducing off-target affinity ( Ki​>1000 nM)[4]. Conversely, these same bulky moieties fit perfectly into the wider, more accommodating hydrophobic pockets of the tumor-associated hCA IX and XII, resulting in potent low-nanomolar inhibition and a superior therapeutic window for oncological applications[2][4].

References

  • [2] Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. 2

  • [4] Eldehna, W. M., et al. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry (ACS Publications). 4

  • [3] BenchChem Application Notes. (2025). Pyrazole Derivatives as Potent Carbonal Anhydrase Inhibitors: A Comparative Guide.3

  • [5] Eldehna, W. M., et al. (2015). Isatin-pyrazole benzenesulfonamide hybrids potently inhibit tumor-associated carbonic anhydrase isoforms IX and XII. European Journal of Medicinal Chemistry (via FLORE). 5

  • [1] El-Gaby, M. S. A., et al. (2023). Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide... on carbonic anhydrase inhibitory potency. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). 1

Sources

Method

Application Note: In Vivo Evaluation of Pyrazole Acetamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Methodologies, Efficacy, and Toxicity Profiling in Animal Models Pharmacological Rationale & Mechanistic Pathways The pyrazole acetamide scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Methodologies, Efficacy, and Toxicity Profiling in Animal Models

Pharmacological Rationale & Mechanistic Pathways

The pyrazole acetamide scaffold is a highly versatile pharmacophore in medicinal chemistry, characterized by its ability to form robust hydrogen bonds and engage in π-π interactions within target protein binding pockets. Recent drug discovery efforts have successfully leveraged this scaffold for two primary therapeutic avenues: anti-tubercular agents targeting the DprE1 enzyme[1][2], and anti-diabetic agents acting via PPAR-γ transactivation[3].

Causality in Target Engagement
  • Anti-Tubercular (DprE1 Inhibition): Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for synthesizing cell-wall arabinans in Mycobacterium tuberculosis (Mtb). Derivatives such as N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamides act as noncovalent DprE1 inhibitors. By blocking this enzyme, the compounds induce cell wall depletion and subsequent bacterial lysis[1][2].

  • Anti-Diabetic (PPAR-γ Activation): Certain pyrazole-acetamide derivatives, such as N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide, mimic the binding profile of thiazolidinediones. They activate Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), which upregulates genes involved in glucose and lipid metabolism, thereby lowering blood glucose in vivo[3].

Pathway Compound Pyrazole Acetamide Derivative Inhibition Noncovalent Inhibition Compound->Inhibition Enzyme DprE1 Enzyme (Mtb) Block Blocks Decaprenylphosphoryl Arabinose Synthesis Enzyme->Block Inhibition->Enzyme CellWall Cell Wall Arabinan Depletion Block->CellWall Death Bacterial Cell Death (In Vivo Clearance) CellWall->Death

Fig 1: Mechanism of Mtb clearance via DprE1 inhibition by pyrazole acetamides.

Experimental Workflow & Study Design

When transitioning pyrazole acetamide candidates from in vitro hits to in vivo validation, the experimental design must account for pharmacokinetics, baseline toxicity, and target-specific disease modeling.

Workflow Lead Synthesized Pyrazole Acetamide Candidates Tox Toxicity Profiling (OECD 423) Lead->Tox TB_Model Acute TB Infection Mouse Model Lead->TB_Model STZ_Model STZ-Induced Diabetic Rats Lead->STZ_Model Dose Determine Safe Dose (e.g., 300 mg/kg) Tox->Dose Efficacy_TB Bacterial Load Reduction (Lung/Spleen CFU) TB_Model->Efficacy_TB Efficacy_STZ Blood Glucose Lowering & PPAR-γ Activation STZ_Model->Efficacy_STZ

Fig 2: In vivo evaluation workflow for toxicity, anti-TB, and anti-diabetic efficacy.

Causality Behind Model Selection
  • OECD 423 (Acute Toxic Class Method): Chosen over traditional LD50 testing to adhere to the 3Rs (Replacement, Reduction, Refinement). It uses a stepwise procedure (3 animals/step) to classify the substance, establishing safe dosing thresholds (e.g., 300 mg/kg) without excessive animal mortality[4].

  • Acute vs. Chronic TB Mouse Model: The acute model involves a high-dose aerosol infection that causes rapid bacterial replication. It is selected for initial in vivo screening because it quickly validates whether the pyrazole acetamide can penetrate host macrophages and exert bactericidal activity. Chronic models are reserved for later stages to test penetration into necrotic granulomas[1].

  • Streptozotocin (STZ)-Induced Diabetic Rats: STZ is selectively taken up by pancreatic β-cells via the GLUT2 transporter, causing DNA alkylation and β-cell necrosis. This creates a reliable insulin-deficient state, allowing researchers to isolate and evaluate the insulin-sensitizing (PPAR-γ mediated) effects of the pyrazole acetamides[3].

Detailed Step-by-Step Protocols

Protocol A: Acute Toxicity Profiling (OECD 423)

Self-Validation: The protocol includes continuous 14-day monitoring to capture delayed toxicological effects, ensuring the observed "safe dose" is not merely a false negative due to slow compound metabolism.

  • Animal Preparation: Acclimate healthy, nulliparous, and non-pregnant female albino mice (8-12 weeks old) for 5 days. Fast the animals for 3-4 hours prior to dosing.

  • Dose Formulation: Suspend the pyrazole acetamide derivative in a suitable vehicle (e.g., 0.5% Carboxymethyl cellulose or PEG-400) to ensure uniform dosing.

  • Administration: Administer a starting dose of 300 mg/kg via oral gavage[4]. Use a volume not exceeding 10 mL/kg body weight.

  • Observation Schedule: Monitor continuously for the first 30 minutes, periodically during the first 24 hours (with special attention to the first 4 hours), and daily thereafter for 14 days.

  • Endpoints: Record clinical signs (tremors, lethargy, changes in fur). On day 14, euthanize the animals and perform a gross necropsy. Extract vital organs (heart, lungs, liver, kidneys) for histopathological examination to confirm the absence of cellular deformation or necrosis[4].

Protocol B: Efficacy in Acute Mouse TB Infection Model

Self-Validation: Inclusion of a vehicle control group and a standard-of-care positive control (e.g., Isoniazid or Ethambutol) ensures that the reduction in Colony Forming Units (CFU) is strictly attributable to the test compound.

  • Infection: Expose BALB/c mice to an aerosol of M. tuberculosis H37Rv strain calibrated to deliver ~10^4 bacilli per lung[1][2].

  • Treatment Initiation: Begin oral administration of the pyrazole acetamide derivative (at the safe dose determined in Protocol A) 1-day post-infection. Continue once daily for 4 weeks.

  • Tissue Harvesting: Euthanize the mice at the end of week 4. Aseptically harvest the lungs and spleen.

  • CFU Enumeration: Homogenize the tissues in PBS containing 0.05% Tween 80. Plate serial dilutions on Middlebrook 7H11 agar supplemented with OADC. Incubate at 37°C for 3-4 weeks and count the CFUs.

Protocol C: Hypoglycemic Evaluation in STZ-Induced Diabetic Rats

Self-Validation: Baseline fasting blood glucose (FBG) is measured before STZ injection, post-STZ injection (to confirm diabetes induction), and post-treatment, creating a self-controlled longitudinal dataset.

  • Diabetes Induction: Administer a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) dissolved in cold 0.1 M citrate buffer (pH 4.5) to overnight-fasted Wistar rats[3].

  • Confirmation: After 72 hours, measure FBG using a glucometer via tail vein puncture. Rats with FBG > 250 mg/dL are classified as diabetic and selected for the study.

  • Treatment: Administer the pyrazole-acetamide compound (e.g., N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide) orally for 14-28 days[3]. Include a positive control group treated with Rosiglitazone or Pioglitazone.

Quantitative Data Summaries

The following tables synthesize expected in vivo outcomes based on recent pharmacological evaluations of pyrazole acetamide derivatives.

Table 1: In Vivo Anti-Tubercular Efficacy & Toxicity Summary

Compound ClassTargetAnimal ModelEstablished Safe DoseEfficacy Outcome
N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamides (e.g., LK-60, LK-75)DprE1 EnzymeAcute Mouse TB Infection300 mg/kg (OECD 423)Significant reduction in lung and spleen CFUs; high bioavailability[1][2][4].
MSU-43085 (Pyrazole derivative)MmpL3 / DprE1Chronic Mouse TB InfectionN/ALacked activity in chronic models due to poor granuloma penetration[1].

Table 2: Blood Glucose Lowering & PPAR-γ Transactivation

CompoundTargetAnimal ModelPPAR-γ Transactivation (%)Blood Glucose Lowering Effect
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamidePPAR-γSTZ-Induced Diabetic Rats~48.65% - 52.06%Significant hypoglycemia vs. diabetic control[3].
Rosiglitazone (Reference)PPAR-γSTZ-Induced Diabetic Rats~85.30%Standard baseline reduction[3].

References

  • Progress of anti-tuberculosis drug targets and novel therapeutic strategies - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis, crystal structure, spectroscopic characterization, α-glucosidase inhibition and computational studies of (E)-5-methyl N-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydraz Source: ResearchGate URL:[Link]

  • Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

  • Investigating the Impact of Acute and 28-days Oral Exposure to Decaprenyl phosphoryl-β-D-ribose 2′- epimerase (DprE1) Inhibitors Source: Indian Journal of Pharmaceutical Education and Research URL:[Link]

Sources

Application

Application Note: High-Throughput Screening of Pyrazole-Based Libraries Using TR-FRET Kinase Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Small Molecule Drug Discovery, Kinase Inhibitor Screening, Hit Identification Introduction and Rationale The pyrazole nucleu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Small Molecule Drug Discovery, Kinase Inhibitor Screening, Hit Identification

Introduction and Rationale

The pyrazole nucleus (a five-membered 1,2-diazole) is a highly privileged scaffold in contemporary medicinal chemistry [1]. Due to its unique hydrogen-bonding capacity, planar conjugated ring structure, and dynamic tautomerism, the pyrazole motif is a recurrent framework in FDA-approved kinase inhibitors (e.g., crizotinib, ruxolitinib) and anti-inflammatory agents [2]. When screening large, diverse pyrazole libraries against kinase targets, researchers frequently encounter challenges such as compound autofluorescence and inner-filter effects, which can generate false positives in standard biochemical assays.

To circumvent these issues, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput screening (HTS) of pyrazole libraries [3].

The Causality of Assay Selection:

  • Time-Resolved Measurement: Pyrazole derivatives and their impurities often emit short-lived transient fluorescence. TR-FRET utilizes lanthanide chelates (e.g., Europium or Terbium) with long emission half-lives (milliseconds). By introducing a microsecond delay between excitation and measurement, the assay completely bypasses the short-lived background fluorescence of the library compounds.

  • Ratiometric Readout: TR-FRET relies on the ratio of the acceptor emission to the donor emission. This self-correcting mathematical ratio neutralizes well-to-well variations in liquid dispensing volume and mitigates color quenching caused by highly pigmented pyrazole derivatives.

Experimental Workflow & Signaling Pathway

The biochemical workflow relies on a competitive inhibition model. A biotinylated peptide substrate is phosphorylated by the target kinase. The reaction is stopped using EDTA (which chelates the Mg2+ required for kinase activity). Detection reagents—a Europium-labeled anti-phospho antibody (Donor) and Streptavidin-conjugated fluorophore (Acceptor)—are added. If the pyrazole compound is an active inhibitor, phosphorylation is blocked, preventing the Donor and Acceptor from coming into proximity, resulting in a loss of the FRET signal.

HTS_Workflow N1 1. Acoustic Dispensing (Pyrazole Library in DMSO) N2 2. Kinase & Substrate Addition (Target Engagement) N1->N2 N3 3. ATP Addition (Reaction Initiation at Km) N2->N3 N4 4. Incubation (Room Temp, 60 mins) N3->N4 N5 5. Stop & Detect (EDTA + TR-FRET Reagents) N4->N5 N6 6. Time-Resolved Readout (Delay: 100 µs, Window: 400 µs) N5->N6 N7 7. Data Analysis (Ratiometric & Z'-Factor Validation) N6->N7

Figure 1: Step-by-step TR-FRET HTS workflow for pyrazole library screening.

Step-by-Step HTS Protocol

This protocol is optimized for a 384-well low-volume microplate format, providing a self-validating system for robust hit identification.

Phase 1: Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Rationale: Brij-35 prevents the hydrophobic pyrazole compounds from adhering to the plastic well walls, ensuring accurate concentration-response curves.

  • Kinase/Substrate Mix: Prepare the target kinase and biotinylated substrate at 2X the final assay concentration.

  • ATP Mix: Prepare ATP at 2X the apparent Km​ value. Rationale: Screening at the Km​ for ATP ensures the assay is highly sensitive to ATP-competitive inhibitors, which is the primary mechanism of action for most pyrazole-based kinase inhibitors [4].

Phase 2: Assay Execution
  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 10 nL of the pyrazole library (in 100% DMSO) into a 384-well white proxiplate. Rationale: Acoustic dispensing keeps the final DMSO concentration below 1%, preventing solvent-induced kinase denaturation.

  • Kinase Addition: Dispense 5 µL of the Kinase/Substrate Mix into all wells (excluding negative control wells, which receive buffer only).

  • Incubation (Pre-incubation): Incubate for 15 minutes at Room Temperature (RT). Rationale: Allows slow-binding pyrazole derivatives to engage the kinase pocket before ATP competition begins.

  • Reaction Initiation: Dispense 5 µL of the ATP Mix to all wells to start the enzymatic reaction.

  • Reaction Incubation: Centrifuge the plate briefly (1000 rpm, 1 min) and incubate for 60 minutes at RT.

  • Stop & Detect: Add 10 µL of Detection Mix (containing 20 mM EDTA, Eu-cryptate-labeled anti-phospho antibody, and Streptavidin-XL665). Rationale: EDTA instantly halts the reaction by stripping Mg2+ from the kinase active site, freezing the phosphorylation state for stable detection.

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Settings: Excitation at 337 nm; Emission at 620 nm (Donor) and 665 nm (Acceptor); Integration delay: 100 µs; Integration time: 400 µs.

Data Analysis and Self-Validating Quality Control

A high-throughput screen is only as reliable as its internal quality controls. Every assay plate must act as a self-validating system. To quantify assay robustness, we utilize the Z'-factor , a statistical parameter introduced by Zhang et al. [5].

The Z'-factor evaluates the dynamic range of the assay relative to the data variation (standard deviation) of the controls:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

Where σ represents standard deviation and μ represents the mean of the positive (100% inhibition) and negative (0% inhibition) controls.

Calculate the TR-FRET ratio for each well: Ratio=Emission620​Emission665​​×104 .

Quantitative HTS Validation Metrics

The following table summarizes the mandatory quantitative thresholds required to validate a pyrazole screening plate before hit-picking can occur.

ParameterTarget ValueScientific Rationale
Z'-Factor ≥0.5 to 1.0 A Z' ≥0.5 indicates a robust assay with a wide separation band between positive and negative controls, essential for avoiding false positives/negatives[5].
Signal-to-Background (S/B) >3.0 Ensures the TR-FRET dynamic range is sufficiently wide to detect weak or allosteric pyrazole inhibitors.
Intra-plate CV (%) <5% Validates the precision of the acoustic dispenser and the homogeneity of the TR-FRET reagents across the 384 wells.
DMSO Tolerance Stable up to 2% Pyrazole libraries are stored in DMSO; the kinase must maintain >90% activity at the screening solvent concentration.
Hit Threshold >50% InhibitionCompounds reducing the TR-FRET ratio by >50% relative to vehicle controls are flagged as primary hits for IC50​ dose-response follow-up.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry / PMC (National Institutes of Health) URL: [Link]

  • Title: Pyrazole Scaffold: A Remarkable Tool in Drug Development Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: TR-FRET-Based High-Throughput Screening Assay for Identification of Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Binding kinetics: high throughput assay for kinase inhibitors Source: BMG Labtech URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening / PubMed URL: [Link]

Method

Application Note: 4-Formylpyrazoles as Privileged Synthons in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary In modern drug discovery and agrochemical development, the pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

In modern drug discovery and agrochemical development, the pyrazole nucleus is a ubiquitous pharmacophore. However, the true synthetic power of the pyrazole core is unlocked when it is functionalized as a 4-formylpyrazole . Acting as a highly versatile building block (synthon), the 4-formylpyrazole scaffold provides an ideal balance of stability and reactivity. The electron-rich nature of the pyrazole ring contrasts with the highly electrophilic C4-formyl group, making it a prime candidate for Knoevenagel condensations, Schiff base formations, and complex Multicomponent Reactions (MCRs)[1].

This application note provides an authoritative, mechanistic deep-dive into the generation and utilization of 4-formylpyrazole synthons, complete with self-validating experimental protocols designed for high-yield, reproducible organic synthesis.

Mechanistic Foundations & Synthon Generation

The most robust method for generating 4-formylpyrazoles is the Vilsmeier-Haack (VH) formylation of aryl hydrazones. The choice of the VH reagent (POCl₃/DMF) is not merely traditional; it provides a highly reactive electrophilic chloroiminium species that drives a tandem reaction. When an aryl hydrazone is introduced, the VH reagent facilitates both the cyclization of the hydrazone into the pyrazole core and the subsequent formylation at the C4 position[2].

Vilsmeier_Haack DMF DMF + POCl3 (0°C) VH Vilsmeier-Haack Reagent (Electrophile) DMF->VH Exothermic Cyclization Cyclization & Formylation (80-90°C) VH->Cyclization Hydrazone Aryl Hydrazone Hydrazone->Cyclization Nucleophilic Attack Iminium Iminium Intermediate Cyclization->Iminium Hydrolysis Aqueous Hydrolysis Iminium->Hydrolysis Product 4-Formylpyrazole Hydrolysis->Product -HNMe2

Vilsmeier-Haack mechanism for the synthesis of 4-formylpyrazole synthons.

Key Synthetic Workflows & Applications

Multicomponent Reactions (MCRs)

4-Formylpyrazoles are exceptional anchors for MCRs due to the unhindered, highly reactive nature of the aldehyde. A classic application is the synthesis of pyrano[2,3-c]pyrazoles —a scaffold with profound antimicrobial and anti-inflammatory properties[3]. By utilizing a four-component system (4-formylpyrazole, malononitrile, ethyl acetoacetate, and hydrazine hydrate), chemists can achieve high bond-forming indices (BFI) in a single pot, bypassing hazardous intermediate isolation[3].

MCR_Pyrano_Pyrazole FP 4-Formylpyrazole Knoevenagel Knoevenagel Condensation (Piperidine) FP->Knoevenagel MN Malononitrile MN->Knoevenagel EAA Ethyl Acetoacetate Pyrazolone Pyrazolone Formation EAA->Pyrazolone HH Hydrazine Hydrate HH->Pyrazolone Michael Michael Addition & O-Cyclization Knoevenagel->Michael Alkene Intermediate Pyrazolone->Michael Enol Intermediate Product Pyrano[2,3-c]pyrazole Michael->Product

Four-component MCR assembly of pyrano[2,3-c]pyrazoles from 4-formylpyrazole.

Intramolecular 1,3-Dipolar Cycloadditions (INOC)

For advanced structural complexity, 5-chloro-4-formylpyrazoles serve as dual-action synthons. The C5-chlorine can be displaced by an unsaturated alkoxide (e.g., allyl ether) via nucleophilic aromatic substitution. Subsequently, the C4-formyl group is converted into a 1,3-dipole (such as a nitrile oxide). This proximity triggers an Intramolecular Nitrile Oxide Cycloaddition (INOC), rapidly assembling fused tri- and tetra-cyclic heterocycles critical for exploring novel chemical space in drug discovery[4].

Validated Experimental Protocols

Protocol A: Synthesis of 1-Aryl-4-formylpyrazole via Vilsmeier-Haack Reaction

This protocol details the tandem cyclization-formylation of an aryl hydrazone.

  • Step 1: Preparation of the Vilsmeier Reagent. Cool anhydrous DMF (3.0 equiv) to 0 °C in an ice bath. Add POCl₃ (3.0 equiv) dropwise over 30 minutes under an inert atmosphere.

    • Causality & Expert Insight: The reaction between DMF and POCl₃ is violently exothermic. Dropwise addition at 0 °C is critical to prevent the thermal degradation of the unstable chloroiminium intermediate and avoid dangerous solvent boiling[2].

  • Step 2: Substrate Addition. Dissolve the aryl hydrazone (1.0 equiv) in a minimal amount of cold DMF and add it dropwise to the VH complex.

    • Causality & Expert Insight: Maintaining a low temperature during addition prevents uncontrolled polymerization and limits electrophilic aromatic substitution at undesired reactive centers on the aryl ring.

  • Step 3: Cyclization and Formylation. Gradually warm the reaction mixture and heat to 80–90 °C for 4–6 hours.

    • Causality & Expert Insight: Elevated thermal energy is required to drive the sterically demanding double electrophilic attack: first closing the pyrazole ring, then formylating the C4 position[2].

  • Step 4: Quenching and Hydrolysis. Pour the cooled mixture over crushed ice and neutralize cautiously with saturated aqueous Na₂CO₃.

    • Causality & Expert Insight: Ice-water quenching hydrolyzes the iminium intermediate into the target aldehyde. Neutralization removes generated HCl and phosphoric acids, drastically reducing the product's aqueous solubility and driving precipitation[1].

  • Self-Validation & QC: The success of the reaction is visually confirmed by heavy solid precipitation upon reaching pH 7. Analytically, ¹H NMR provides absolute validation: look for the complete disappearance of the hydrazone N-H proton and the emergence of a sharp, diagnostic singlet at ~9.8–10.2 ppm, confirming the C4-aldehyde.

Protocol B: Four-Component MCR Synthesis of Pyrano[2,3-c]pyrazoles

A green-chemistry approach to complex scaffold generation.

  • Step 1: Pyrazolone Formation. Mix ethyl acetoacetate (1.0 equiv) and hydrazine hydrate (1.0 equiv) in an EtOH/H₂O (1:1) solvent system. Stir for 10 minutes at room temperature.

    • Causality & Expert Insight: Pre-forming the pyrazolone intermediate is a strategic kinetic choice. It prevents the highly nucleophilic hydrazine from reacting directly with the 4-formylpyrazole to form an unwanted hydrazone dead-end[3].

  • Step 2: Knoevenagel Condensation. To the same flask, add 4-formylpyrazole (1.0 equiv), malononitrile (1.0 equiv), and piperidine (5 mol%).

    • Causality & Expert Insight: Piperidine acts as a mild organocatalyst, deprotonating the active methylene of malononitrile. This facilitates a rapid Knoevenagel condensation with the highly electrophilic C4-aldehyde to form a reactive dicyanovinyl intermediate[3].

  • Step 3: Michael Addition and Cyclization. Stir the mixture at room temperature for 20–30 minutes. Filter the resulting precipitate.

    • Causality & Expert Insight: The enol form of the pyrazolone undergoes a spontaneous Michael addition to the newly formed dicyanovinyl intermediate, followed by an intramolecular O-cyclization. The high thermodynamic stability of the fused product drives the reaction to completion at room temperature[3].

  • Self-Validation & QC: The reaction is inherently self-purifying; the highly crystalline pyrano[2,3-c]pyrazole product crashes out of the aqueous ethanol mixture. TLC validation will show the rapid consumption of the highly UV-active 4-formylpyrazole spot.

Quantitative Data & Reaction Parameters

The following table summarizes validated reaction conditions and expected yields for key 4-formylpyrazole transformations, providing a benchmark for synthetic planning.

SynthonReaction TypeCo-ReactantsCatalystConditionsYield (%)Ref
Hydrazone Vilsmeier-HaackPOCl₃, DMFNone80-90 °C, 4-6 h78–85[2]
4-Formylpyrazole Biginelli-type MCRUrea, β-ketoesterHCl (cat.)EtOH, Reflux, 4-6 h75–85[3]
4-Formylpyrazole Pyrano-pyrazole MCRMalononitrile, Hydrazine, EAAPiperidine (5 mol%)H₂O/EtOH, RT, 20 min85–93[3]
5-Cl-4-formylpyrazole 1,3-Dipolar CycloadditionHydroxylamine (INOC)NaOCl / Et₃NCH₂Cl₂, RT, 12 h60–70[4]

Sources

Application

Antimicrobial activity testing protocol for novel pyrazole derivatives

Application Note: Standardized Antimicrobial Susceptibility Testing (AST) for Novel Pyrazole Derivatives 1. Introduction & Mechanistic Rationale Pyrazole derivatives have emerged as a highly versatile and potent class of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Antimicrobial Susceptibility Testing (AST) for Novel Pyrazole Derivatives

1. Introduction & Mechanistic Rationale Pyrazole derivatives have emerged as a highly versatile and potent class of synthetic antimicrobial agents. Recent structure-activity relationship (SAR) studies demonstrate that functionalized pyrazoles—such as pyrazole-thiazole hybrids, pyran-fused pyrazoles, and pyrazole-derived peptidomimetics—exhibit robust bacteriostatic and bactericidal profiles against multidrug-resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA)[1]. The primary mechanisms of action include the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, as well as direct bacterial cell membrane disruption[1].

Because pyrazole derivatives often possess unique physicochemical properties (e.g., high lipophilicity, low aqueous solubility, and intrinsic pigmentation), standard antimicrobial susceptibility testing (AST) protocols must be rigorously optimized. This guide details a self-validating broth microdilution protocol compliant with the Clinical and Laboratory Standards Institute (CLSI)[2][3][4] and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[5][6] guidelines, specifically tailored to mitigate compound precipitation and optical interference.

2. Mechanistic Pathway

Mechanism P Novel Pyrazole Derivative T2 DNA Gyrase (Topoisomerase II) P->T2 T4 Topoisomerase IV P->T4 CW Cell Membrane Disruption P->CW Peptidomimetics DNA Inhibition of DNA Replication T2->DNA T4->DNA LYS Cytosol Leakage & Lysis CW->LYS DEATH Bacterial Cell Death DNA->DEATH LYS->DEATH

Mechanisms of action of pyrazole derivatives against bacterial targets.

3. Experimental Design: Causality and Self-Validation A robust AST protocol is a self-validating system. Every variable must be controlled to ensure that the observed Minimum Inhibitory Concentration (MIC) is a true reflection of the compound's efficacy, not an artifact of the assay conditions.

  • Solvent Selection (DMSO): Pyrazoles are notoriously hydrophobic. We utilize 100% Dimethyl sulfoxide (DMSO) for stock solutions. However, the final assay concentration of DMSO must strictly remain ≤1% v/v. Causality: Concentrations >1% compromise bacterial membrane integrity, artificially lowering the MIC and generating false positives.

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory[7]. Causality: Standardized levels of Ca²⁺ and Mg²⁺ ensure consistent outer membrane permeability in Gram-negative bacteria, stabilizing the interaction between the pyrazole scaffold and the bacterial envelope.

  • Viability Indicators: We recommend the addition of Resazurin (a redox dye). Causality: Many pyrazole derivatives precipitate slightly in aqueous media or possess intrinsic pigmentation that obscures visual or spectrophotometric turbidity readings. Resazurin shifts from blue (non-fluorescent, oxidized) to pink (highly fluorescent, reduced) only in the presence of metabolically active cells, bypassing optical density artifacts.

4. Workflow Overview

Workflow N1 Synthesize Pyrazole Derivatives N2 Prepare Stock Solutions (DMSO) N1->N2 N4 Broth Microdilution (CLSI M07 Protocol) N2->N4 N3 Bacterial Inoculum (0.5 McFarland) N3->N4 N5 Incubation (35°C, 16-20h) N4->N5 N6 Read MIC (Resazurin/Turbidity) N5->N6 N7 Determine MBC (Agar Plating) N6->N7 If well is clear N8 Checkerboard Assay (Synergy Testing) N6->N8 Select promising leads

Workflow for antimicrobial evaluation of novel pyrazole derivatives.

5. Step-by-Step Methodology

Phase 1: Reagent and Compound Preparation

  • Compound Stock: Dissolve the synthesized pyrazole derivative in 100% molecular-grade DMSO to achieve a stock concentration of 10.24 mg/mL.

  • Working Solution: Dilute the stock 1:100 in CAMHB to create a 102.4 µg/mL working solution (containing 1% DMSO).

  • Reference Antibiotic: Prepare standard antibiotics (e.g., Ciprofloxacin and Chloramphenicol)[8] according to CLSI M100 guidelines[4].

Phase 2: Inoculum Standardization

  • Select 3–5 morphologically identical colonies from an overnight agar plate (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

  • Suspend colonies in sterile 0.85% saline. Adjust turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a nephelometer. Note: Use the suspension within 15 minutes to prevent cell replication from altering the baseline density.

  • Dilute the suspension 1:150 in CAMHB to yield 1×106 CFU/mL.

Phase 3: Broth Microdilution (96-Well Plate Setup)

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile, U-bottom 96-well microtiter plate.

  • Add 100 µL of the pyrazole working solution (102.4 µg/mL) to well 1.

  • Transfer 50 µL from well 1 to well 2, mix by pipetting, and continue 2-fold serial dilutions up to well 10. Discard 50 µL from well 10.

  • Add 50 µL of the standardized bacterial inoculum ( 1×106 CFU/mL) to wells 1 through 11. The final well volume is 100 µL, and the final bacterial concentration is 5×105 CFU/mL.

  • Self-Validating Controls:

    • Well 11 (Growth Control): 50 µL CAMHB (with 1% DMSO) + 50 µL inoculum. Validates that the solvent does not inhibit growth.

    • Well 12 (Sterility Control): 100 µL CAMHB. Validates aseptic technique[2].

  • Incubate the plates at 35 ± 2°C for 16–20 hours under ambient atmosphere[2].

Phase 4: MIC and MBC Determination

  • MIC Readout: After incubation, observe for turbidity. If the pyrazole compound causes precipitation, add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is the lowest concentration that remains blue (indicating no metabolic reduction).

  • MBC Readout: Aspirate 10 µL from all wells showing no visible growth (at and above the MIC) and spot onto drug-free Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum[1].

6. Quantitative Data Presentation

The following table summarizes representative MIC and MBC values for various structural classes of novel pyrazole derivatives, demonstrating their broad-spectrum potential against clinical isolates[1][8][9].

Compound ClassTarget PathogenStrain PhenotypeMIC (µg/mL)MBC (µg/mL)Primary Mechanism
Pyrazole-thiazole hybrid (10) S. aureusMRSA1.9 - 3.97.8Topoisomerase II/IV inhibition
Pyran-fused pyrazole (23) P. aeruginosaWild-Type1.56 - 6.25>12.5DNA Gyrase inhibition
Pyrazole-peptidomimetic (50) S. aureusMDR4.04.0Cell membrane disruption
Imidazo-pyridine pyrazole (18) E. coliWild-Type<1.0<1.0Broad-spectrum (Bactericidal)
Bicyclic pyrazoline (9) E. faecalisVRE4.08.0Undefined (Bacteriostatic)

7. Troubleshooting & Quality Assurance

  • Skipped Wells: If growth occurs at higher concentrations but not at lower ones, compound precipitation has likely occurred. Verify DMSO solubility limits and ensure thorough mixing during serial dilution.

  • QC Strain Failure: If the MIC of the reference antibiotic against the ATCC QC strain falls outside the acceptable CLSI/EUCAST range, the entire plate must be rejected. This indicates an error in inoculum density, media cation concentration, or antibiotic degradation.

References

Technical Notes & Optimization

Troubleshooting

Overcoming side product formation in pyrazole synthesis

Welcome to the Pyrazole Synthesis Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who are frustrated by low yields, complex purifications, and unexpected side...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who are frustrated by low yields, complex purifications, and unexpected side products during pyrazole library generation.

While the classic Knorr pyrazole synthesis (the condensation of a 1,3-dicarbonyl with a hydrazine) appears deceptively simple on paper, the reality of its reaction kinetics and intermediate stability is highly complex. This guide bypasses generic advice to directly address the mechanistic causality behind your failed reactions and provides self-validating protocols to get your synthesis back on track.

Diagnostic Workflow: Identifying Your Side Product

Before adjusting your reaction conditions, use the following LC-MS diagnostic logic to identify which mechanistic dead-end your synthesis has fallen into.

G Start Analyze Crude Mixture (LC-MS / NMR) Q1 Multiple peaks with same m/z? Start->Q1 Regio Regioisomers (Mixed attack on dicarbonyl) Q1->Regio Yes Q2 Peak with m/z +18 vs target? Q1->Q2 No Hydro Hydroxypyrazoline (Incomplete dehydration) Q2->Hydro Yes Q3 Peak with m/z + hydrazine mass? Q2->Q3 No Diadd Di-addition Intermediate (Excess hydrazine) Q3->Diadd Yes Success Target Pyrazole Isolated Q3->Success No

Diagnostic flowchart for identifying pyrazole side products via LC-MS.

Section 1: The Regioselectivity Conundrum

Q: I am synthesizing a pyrazole using an unsymmetrical 1,3-diketone and a substituted hydrazine. My NMR shows a mixture of two products with the same mass. Why is this happening?

A: You are observing the formation of regioisomers. In the traditional Knorr synthesis, the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons of the unsymmetrical 1,3-dicarbonyl compound. Because the two nitrogen atoms of the hydrazine have different nucleophilicities and the two carbonyls have different electrophilicities, competing transition states arise, yielding a difficult-to-separate mixture of 3-substituted and 5-substituted pyrazoles (1[1]).

Causality: The lack of absolute electronic or steric differentiation between the two carbonyls means neither pathway is entirely shut down.

The Solution: Abandon the 1,3-diketone and use an enaminone (β-dimethylamino-α,β-unsaturated ketone) or an acetylenic ketone (2[2]). Enaminones possess a highly polarized push-pull electronic system. The primary amine of the hydrazine exclusively attacks the highly electrophilic β-carbon (displacing the dimethylamine group), while the secondary nitrogen condenses with the carbonyl, dictating a single, predictable regioisomer (3[3]).

Table 1: Quantitative Comparison of Regioselectivity by Substrate Type

Substrate TypeHydrazineReaction ConditionsMajor ProductRegioisomeric Ratio (3- vs 5-substituted)Typical Yield (%)
Unsymmetrical 1,3-DiketonePhenylhydrazineEthanol, Reflux, 2hMixture~ 60:40 to 80:2075-85%
Acetylenic KetoneMethylhydrazineTHF, Reflux, 4h1,3,5-substituted> 95:588-92%
EnaminonePhenylhydrazineEthanol, AcOH (cat), 80°C1,5-disubstituted> 99:190-96%
Protocol 1: Regioselective Synthesis via Enaminones

Self-Validating Mechanism: The release of dimethylamine gas (detectable via damp pH paper turning blue at the condenser outlet) serves as a continuous, real-time indicator of the initial nucleophilic substitution. The reaction is self-validating because cyclization cannot proceed until this substitution occurs; cessation of gas evolution confirms the intermediate is fully formed.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the target enaminone in 10 mL of absolute ethanol.

  • Hydrazine Addition: Add 1.1 mmol of the substituted hydrazine hydrochloride. (Using the hydrochloride salt provides the mild acidic conditions necessary for the subsequent dehydration step without requiring external acid).

  • Execution: Stir the mixture at 80°C (reflux) for 2-4 hours. Suspend a piece of damp, universal indicator pH paper at the top of the reflux condenser to monitor dimethylamine evolution.

  • Monitoring: Check reaction progress via TLC (Ethyl Acetate:Hexane 1:3). The disappearance of the highly UV-active enaminone spot indicates completion.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO3​ (15 mL) to neutralize any remaining acid.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the pure regioisomer.

Section 2: Stalled Intermediates & Over-Addition

Q: My LC-MS shows a major peak with a mass of [M+18] relative to my desired pyrazole. What is this side product?

A: This is a 5-hydroxypyrazoline intermediate. The synthesis is a two-step process: hydrazone formation/cyclization, followed by dehydration to form the aromatic pyrazole. The dehydration step requires a driving force. If your conditions are too mild or the pH is too high, the reaction stalls at the non-aromatic hydroxypyrazoline stage. Causality: The elimination of water requires protonation of the hydroxyl group to create a viable leaving group ( H2​O ). Without sufficient acid or thermal energy, the activation energy barrier for this elimination remains too high.

Q: I'm seeing a mass corresponding to the diketone plus TWO hydrazine molecules. Is this possible?

A: Yes. Recent transient flow kinetic studies have revealed unexpectedly complex reaction pathways in the Knorr synthesis, including the formation of di-addition intermediates where two hydrazine molecules condense with both carbonyls before cyclization can occur (4[4]). This typically happens when hydrazine is in large excess or when the intramolecular cyclization is sterically hindered.

Pathway DK 1,3-Dicarbonyl + Hydrazine Mono Hydrazone Intermediate DK->Mono Condensation Di Di-addition Side Product (Excess Hydrazine) DK->Di +2 eq Hydrazine Hydro 5-Hydroxypyrazoline (Stalled Intermediate) Mono->Hydro Cyclization Hydro->Hydro Mild pH (Reaction Stalls) Pyraz Aromatic Pyrazole (Target) Hydro->Pyraz Acid + Heat (-H2O)

Reaction pathways showing di-addition side products and stalled intermediates.

Protocol 2: Forced Dehydration of Hydroxypyrazolines

Self-Validating Mechanism: The physical collection of water in the Dean-Stark trap provides direct, quantitative validation of the dehydration progress. The reaction is self-indicating; when the water volume in the trap matches the theoretical stoichiometric yield (18 µL/mmol), the dehydration is definitively complete.

  • Identification: Isolate the crude mixture containing the stalled [M+18] intermediate.

  • Acidification: Dissolve the crude mixture in toluene (10 mL per mmol of substrate). Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Apparatus Setup: Equip the round-bottom flask with a Dean-Stark trap filled with toluene, and attach a reflux condenser.

  • Thermodynamic Driving: Reflux the mixture at 110°C. The azeotropic removal of water physically drives the equilibrium toward the dehydrated pyrazole product according to Le Chatelier's principle.

  • Completion: Reflux for 2 hours or until water ceases to collect in the trap. Cool to room temperature, wash the organic layer with saturated NaHCO3​ to remove the pTSA, dry over MgSO4​ , and concentrate.

Section 3: N-Alkylation and Tautomeric Mixtures

Q: After forming an unsubstituted pyrazole, I attempted an N-alkylation to functionalize the ring, but I obtained a mixture of two N-alkylated products. Why?

A: Unsubstituted pyrazoles exhibit annular tautomerism. The proton rapidly exchanges between the two nitrogen atoms, making them chemically equivalent in solution but resulting in two distinct nucleophilic sites when an electrophile is introduced. Alkylation of an asymmetric 1H-pyrazole will invariably yield a mixture of 1-alkyl and 2-alkyl pyrazoles. The Solution: To achieve regioselective N-alkylation, you must synthesize the pyrazole core already containing the N-substituent by using an N-substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) during the initial cyclocondensation, thereby bypassing the tautomeric mixture entirely.

References

  • Yoon, J.-Y., Lee, S.-g., & Shin, H. "Recent Advances in the Regioselective Synthesis of Pyrazoles." Current Organic Chemistry, 2011.1

  • Maiuolo, L., et al. "Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation." PMC, 2023. 3

  • Bishop, B. C., et al. "Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines." Synthesis (Thieme Connect), 2004. 2

  • "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering (RSC Publishing), 2022.4

Sources

Optimization

Part 1: Frequently Asked Questions (Mechanisms &amp; Causality)

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in medicinal chemistry: c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in medicinal chemistry: controlling regioselectivity during the Knorr pyrazole synthesis.

When unsymmetrical 1,3-dicarbonyl compounds react with substituted hydrazines, the reaction typically yields a mixture of 1,3,5-trisubstituted and 1,3,4-trisubstituted regioisomers[1][2]. Because different regioisomers exhibit drastically different biological activities and toxicological profiles, achieving a pure, single isomer is critical for drug development[3].

Below, you will find the theoretical causality behind these issues, actionable troubleshooting steps, quantitative data, and self-validating experimental protocols to ensure your synthesis is successful.

Q: Why does the Knorr pyrazole synthesis inherently produce regioisomer mixtures? A: The standard Knorr synthesis relies on the condensation of a 1,3-diketone with a substituted hydrazine[1]. The reaction initiates with a nucleophilic attack by the hydrazine onto one of the two carbonyl carbons to form a hydrazone intermediate[4]. In unsymmetrical diketones, the difference in electrophilicity between the two carbonyl carbons is often marginal. Because the activation energies for attacking either carbon are nearly isoenergetic, the reaction bifurcates under kinetic control, leading to a mixed product profile[2].

ReactionPathway A 1,3-Dicarbonyl + Substituted Hydrazine B Hydrazone Intermediate (Kinetic Bifurcation) A->B Condensation (-H2O) C 3-Substituted Pyrazole (Sterically Favored) B->C Pathway A (Attack on less hindered C) D 5-Substituted Pyrazole (Electronically Favored) B->D Pathway B (Attack on more electrophilic C)

Logical relationship of kinetic bifurcation in the Knorr pyrazole synthesis.

Q: How does solvent choice dictate the regiomeric outcome? A: Solvent selection is the most powerful non-covalent tool for altering regioselectivity. Standard polar protic solvents (like ethanol) fail to differentiate the transition states. However, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) possess strong hydrogen-bond donating capabilities (high α values) but are weakly nucleophilic[2][3]. These solvents selectively hydrogen-bond to the more basic (electron-rich) carbonyl oxygen of the diketone. This selective activation artificially widens the electrophilicity gap between the two carbonyls, directing the initial hydrazine attack to a single site and ensuring high regioselectivity[2].

Q: Can pH adjustments reverse the selectivity? A: Yes. The addition of a catalytic acid (e.g., HCl or H2SO4) protonates the dicarbonyl substrate. Due to the differing pKa​ values of the two carbonyl groups, one will be preferentially activated[2]. Furthermore, acidic conditions alter the relative nucleophilicity of the two nitrogen atoms on the substituted hydrazine, which can completely reverse the regioselectivity compared to neutral or basic conditions[2].

Part 2: Troubleshooting Guide (Actionable Scenarios)

Scenario A: I am obtaining a 1:1 mixture of 3- and 5-substituted regioisomers.

  • Diagnosis: The inherent electronic and steric differences between your dicarbonyl's R1​ and R3​ groups are insufficient to bias the kinetic pathway under your current conditions.

  • Solution: Immediately replace your standard solvent (EtOH/THF) with HFIP (0.2 M)[2]. Lower the reaction temperature to 0 °C to strictly enforce kinetic control, as elevated temperatures can push the system toward a thermodynamic mixture.

Scenario B: My 1,3-diketone is highly unreactive, or the intermediate fails to cyclize.

  • Diagnosis: Highly sterically hindered diketones or those bearing strong electron-withdrawing groups (e.g., −CF3​ ) can stall at the hydrazone stage or degrade into complex mixtures.

  • Solution: Abandon the 1,3-diketone and utilize a 1,3-dicarbonyl surrogate. Employing acetylenic ketones, β -enaminones, or bromovinyl acetals locks in the regiochemistry prior to cyclization[1][5]. For example, the reaction of acetylenic ketones with hydrazines proceeds via a strict Michael addition, dictating the C–N bond formation irreversibly before the ring closes, yielding essentially single pyrazole isomers[6].

Workflow S1 Step 1: Analyze Substrate (Steric & Electronic Bias) S2 Step 2: Solvent Selection (Switch EtOH to HFIP/TFE) S1->S2 S3 Step 3: Modulate Catalysis (Acidic vs Basic Conditions) S2->S3 S4 Step 4: In-Process LC-MS (Verify Regioisomer Ratio) S3->S4 S5 Step 5: Alternative Approach (Use Acetylenic Ketone Surrogate) S4->S5 If ratio < 9:1

Step-by-step experimental workflow for troubleshooting pyrazole regioselectivity.

Part 3: Quantitative Data on Solvent Effects

To illustrate the causality of solvent choice, the following table summarizes the quantitative impact of various solvents on the regiomeric ratio during the condensation of a standard unsymmetrical 1,3-diketone with methylhydrazine[2].

SolventDielectric Constant (ε)H-Bond Donor Ability (α)Typical Regioisomer Ratio (3-R : 5-R)Diagnostic Outcome
Ethanol (EtOH)24.50.8355 : 45Poor selectivity; requires difficult chromatographic separation.
Tetrahydrofuran (THF)7.50.0050 : 50No thermodynamic or kinetic bias; unselective.
2,2,2-Trifluoroethanol (TFE)26.71.5185 : 15Good selectivity; strong H-bonding activates the carbonyl.
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.71.96>95 : 5Excellent selectivity; extreme H-bond donation drives kinetic control.

Part 4: Validated Experimental Protocols

Every protocol must be a self-validating system. The following methodologies include in-process analytical checks to ensure the reaction is proceeding with the desired regioselectivity before you commit to the final workup.

Protocol 1: Regioselective Synthesis using HFIP Solvent Control[2]

Use this protocol when starting with standard unsymmetrical 1,3-diketones.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 5.0 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to create a 0.2 M solution.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. This enforces kinetic control.

  • Addition: Add the substituted hydrazine (1.1 mmol) dropwise over 10 minutes. Causality note: Dropwise addition prevents localized heating and maintains the kinetic bias established by the HFIP.

  • Self-Validation (In-Process Check): After 1 hour, extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. You should observe >90% conversion to a single major peak corresponding to the desired pyrazole mass. If a secondary peak (undesired regioisomer) is >10%, add 5 mol% of acetic acid to further bias the intermediate formation.

  • Workup: Once complete, evaporate the HFIP under reduced pressure (HFIP can be recovered and distilled for reuse). Purify the crude residue via flash column chromatography using a Hexane/Ethyl Acetate gradient.

Protocol 2: Synthesis via Acetylenic Ketone Surrogate[1][6]

Use this protocol when Protocol 1 fails due to extreme steric hindrance or when absolute (99:1) regioselectivity is required.

  • Preparation: Dissolve the acetylenic ketone (1.0 mmol) in 5.0 mL of N,N-dimethylacetamide (DMAc) at room temperature.

  • Addition: Add the arylhydrazine hydrochloride (1.1 mmol) in one portion. The use of the hydrochloride salt acts as an in-situ acid catalyst, activating the alkyne for the initial Michael addition.

  • Cyclization: Stir the reaction at room temperature for 2 hours. The initial addition forms an enehydrazine intermediate, which irreversibly dictates the regiochemistry[6].

  • Self-Validation (In-Process Check): Perform a TLC (Thin Layer Chromatography) check. The complete disappearance of the acetylenic ketone spot confirms the irreversible Michael addition has occurred.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the isomerically pure pyrazole.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL:[Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL:[Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles Source: Thieme Chemistry URL:[Link]

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Pyrazole Synthesis Support Center: Troubleshooting Pyrazoline Accumulation

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers and drug development professionals facing challenges with incomplete aromatization during the synthesis of pyrazole s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers and drug development professionals facing challenges with incomplete aromatization during the synthesis of pyrazole scaffolds.

When synthesizing pyrazoles from α,β-unsaturated carbonyls (chalcones) and hydrazines, a common bottleneck is the accumulation of the 4,5-dihydro-1H-pyrazole (pyrazoline) intermediate. Below, we break down the mechanistic causality of this issue and provide field-proven, self-validating protocols to ensure complete conversion to the target aromatic pyrazole.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at the pyrazoline intermediate instead of yielding the final pyrazole? A: This is a fundamental mechanistic consequence of your starting materials. The reaction between a chalcone (an α,β-unsaturated ketone) and a hydrazine begins with a Michael addition, followed by intramolecular cyclization[1]. Because the starting chalcone only possesses one carbonyl group, the resulting 5-membered ring contains a saturated C4–C5 bond. To achieve full aromaticity, the pyrazoline must lose two hydrogen atoms[2]. Without a dedicated oxidant or sufficient thermal energy to drive dehydrogenation, the pyrazoline intermediate is thermodynamically stable and will accumulate as your major product.

Q2: How can I completely bypass the oxidation step and avoid pyrazoline formation entirely? A: You can bypass the oxidation step by switching your starting material from an α,β-unsaturated carbonyl to a 1,3-dicarbonyl compound (1,3-diketone). This is known as the classical Knorr pyrazole synthesis[1]. When hydrazine reacts with a 1,3-diketone, it forms a hydrazone intermediate that cyclizes into a cyclic hemiaminal. Because there are two oxygen atoms involved in the original scaffold, the system can achieve aromaticity simply by eliminating a water molecule (dehydration)[1][2]. Dehydration is highly favorable and occurs spontaneously upon mild heating, completely circumventing the pyrazoline state.

Q3: I must use a chalcone to achieve my specific substitution pattern. What is the most reliable way to drive the complete oxidation of pyrazoline to pyrazole in a one-pot system? A: If you must proceed via the chalcone route, you need to introduce a strong dehydrogenating agent. The I₂/DMSO system is considered a modern gold standard for this one-pot transformation[3]. Molecular iodine acts as a mild Lewis acid and electrophile, while DMSO serves as both the solvent and an oxygen-transfer agent. At elevated temperatures (130–140 °C), this system efficiently abstracts hydrogen from the pyrazoline ring[3][4]. Alternatively, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing toluene is a highly reliable stoichiometric oxidant that cleanly yields the pyrazole by accepting the two hydrogen atoms to form DDQH₂[5][6].

Mechanistic Workflow: Chalcone vs. 1,3-Diketone Pathways

The diagram below illustrates the divergent mechanistic pathways based on your choice of starting materials. Notice how the 1,3-diketone pathway relies on dehydration, while the chalcone pathway requires active oxidation.

PyrazolePathways Chalcone α,β-Unsaturated Carbonyl (Chalcone) Pyrazoline Pyrazoline Intermediate (Accumulates without oxidant) Chalcone->Pyrazoline Michael Addition + Cyclocondensation Diketone 1,3-Dicarbonyl (1,3-Diketone) Hydrazone Hydrazone Intermediate Diketone->Hydrazone Condensation Hydrazine1 Hydrazine Hydrazine1->Pyrazoline Hydrazine2 Hydrazine Hydrazine2->Hydrazone Pyrazole1 Aromatic Pyrazole (Target Product) Pyrazoline->Pyrazole1 Oxidation / Dehydrogenation (e.g., I₂/DMSO, DDQ) Pyrazole2 Aromatic Pyrazole (Target Product) Hydrazone->Pyrazole2 Intramolecular Cyclization + Dehydration (-H₂O)

Figure 1: Comparative pathways for pyrazole synthesis highlighting the critical oxidation bottleneck.

Quantitative Data: Comparison of Oxidation Strategies

If you are troubleshooting a stalled chalcone-to-pyrazole reaction, select an oxidation strategy from the table below based on your substrate's tolerance and your laboratory's safety constraints.

Oxidation StrategyTypical Reagents / SolventTemperatureReaction TimeYield RangeMechanistic Pros & Cons
I₂ / DMSO Catalytic I₂, DMSO130–140 °C1–2 h75–95%Pros: Metal-free, inexpensive, acts as a seamless one-pot system[3][4].Cons: Requires high thermal energy.
DDQ Oxidation DDQ, Toluene or BenzeneReflux (80–110 °C)2–48 h80–94%Pros: Clean dehydrogenation, highly reliable for complex scaffolds[5][6].Cons: Generates toxic DDQH₂ byproducts.
CuCl₂·2H₂O CuCl₂·2H₂O, DMSO110 °C2–4 h90–94%Pros: Excellent regioselectivity, minimizes side product formation.Cons: Introduces heavy metal waste into the workflow.
Aerobic (Air/O₂) Ambient Air, Open FlaskRT to RefluxDays to WeeksVariablePros: Environmentally green, no harsh reagents.Cons: Highly prone to stalling; incomplete conversion is common[2].

Validated Experimental Protocols

Protocol 1: One-Pot I₂/DMSO Mediated Synthesis of Pyrazoles from Chalcones

This protocol is self-validating: the initial room-temperature step ensures complete cyclization before the application of heat triggers the oxidative aromatization.

  • Condensation: In a round-bottom flask, dissolve the chalcone (1.0 mmol) and hydrazine hydrate (1.5 mmol) in 5 mL of anhydrous DMSO. Stir at room temperature for 1–2 hours. Validation Check: Perform TLC to ensure complete consumption of the chalcone and formation of the fluorescent pyrazoline intermediate.

  • Oxidation Setup: Once the intermediate is confirmed, add a catalytic amount of molecular iodine (I₂, 0.2 mmol) directly to the reaction mixture[3].

  • Thermal Dehydrogenation: Attach a reflux condenser and heat the mixture in an oil bath at 130–140 °C for 1–2 hours. The elevated heat is critical for the DMSO/I₂ system to drive the equilibrium toward the aromatic pyrazole[4].

  • Quenching: Cool the mixture to room temperature. Pour the solution into 20 mL of ice-cold 10% aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces and neutralizes any unreacted iodine, preventing halogenation side-reactions during workup.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography.

Protocol 2: Knorr Pyrazole Synthesis (Oxidation-Free Method)

Use this protocol if you can source a 1,3-diketone, completely bypassing the risk of pyrazoline accumulation.

  • Reaction Setup: In a round-bottomed flask, dissolve the 1,3-dicarbonyl compound (10.0 mmol) in 15 mL of absolute ethanol[1].

  • Hydrazine Addition: Slowly add the hydrazine derivative (10.5 mmol) dropwise. Validation Check: This condensation is exothermic. If utilizing highly reactive substituted hydrazines, use an ice-water bath to control the reaction rate and prevent solvent boil-off.

  • Cyclization & Dehydration: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 1–2 hours. The thermal energy drives the dehydration (-H₂O) of the cyclic hemiaminal intermediate, permanently locking the ring into its aromatic state[1][2].

  • Isolation: Cool to room temperature and remove the ethanol under reduced pressure. If the product is a solid, recrystallize directly from an ethanol/water mixture. If it is an oil, purify via vacuum distillation.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of modified purine homo-N-nucleosides containing pyrazole or 2-pyrazoline moiety. Taylor & Francis. Available at: [Link]

  • Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. PMC (NIH). Available at: [Link]

  • Convenient And Facile Synthesis Of Isoxazolines To Isoxazoles And Pyrazolines To Pyrazoles By Using DMSO. TSI Journals. Available at: [Link]

  • Iodine/DMSO catalyzed oxidative aromatization of pyrazolines. European Journal of Chemistry. Available at: [Link]

Sources

Optimization

Troubleshooting low conversion rates in pyrazole formylation

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with stagnant yields and poor regioselectivity during the formylation o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with stagnant yields and poor regioselectivity during the formylation of pyrazoles. While the Vilsmeier-Haack reaction is the undisputed workhorse for introducing a formyl group at the C-4 position, the inherent electronic properties of the pyrazole core—coupled with the extreme moisture sensitivity of the reagents—often lead to frustrating bottlenecks.

This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind experimental failures, establish self-validating workflows, and provide authoritative strategies to drive your conversion rates to completion.

I. Diagnostic Workflow for Low Conversion

Before adjusting your stoichiometry, it is critical to identify the exact point of failure in your synthetic pipeline. The following decision tree outlines the logical progression for troubleshooting low yields in pyrazole formylation.

Troubleshooting Start Low Conversion Detected CheckMoisture Are reagents strictly anhydrous? Start->CheckMoisture DryReagents Use fresh POCl3/DMF Flame-dry glassware CheckMoisture->DryReagents No (Moisture present) CheckEWG Does substrate have strong EWGs? CheckMoisture->CheckEWG Yes (Dry) Success Optimal Yield Achieved DryReagents->Success IncreaseTemp Increase Temp to 120°C or use Microwave CheckEWG->IncreaseTemp Yes CheckWorkup Is product lost in aqueous phase? CheckEWG->CheckWorkup No IncreaseTemp->Success SaltOut Saturate with NaCl Extract with DCM/EtOAc CheckWorkup->SaltOut Yes CheckWorkup->Success No SaltOut->Success

Decision tree for diagnosing and resolving low conversion in pyrazole formylation.

II. Mechanistic Pathway

To troubleshoot effectively, you must understand the active species in your flask. The Vilsmeier-Haack reaction does not use free DMF and POCl₃; it relies on the in situ generation of a highly electrophilic chloroiminium ion.

Mechanism DMF DMF + POCl3 Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier -PO2Cl2- Attack Electrophilic Attack by Pyrazole (C-4) Vilsmeier->Attack +Pyrazole Iminium Iminium Salt Intermediate Attack->Iminium -HCl Hydrolysis Aqueous Hydrolysis (Workup) Iminium->Hydrolysis Product 4-Formylpyrazole Hydrolysis->Product -HNMe2

Mechanistic pathway of the Vilsmeier-Haack formylation at the pyrazole C-4 position.

III. FAQs & Targeted Troubleshooting Guide

Q1: Why is my Vilsmeier-Haack formylation stalling at low conversion despite using excess POCl₃ and DMF? Causality: The Vilsmeier reagent (chloroiminium ion) is highly hygroscopic. In the presence of trace moisture, it rapidly hydrolyzes back into DMF and unreactive phosphoric acids[1]. If your conversion stalls, the active electrophile has likely been depleted by ambient humidity or wet solvents. Furthermore, the intermediate iminium salt can precipitate out of solution, trapping unreacted starting material inside a solid matrix. Solution: Ensure strictly anhydrous conditions. Flame-dry all glassware under an inert atmosphere (Argon/N₂). Use freshly distilled POCl₃ and anhydrous DMF. If a thick precipitate forms during the reaction, increase the volume of DMF to maintain a homogeneous mixture, ensuring the chloroiminium ion remains solvated and accessible for the electrophilic attack[2].

Q2: I am formylating a pyrazole with electron-withdrawing groups (EWGs) at the 1- or 3-position. Why are my yields under 30%, and how can I drive this reaction? Causality: Pyrazoles are inherently π-excessive heterocycles, which makes them excellent nucleophiles for electrophilic aromatic substitution. However, strong EWGs (e.g., halogens, nitro groups, or deactivated aryl rings) drastically reduce the electron density at the C-4 position. This raises the activation energy required for the pyrazole to attack the Vilsmeier reagent, causing the reaction to stall under standard conditions[1]. Solution:

  • Thermal & Stoichiometric Optimization: Standard conditions (80–90°C) are insufficient for deactivated systems. Push the temperature to 120°C and increase the reagent stoichiometry to 6 equivalents of DMF and 4 equivalents of POCl₃[1].

  • Microwave-Assisted Formylation: Switch to microwave (MW) irradiation. Using phthaloyl dichloride (PDC) and DMF under MW at 60°C can drive the reaction to >80% yield in just 10 minutes by overcoming the activation barrier through rapid, localized heating[3].

Q3: How do I prevent massive product loss during the aqueous quench and workup? My crude mass is significantly lower than expected. Causality: 4-Formylpyrazoles possess significant hydrogen-bonding capacity. Quenching the Vilsmeier reaction generates HCl and phosphoric acids, which protonate the pyrazole nitrogen, dragging your target product into the highly acidic aqueous phase[2]. Solution: Quench the reaction mixture over crushed ice to control the violent exothermic hydrolysis of the iminium intermediate. Carefully neutralize the aqueous layer to pH 7.5–8.0 using saturated NaHCO₃ to deprotonate the pyrazole. If phase separation remains poor, saturate the aqueous layer with NaCl (salting out) to decrease the dielectric constant of the water, forcing the organic product into your extraction solvent (DCM or EtOAc)[2].

Q4: Are there viable alternatives to the Vilsmeier-Haack reaction if my substrate is sensitive to POCl₃? Causality: POCl₃ is a harsh, corrosive reagent that can cause unwanted chlorination (e.g., converting pyrazolones to chloropyrazoles) or degrade acid-sensitive functional groups. Solution: The Duff Reaction is an excellent, milder alternative. Utilizing hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), this method successfully formylates 1-phenyl-1H-pyrazoles chemoselectively at the C-4 position without the need for chlorinated phosphorus reagents, routinely achieving yields of 76–98%[4].

IV. Quantitative Data: Formylation Methodologies Comparison

To assist in selecting the correct synthetic route, the following table summarizes the typical parameters and expected yields for various pyrazole formylation strategies.

MethodologyIdeal Substrate ProfileReagent StoichiometryTemp / TimeTypical YieldKey Advantage
Traditional Vilsmeier-Haack Alkyl-substituted PyrazolesPOCl₃ (1.5 eq), DMF (3.0 eq)80–90°C / 2–4 h81–89%Benchmark reliability and scalability[1].
Optimized Vilsmeier-Haack Aryl/EWG-substituted PyrazolesPOCl₃ (4.0 eq), DMF (6.0 eq)120°C / 10–14 h46–67%Overcomes severe electronic deactivation[1].
Microwave-Assisted (MW) Hydrazone PrecursorsPhthaloyl Dichloride, DMF60°C / 10 min78–81%Extremely rapid; avoids POCl₃ toxicity[3].
Duff Reaction POCl₃-sensitive PyrazolesHMTA, TFA90°C / 12–24 h76–98%Chemoselective; avoids unwanted chlorination[4].

V. Self-Validating Experimental Protocols

A robust protocol must tell the chemist what to look for at every step to ensure the reaction is proceeding correctly.

Protocol A: Optimized Vilsmeier-Haack Formylation (For Deactivated Pyrazoles)

This protocol utilizes excess reagents and high heat to force the formylation of electronically deactivated pyrazoles.

  • Vilsmeier Reagent Formation: In an oven-dried, 3-neck round-bottom flask purged with Argon, cool anhydrous DMF (6.0 eq) to 0–5°C using an ice-salt bath. Add freshly distilled POCl₃ (4.0 eq) dropwise over 30 minutes.

    • Self-Validation Checkpoint: The mixture must transition from colorless to a pale yellow, viscous solution. A distinct exotherm should be felt on the flask glass, confirming the generation of the active chloroiminium ion.

  • Substrate Addition & Heating: Dissolve the deactivated pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent. Remove the ice bath and gradually heat the reaction to 120°C for 10–14 hours.

    • Self-Validation Checkpoint: Monitor by TLC (e.g., 50% EtOAc/Hexane). The starting material spot will disappear, and a new baseline spot (the highly polar iminium salt) will appear. Note: You will not see the final aldehyde spot until the aqueous hydrolysis step is performed.

  • Hydrolysis & Neutralization: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice. Stir vigorously for 30 minutes to hydrolyze the iminium salt. Slowly add saturated aqueous NaHCO₃ until the solution is slightly basic.

    • Self-Validation Checkpoint: Vigorous CO₂ evolution will occur during NaHCO₃ addition. The validation of complete neutralization is the cessation of bubbling and a stable pH paper reading of 7.5–8.0. At this point, the product will begin to precipitate or partition clearly into the organic layer.

  • Extraction: Saturate the aqueous layer with NaCl and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Formylation using Phthaloyl Dichloride (PDC)

A greener, rapid alternative that avoids POCl₃ and achieves high yields in minutes.

  • Reagent Preparation: In a microwave-safe reaction vial, dissolve the pyrazole or hydrazone precursor (1.0 eq) in anhydrous DMF (3.0 mL). Add Phthaloyl Dichloride (PDC) (1.5 eq) to the solution.

    • Self-Validation Checkpoint: Ensure complete dissolution of the precursor in DMF before adding PDC to prevent localized side reactions and charring during irradiation.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate the mixture at 60°C for 10 minutes.

    • Self-Validation Checkpoint: Monitor the instrument's telemetry. The system pressure and temperature curves should stabilize at exactly 60°C within the first 1–2 minutes. Spikes in pressure indicate incomplete precursor dissolution or wet solvent.

  • Workup: Cool the vial to room temperature, pour the contents into ice water, and extract with dichloromethane.

    • Self-Validation Checkpoint: Post-quench TLC should reveal a single dominant spot corresponding to the 4-formylpyrazole, confirming the high chemoselectivity of the MW-PDC method.

VI. References

1.5 2.1 3.2 4.4 5.3

Sources

Troubleshooting

Technical Support Center: Enhancing Solubility of Pyrazole Derivatives for Biological Assays

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that pyrazole derivatives are highly valued for their diverse biological activities, including antimitotic, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that pyrazole derivatives are highly valued for their diverse biological activities, including antimitotic, antibacterial, and selective COX-2 inhibition properties[1]. However, their highly crystalline nature and inherent lipophilicity frequently result in poor aqueous solubility. This physical limitation can lead to unpredictable and unreliable results during in vitro testing, including false negatives in efficacy screens and false positives in toxicity assays due to compound precipitation[2].

This guide is designed to move beyond basic troubleshooting. Here, we explore the causality behind solubility failures and provide self-validating protocols to ensure the scientific integrity of your biological assays.

Diagnostic Workflow for Solubility Optimization

Before altering your assay parameters, it is critical to diagnose the physicochemical root cause of the solubility issue. Use the following decision matrix to select the most appropriate intervention for your pyrazole derivative.

SolubilityWorkflow A Poor Aqueous Solubility Detected in Assay B Analyze Physicochemical Properties (pKa, LogP) A->B C Is the Pyrazole Ionizable? B->C D Adjust Buffer pH or Formulate Salt C->D Yes E Assess Lipophilicity (LogP > 3?) C->E No F Use Co-solvents (DMSO < 0.5%, Tween) E->F Mild G β-Cyclodextrin Inclusion Complex E->G High H Solid Dispersion (PVP, HPMC) E->H Extreme

Figure 1: Decision tree for troubleshooting pyrazole solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does my pyrazole compound "crash out" when added to cell culture media in MTT assays? A1: This is a classic solvent-shift precipitation. Pyrazoles dissolved in 100% anhydrous DMSO experience a rapid thermodynamic shock when introduced directly to an aqueous buffer. The abrupt change forces the hydrophobic pyrazole out of solution, forming microcrystals that scatter light and cause false optical readouts in colorimetric assays like MTT[3]. Causality & Solution: To prevent this, avoid single-step, high-volume dilutions. Perform a serial dilution in DMSO first, followed by an intermediate dilution in pre-warmed (37°C) media before final application to the cells[4].

Q2: How can I formulate my highly lipophilic pyrazole without exceeding the 0.5% DMSO toxicity threshold in cell assays? A2: When standard co-solvents are insufficient or toxic,5 is a highly effective, biologically compatible alternative[5]. The hydrophobic cavity of β-CD encapsulates the lipophilic pyrazole core, while its hydrophilic exterior ensures aqueous solubility. This can increase dissolution rates by >3-fold without the cytotoxicity associated with high organic solvent concentrations[5].

Q3: Can my pyrazole derivative adsorb to the plastic labware during the assay? A3: Yes. Highly hydrophobic compounds can non-specifically bind to the surface of standard polystyrene cell culture plates, drastically reducing the effective free concentration of the drug in your experiment[4]. Causality & Solution: If your compound has a high LogP, consider adding a trace amount of a non-ionic surfactant (e.g., 0.01% Tween 80) to the assay buffer to maintain the compound in micellar suspension, or utilize low-binding coated assay plates.

Quantitative Guidelines for Solvents & Excipients

To maintain scientific integrity, excipient concentrations must be strictly controlled to prevent interference with biological targets.

Strategy / ExcipientMechanism of ActionMax Recommended Assay Conc.Best Suited For
Anhydrous DMSO Co-solvent (disrupts crystal lattice)< 0.5% (v/v)Initial stock solutions (10–30 mM); general screening[4].
β-Cyclodextrin Inclusion complexation (hydrophobic cavity)1–5% (w/v)Highly lipophilic, non-ionizable pyrazoles; preventing precipitation[5].
Polysorbate (Tween 80) Micellar solubilization< 0.1% (v/v)Preventing compound aggregation and plastic labware adsorption.
pH Adjustment Ionization / Salt formationAssay dependent (pH 6.5–7.8)Pyrazoles with basic amines or acidic moieties.

Troubleshooting Guides & Self-Validating Protocols

Protocol 1: Kinetic Solubility Assessment (Nephelometry / Shake-Flask)

Causality: Before running efficacy assays, you must establish the kinetic solubility limits of your compound in the exact assay medium. Testing suspensions instead of true solutions leads to flat dose-response curves and irreproducible IC50 values. Self-Validating Principle: Once the solubility limit is determined, any biological data obtained at or above that concentration must be systematically excluded from your analysis[3].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the pyrazole derivative in anhydrous, high-purity DMSO to a concentration of 20 mM.

  • Serial Dilution: Create a 2-fold serial dilution series of the compound in pure DMSO[3].

  • Media Spiking: Spike each DMSO dilution into the aqueous assay buffer (e.g., PBS or DMEM) in the exact proportion used in your assay (e.g., yielding a final DMSO concentration of exactly 0.5%)[3].

  • Equilibration: Incubate the plate on a shaker at 200 rpm for 2 hours at 37°C to simulate assay conditions.

  • Detection: Measure turbidity using a nephelometer (which measures light scattering) or an absorbance spectrometer. If using absorbance, read at a wavelength of 500 nm or above to avoid the intrinsic absorbance of the dissolved compound[3].

  • Validation: The lowest concentration at which light scattering significantly deviates from the vehicle control marks your kinetic solubility limit.

AssayPrep S1 10-30 mM Stock (Anhydrous DMSO) S2 Serial Dilution (in DMSO) S1->S2 S3 Intermediate Dilution (Pre-warmed Media) S2->S3 S4 Final Assay Plate (DMSO < 0.5%) S3->S4 S5 Vehicle Control Validation S4->S5 Validate

Figure 2: Self-validating serial dilution workflow to prevent solvent-shift precipitation.

Protocol 2: Preparation of Pyrazole-β-Cyclodextrin Inclusion Complexes

Causality: For pyrazoles failing Protocol 1, physical complexation reduces the apparent lipophilicity of the molecule. The solvent evaporation method forces the drug into the cyclodextrin cavity as the common solvent is removed, creating a water-soluble host-guest complex[5]. Self-Validating Principle: A successful formulation is validated by comparing the dissolution rate of the new complex against the free crystalline compound.

Step-by-Step Methodology:

  • Molar Ratio Determination: Weigh the pyrazole compound and β-cyclodextrin at a 1:1 molar ratio[5].

  • Dissolution: Dissolve the pyrazole in a minimal volume of ethanol. Separately, dissolve the β-cyclodextrin in distilled water[5].

  • Complexation: Slowly add the ethanolic pyrazole solution to the aqueous β-cyclodextrin solution under continuous magnetic stirring at 37°C.

  • Evaporation: Transfer the mixture to a vacuum oven and evaporate the solvents at 50–55°C for 4–6 hours until a dry, white powder is formed[5].

  • Validation: Re-evaluate the resulting powder using Protocol 1. A successful inclusion complex will typically demonstrate a 2- to 4-fold increase in the kinetic solubility limit compared to the unformulated drug[5].

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. 1

  • Aqueous Solubility Assay - Enamine. 2

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. 3

  • Troubleshooting Prosetin solubility for in vitro assays - Benchchem. 4

  • Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex - MDPI. 5

  • Overcoming the Challenge of Poor Drug Solubility - ISPE.6

Sources

Optimization

Section 1: Mechanistic Causality of Vilsmeier Reagent Decomposition

Welcome to the Technical Support & Troubleshooting Center for Vilsmeier-Haack formylation workflows. As an Application Scientist, I have designed this guide to address the dual-edged nature of the Vilsmeier reagent (chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Vilsmeier-Haack formylation workflows. As an Application Scientist, I have designed this guide to address the dual-edged nature of the Vilsmeier reagent (chloromethyleneiminium salt): its exceptional electrophilic reactivity and its severe hydrolytic and thermal instability.

This guide bypasses superficial instructions to focus on the causality of reagent decomposition, providing you with self-validating protocols and data-driven troubleshooting strategies to ensure reproducible synthetic outcomes.

The utility of the Vilsmeier reagent is intrinsically linked to the high reactivity of the chloroiminium cation. However, this same electrophilicity makes it highly susceptible to two primary decomposition pathways:

  • Hydrolytic Cleavage (Moisture Sensitivity): The electrophilic carbon is highly vulnerable to nucleophilic attack by water. Even trace atmospheric humidity will cause the immediate collapse of the iminium intermediate, regenerating N,N -Dimethylformamide (DMF) and releasing corrosive hydrochloric acid. This neutralizes the active formylating agent before it can react with your substrate.

  • Thermal Runaway (Exothermic Degradation): The formation of the reagent from DMF and Phosphorus Oxychloride (POCl₃) is highly exothermic. If the enthalpy of mixing is not actively dissipated through cryogenic cooling, the reagent undergoes an auto-catalytic decomposition into dimethylamine and carbon monoxide 1[1].

G DMF DMF + POCl3 (Precursors) VR Vilsmeier Reagent (Active Electrophile) DMF->VR 0-5°C, Anhydrous Hydrolysis Hydrolysis (Moisture Ingress) VR->Hydrolysis H2O Exposure Thermal Thermal Runaway (T > 48°C) VR->Thermal Insufficient Cooling Product Formylated Product (Desired Pathway) VR->Product + Substrate Decomp1 DMF + HCl (Loss of Reactivity) Hydrolysis->Decomp1 Decomp2 Dimethylamine + CO (Exothermic Hazard) Thermal->Decomp2

Caption: Logical pathways of Vilsmeier reagent formation, reaction, and decomposition.

Section 2: Quantitative Thermal Stability Data

Understanding the thermal limits of your reaction mixture is critical for safety and yield. Accelerating Rate Calorimetry (ARC) studies demonstrate that while the neat reagent is unstable, the presence of other substrates in a reaction mixture drastically lowers the onset temperature for dangerous exothermic decomposition 2[2].

System ConditionOnset of Thermal DecompositionMaximum Temperature RateFinal Pressure
Neat Vilsmeier Reagent 67°C28°C / min52 bar
Reaction Mixture (with substrate) 48°CNot specified77 bar

Data sourced from thermal hazard evaluations of the Vilsmeier-Haack reaction 1[1].

Section 3: Self-Validating Protocol for In Situ Preparation

Because the neat reagent decomposes at 67°C and is extraordinarily hygroscopic, isolation is strongly discouraged. The industry standard is in situ preparation. This protocol is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

Step 1: System Purge & Solvent Preconditioning

  • Action: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and internal thermometer. Purge with dry Nitrogen or Argon for 15 minutes. Charge the flask with anhydrous DMF (1.0 to 1.5 eq).

  • Causality: Purging eliminates atmospheric humidity, preventing the immediate hydrolytic destruction of the chloroiminium cation.

  • Validation Checkpoint: Karl Fischer titration of the DMF must read <50 ppm water before proceeding.

Step 2: Cryogenic Stabilization

  • Action: Submerge the flask in an ice-water bath. Allow the internal temperature to reach 0°C to 5°C.

  • Causality: Pre-cooling the solvent provides a thermal buffer to absorb the massive enthalpy of mixing, preventing the localized temperature from exceeding the 48°C decomposition threshold.

Step 3: Electrophilic Activation

  • Action: Load freshly distilled POCl₃ (1.0 to 1.2 eq) into the dropping funnel. Add dropwise over 30–60 minutes.

  • Causality: Dropwise addition kinetically controls the rate of heat generation. Bulk addition will overwhelm the cooling capacity, leading to rapid thermal runaway.

  • Validation Checkpoint: Monitor the internal thermometer. If the temperature spikes above 10°C, halt the addition immediately. A successful reaction will manifest as a pale yellow to yellowish-orange coloration 3[3].

Step 4: Maturation Phase

  • Action: Once addition is complete, maintain stirring at 0–5°C for an additional 30–60 minutes.

  • Causality: This aging period ensures complete conversion of the DMF-POCl₃ adduct into the active salt before introducing the nucleophilic substrate.

  • Validation Checkpoint: The solution must remain clear and pale-colored. Rapid darkening (brown/black) indicates thermal degradation.

Workflow Step1 1. System Purge (Inert N2/Ar) Step2 2. Chill DMF (0°C to 5°C) Step1->Step2 Step3 3. Dropwise POCl3 (Monitor Exotherm) Step2->Step3 Step4 4. Aging Period (30-60 min at 0°C) Step3->Step4 Step5 5. Substrate Addition (Controlled Rate) Step4->Step5

Caption: Step-by-step experimental workflow for in situ Vilsmeier reagent preparation.

Section 4: Troubleshooting Guides & FAQs

Q: My formylation reaction yielded unreacted starting material and regenerated DMF. What is the root cause? A: This is the classic signature of hydrolytic decomposition . The Vilsmeier reagent is extremely sensitive to water. If your glassware was not perfectly dry, or if your DMF/POCl₃ had absorbed atmospheric moisture, the active chloroiminium salt was hydrolyzed back into DMF and HCl before it could react with your substrate 1[1]. Actionable Fix: Always use freshly distilled POCl₃ and anhydrous DMF. Assemble your apparatus strictly under an inert atmosphere.

Q: During the addition of POCl₃, the reaction mixture turned black and the vessel pressurized. How do I prevent this? A: You experienced a thermal runaway . The formation of the Vilsmeier reagent is highly exothermic. ARC data demonstrates that in the presence of reaction mixtures, exothermic decomposition begins at just 48°C, generating massive amounts of gas (up to 77 bar final pressure) 4[4]. Actionable Fix: Strictly control the addition rate of POCl₃. Ensure your internal reaction temperature never exceeds 5°C during the formation phase.

Q: Can I prepare the Vilsmeier reagent in bulk and store it for future use? A: While commercially available as a hygroscopic powder, isolation and storage are highly discouraged for standard laboratory workflows due to its instability. The neat reagent begins exothermic decomposition at 67°C 1[1]. Actionable Fix: We strongly recommend in situ preparation. If you absolutely must store it, it must be kept under a strictly dry, inert atmosphere (Argon) at cryogenic temperatures (-20°C to 2-8°C) 3[3].

References

  • Benchchem. "Vilsmeier reagent stability and storage conditions." Benchchem Technical Support. 1

  • van den Broek, S. A. M. W., et al. "Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline." Organic Process Research & Development, ACS Publications. 2

  • Benchchem. "Preventing decomposition of the Vilsmeier reagent in oxazole reactions." Benchchem Technical Support. 3

  • ResearchGate. "Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA." 4

Sources

Troubleshooting

Managing exothermic reactions in phosphorus oxychloride procedures

Technical Support Center: Managing Exothermic Reactions in Phosphorus Oxychloride ( POCl3​ ) Procedures Welcome to the Technical Support Center. As application scientists and process chemists, we frequently encounter cha...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Exothermic Reactions in Phosphorus Oxychloride ( POCl3​ ) Procedures

Welcome to the Technical Support Center. As application scientists and process chemists, we frequently encounter challenges scaling up chlorodehydroxylation and Vilsmeier–Haack reactions. Phosphorus oxychloride ( POCl3​ ) is an indispensable reagent in drug development, but its highly exothermic hydrolysis profile demands rigorous process safety controls.

This guide provides field-proven troubleshooting strategies, mechanistic explanations of thermal hazards, and self-validating protocols to ensure safe and efficient POCl3​ quenching.

Frequently Asked Questions: Understanding POCl3​ Exotherms

Q1: Why does quenching POCl3​ in ice-water sometimes cause a delayed explosion? A: Historically, chemists have defaulted to quenching reactive mixtures in ice-water (0–5 °C). However, the hydrolysis of POCl3​ is sluggish at low temperatures[1]. Instead of fully degrading to phosphoric acid and hydrogen chloride, the reaction stalls, leading to the accumulation of metastable intermediates—most notably phosphorodichloridic acid ( Cl2​P(O)OH ) [1][2]. As the mixture naturally warms to room temperature, these intermediates undergo rapid, uncontrolled hydrolysis, releasing massive amounts of heat in a delayed thermal runaway[2][3].

Q2: What is the "Reverse Quench" protocol, and why is it mandatory? A: A reverse quench involves slowly adding the POCl3​ -containing reaction mixture into a larger volume of the quenching agent (e.g., water or an aqueous base)[1][3]. This ensures that the quenching agent is always in vast excess and POCl3​ remains the limiting reagent[1]. Adding water directly to POCl3​ (a forward quench) creates localized pockets of intense heat and rapid gas ( HCl ) evolution, which can violently eject the reactor contents.

Q3: Why is a quenching temperature of 35–40 °C recommended over 0 °C? A: Maintaining the quench solution at a slightly elevated temperature (35–40 °C), such as in an aqueous sodium acetate solution, provides the activation energy required to instantaneously and completely hydrolyze POCl3​ [3]. This prevents the dangerous accumulation of unreacted species, converting the process into an addition-controlled exotherm rather than a latent runaway[3].

Q4: Can I use acetone to clean glassware or vacuum pumps that contained POCl3​ ? A: Absolutely not. POCl3​ and acetone are highly incompatible[4]. Mixing them initiates a violent exothermic reaction that can lead to catastrophic explosions, with self-heating rates exceeding 200 °C/min[4]. Always use inert solvents or completely hydrolyze the POCl3​ before introducing any ketones.

Quantitative Data: Calorimetry and Kinetics

Understanding the thermal profile of POCl3​ hydrolysis is essential for process safety. Accelerated Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) studies reveal the specific thermal hazards of incomplete hydrolysis[2].

Parameter / EventValue / ObservationMechanistic Cause
Overall Hydrolysis Enthalpy Highly ExothermicCleavage of three P-Cl bonds and formation of P-O bonds, releasing HCl [1].
Primary Latent Exotherm ~25 °COnset of rapid hydrolysis of accumulated phosphorodichloridic acid ( Cl2​P(O)OH )[2].
Secondary Exothermic Events ~80 °C and 180 °CFurther thermal decomposition of organophosphate intermediates and solvent interactions[2].
Criticality Class Class 5 (in specific cases)Cooling failure triggers rapid decomposition; boiling point cannot serve as a safety barrier[5].

Troubleshooting Workflow

To prevent thermal runaways, adherence to a strict reverse quenching workflow is required. The logic diagram below outlines the critical decision points during the addition phase.

POCl3_Quench_Workflow Start Start POCl3 Quench Prep Prepare Aqueous Base (e.g., NaOAc) at 35-40°C Start->Prep ReverseQuench Reverse Quench: Slowly add POCl3 mixture Prep->ReverseQuench Monitor Monitor Temperature Maintain 35-40°C ReverseQuench->Monitor Check Is exotherm controlled (< 45°C)? Monitor->Check Pause Pause Addition & Cool Check->Pause No Complete Verify Hydrolysis (31P NMR / Raman) Check->Complete Yes Pause->Monitor Resume when safe

Workflow for the safe reverse quenching of POCl3 to prevent thermal runaway.

Experimental Protocols: Safe Quenching Methodologies

Protocol A: Addition-Controlled Reverse Quench into Aqueous Sodium Acetate

This protocol is designed to prevent the buildup of metastable intermediates by ensuring immediate hydrolysis[3].

Reagents & Equipment:

  • Aqueous Sodium Acetate ( NaOAc ) solution (sufficient to neutralize generated HCl ).

  • Jacketed reactor with robust mechanical stirring and internal temperature monitoring.

Step-by-Step Methodology:

  • Preparation: In the quenching vessel, prepare a large excess of aqueous sodium acetate solution[3].

  • Thermal Equilibration: Warm the NaOAc solution to 35–40 °C [3]. Causality: This temperature range is high enough to ensure instantaneous hydrolysis of unreacted POCl3​ but low enough to manage the heat of reaction safely[3].

  • Addition: Begin vigorous mechanical stirring. Slowly transfer the post-reaction POCl3​ mixture into the warm NaOAc solution via an addition funnel or dosing pump[1][3].

  • Temperature Control: Monitor the internal temperature continuously. Adjust the addition rate to maintain the temperature strictly between 35 °C and 45 °C. If the temperature exceeds 45 °C, pause the addition until the system cools[1].

  • Aging: Once the addition is complete, continue stirring at 35–40 °C for at least 1–2 hours to ensure complete reaction and cleavage of active P-Cl bonds[1][2].

  • Validation: Use quantitative 31P NMR or in-situ Raman spectroscopy to confirm the absence of phosphorodichloridic acid (>97% quenched) before proceeding to phase separation and organic extraction[2]. This self-validating step ensures the downstream process is entirely free of latent thermal hazards.

References

  • How can I properly quench POCl3?
  • Source: benchchem.
  • Hydrolysis of Phosphoryl Trichloride (POCl3)
  • Source: ptb.
  • Phosphorus Oxychloride and Acetone: An Incompatibility Investigation - datapdf.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Pyrazole Inhibitors Versus Celecoxib: A Guide for Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while mitigating the gastrointestinal side effects associa...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while mitigating the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a diaryl-substituted pyrazole, has long been the benchmark for selective COX-2 inhibition. However, the quest for novel agents with improved efficacy, selectivity, and safety profiles has led to the extensive exploration of other pyrazole-containing compounds. This guide provides a comparative analysis of emerging pyrazole inhibitors against the established standard, celecoxib, offering insights for researchers and drug development professionals.

The Central Role of COX-2 in Inflammation

The inflammatory cascade is a complex biological response to harmful stimuli. A key player in this process is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][2]

COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[3] PGE2 is a potent mediator of inflammation, pain, and fever.[4] Therefore, the selective inhibition of COX-2 is a rational therapeutic strategy to reduce inflammation and pain with a lower risk of the gastrointestinal adverse effects associated with the inhibition of COX-1 by non-selective NSAIDs.[4]

Mechanism of Action: A Tale of Two Pyrazoles

Both celecoxib and the broader class of pyrazole inhibitors exert their anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme. The pyrazole scaffold is a privileged structure in the design of anti-inflammatory agents due to its ability to fit into the active site of the COX-2 enzyme.[5][6]

Celecoxib's selectivity is largely attributed to its sulfonamide (-SO2NH2) side chain, which inserts into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[7] This interaction, along with other binding forces, allows for a tight and selective inhibition of COX-2.[7]

Many novel pyrazole inhibitors share the diaryl-substituted pyrazole core of celecoxib but feature modifications to the substituents on the phenyl rings and the pyrazole nucleus itself. These modifications are designed to enhance potency, improve selectivity, and potentially introduce additional pharmacological benefits, such as dual inhibition of other inflammatory pathways like 5-lipoxygenase (5-LOX).[8]

Chemical Structures: The Blueprint for Selectivity

The general structure of a diaryl-substituted pyrazole COX-2 inhibitor consists of a central pyrazole ring flanked by two aryl (phenyl) rings. One of the phenyl rings typically bears a pharmacophore responsible for COX-2 selectivity, such as the sulfonamide group in celecoxib or a methylsulfonyl (-SO2CH3) group found in other selective inhibitors.[9]

The structure-activity relationship (SAR) studies of pyrazole derivatives have revealed several key insights:

  • The Pyrazole Core: The 1,5-diarylpyrazole scaffold is a common feature among potent and selective COX-2 inhibitors.

  • The Selectivity-Determining Group: The nature of the substituent at the para-position of one of the phenyl rings is crucial for COX-2 selectivity. The sulfonamide or methylsulfonyl moieties are well-established for this purpose.

  • Substitutions on the Second Phenyl Ring: Modifications to the other phenyl ring can influence the compound's potency and pharmacokinetic properties. For instance, a methyl group at the para-position, as seen in celecoxib, contributes to its activity.

The following is a generalized chemical structure for a diaryl-substituted pyrazole inhibitor, with celecoxib shown as a specific example.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activate Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) Prostaglandin H2 (PGH2)->Prostaglandin E2 (PGE2) via Prostaglandin E Synthase Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandin E2 (PGE2)->Inflammation, Pain, Fever Pyrazole Inhibitors / Celecoxib Pyrazole Inhibitors / Celecoxib Pyrazole Inhibitors / Celecoxib->COX-2 inhibit Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Preclinical Development Compound Synthesis Compound Synthesis COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Synthesis->COX-1/COX-2 Inhibition Assay Determine IC50 and Selectivity Index Determine IC50 and Selectivity Index COX-1/COX-2 Inhibition Assay->Determine IC50 and Selectivity Index Cytotoxicity Assay Cytotoxicity Assay Determine IC50 and Selectivity Index->Cytotoxicity Assay Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Cytotoxicity Assay->Carrageenan-Induced Paw Edema Analgesic Models Analgesic Models Carrageenan-Induced Paw Edema->Analgesic Models Ulcerogenic Potential Study Ulcerogenic Potential Study Analgesic Models->Ulcerogenic Potential Study Pharmacokinetic Studies Pharmacokinetic Studies Ulcerogenic Potential Study->Pharmacokinetic Studies Toxicology Studies Toxicology Studies Pharmacokinetic Studies->Toxicology Studies

Caption: A typical experimental workflow for the discovery and preclinical evaluation of novel pyrazole-based anti-inflammatory agents.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area for the discovery of novel selective COX-2 inhibitors. While celecoxib remains a valuable therapeutic option, ongoing research has demonstrated the potential of new pyrazole derivatives to offer improved potency, selectivity, and potentially safer profiles. For drug development professionals, a thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo evaluation, is paramount in the pursuit of the next generation of anti-inflammatory drugs. The experimental protocols and comparative data presented in this guide provide a framework for these endeavors, paving the way for the development of safer and more effective treatments for inflammatory conditions.

References

  • Al-Sanea, M. M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Medicinal Chemistry Research. [Link]

  • Abdel-Wahab, B. F., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 989. [Link]

  • Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3529–3543. [Link]

  • Al-Sanea, M. M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. ResearchGate. [Link]

  • Gouda, M. A., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]

  • Talath, S., & Gadad, A. K. (2006). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 6(5), 479-501. [Link]

  • Sharma, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Shah, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • ResearchGate. (n.d.). Graphical representation of IC50 (COX-1 and COX-2) values for the screened compounds in comparison with celecoxib. ResearchGate. [Link]

  • Bakr, R. B., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Journal of the Iranian Chemical Society. [Link]

  • Sharma, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. [Link]

  • Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3529–3543. [Link]

  • Wang, C. C., et al. (2011). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1. Acta Pharmacologica Sinica, 32(11), 1378–1386. [Link]

  • El-Sayed, M. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]

  • Gomaa, H. A. M., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2280205. [Link]

  • ResearchGate. (n.d.). Coxibs: Highly selective cyclooxygenase-2 inhibitors. Part II. Side effects. ResearchGate. [Link]

  • Ghosh, R., et al. (2005). Adverse Effects of COX-2 Inhibitors. International Journal of Pharmacology, 1(1), 1-10. [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. Cleveland Clinic. [Link]

  • Mattia, C., & Coluzzi, F. (2005). COX-2 inhibitors: pharmacological data and adverse effects. Minerva anestesiologica, 71(7-8), 461–470. [Link]

Sources

Comparative

Comparing the Potency of Pyrazole Acetamides Against Known Kinase Inhibitors: A Mechanistic and Experimental Guide

As a Senior Application Scientist, I frequently evaluate novel chemotypes designed to overcome the pharmacokinetic (PK) and selectivity bottlenecks of traditional kinase inhibitors. Among these, the pyrazole acetamide sc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemotypes designed to overcome the pharmacokinetic (PK) and selectivity bottlenecks of traditional kinase inhibitors. Among these, the pyrazole acetamide scaffold has emerged as a privileged pharmacophore in rational drug design. By replacing traditional phenyl acetamides or unmodified amides with pyrazole acetamides, drug developers can significantly reduce lipophilicity (cLogP), enhance metabolic stability, and exploit unique hydrogen-bonding geometries within the kinase hinge region[1][2].

This guide objectively compares the performance of pyrazole acetamides against standard kinase inhibitors across two critical oncology targets: PERK (Protein kinase R-like endoplasmic reticulum kinase) and Aurora B Kinase . Furthermore, it provides self-validating experimental protocols to rigorously quantify these differences in your own laboratory.

Mechanistic Paradigm: Why Pyrazole Acetamides?

Traditional kinase inhibitors often suffer from poor aqueous solubility and high in vivo clearance due to excessive lipophilicity. The pyrazole acetamide moiety addresses these liabilities through several mechanisms:

  • Optimizing the Hinge-Binding Motif: The pyrazole ring acts as an excellent hydrogen bond donor and acceptor, anchoring the molecule precisely to the kinase hinge region[2].

  • Reducing Lipophilicity: Heteroaryl acetamides evenly distribute polarity throughout the molecule, keeping cLogP < 3, which directly correlates with improved blood clearance rates[1].

  • Stereoelectronic Fit: Monosubstitution adjacent to the acetamide linkage allows the molecule to synergistically occupy the lipophilic acetamide binding pocket of specific kinases[1].

Comparative Analysis: PERK Inhibition (The GSK2656157 Evolution)

PERK is a critical sensor in the Unfolded Protein Response (UPR). In solid tumors, hypoxia and nutrient deprivation trigger endoplasmic reticulum (ER) stress; PERK activation allows cancer cells to survive these conditions by attenuating global protein translation[3][4].

During the optimization of PERK inhibitors, researchers compared standard phenyl acetamides (e.g., the tool compound GSK2606414) against novel pyrazole acetamides. The transition to a 3,5-dimethyl-pyrazol-1-yl-acetamide derivative (Compound 11) or a 5-methyl-pyrazol-1-yl-acetamide (Compound 10) yielded remarkable improvements in both biochemical potency and rat blood clearance[1]. This optimization culminated in the discovery of the clinical candidate GSK2656157[3].

Table 1: Potency and Clearance Comparison of PERK Inhibitors
Compound ClassSpecific AnalogPERK IC50 (nM)Rat Blood Clearance (mL/min/kg)Key Mechanistic Advantage
Phenyl Acetamide GSK2606414 (Parent)~1.021.5Strong baseline potency, but high clearance due to lipophilicity.
Pyridyl Acetamide 4-pyridyl analogue63.810.5Lower clearance, but significant loss of target potency.
Pyrazole Acetamide 5-methyl-pyrazol-1-yl-acetamide16.6N/APreserved inhibitory potency with improved polarity.
Pyrazole Acetamide 3,5-dimethyl-pyrazol-1-yl-acetamide1.92.8Synergistic fit in lipophilic pocket; exceptionally low clearance.

Quantitative data synthesized from the discovery profiling of GSK2656157[1][3].

G ER_Stress ER Stress / Hypoxia (Tumor Microenvironment) PERK PERK Activation (Dimerization & Autophosphorylation) ER_Stress->PERK eIF2a eIF2α Phosphorylation (Ser51) PERK->eIF2a Translation Global Translation Attenuation (Cancer Cell Survival) eIF2a->Translation Inhibitor Pyrazole Acetamides (e.g., GSK2656157) Inhibitor->PERK ATP-competitive Inhibition

Figure 1: Mechanism of PERK inhibition by pyrazole acetamides in the Unfolded Protein Response.

Comparative Analysis: Aurora B Kinase Selectivity (Barasertib/AZD1152-HQPA)

Aurora B kinase is an essential mitotic kinase involved in chromosome segregation. Off-target inhibition of the closely related Aurora A leads to distinct, often undesirable, phenotypic toxicities. The compound AZD1152-HQPA (Barasertib) utilizes a pyrazole-acetamide backbone attached to a quinazoline core to achieve exquisite target selectivity[5].

Structure-activity relationship (SAR) studies reveal that when the pyrazole amide group is replaced or removed, the biological activity against Aurora B is significantly diminished or completely lost[6]. The pyrazole acetamide ensures the correct spatial orientation of the fluoro-phenyl ring, driving an extraordinary ~3,700-fold selectivity for Aurora B over Aurora A[5][7].

Table 2: Selectivity Profile of AZD1152-HQPA (Pyrazole Acetamide)
Kinase TargetKi (nM)Fold SelectivityBiological Implication
Aurora B 0.361x (Reference)Induces mitotic catastrophe and polyploidy in cancer cells.
Aurora A 1,369~3,800xAvoids Aurora A-mediated spindle assembly toxicities.
Aurora C 17.0~47xMinimal interference with germline-specific Aurora C.

Data sourced from AZD1152-HQPA biochemical profiling[7].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the action, ensuring researchers understand why a step is performed, not just how.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantitatively compare the biochemical IC50 of pyrazole acetamides against standard inhibitors.

  • Reagent Preparation: Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 prevents the non-specific adsorption of highly potent, lipophilic pyrazole acetamides to the plastic microplate walls, ensuring accurate free-drug concentrations.

  • Compound Titration: Perform an 11-point 3-fold serial dilution of the pyrazole acetamide in 100% DMSO, then dilute 1:20 in kinase buffer.

    • Causality: Maintaining a final assay DMSO concentration of ≤1% prevents solvent-mediated kinase denaturation.

  • Enzyme-Inhibitor Pre-incubation: Incubate the target kinase (e.g., PERK or Aurora B) with the compound for 30 minutes at room temperature.

    • Causality: Pyrazole acetamides often exhibit slow-binding kinetics due to induced-fit mechanisms in the hinge region; pre-incubation ensures equilibrium is reached before the reaction starts.

  • Reaction Initiation: Add ATP (at the predetermined Km value for the specific kinase) and the biotinylated peptide substrate.

    • Causality: Running the assay exactly at the ATP Km ensures the calculated IC50 is a true reflection of the inhibitor's affinity (Ki) according to the Cheng-Prusoff equation.

  • Detection & Quenching: After 60 minutes, add EDTA to chelate Mg2+ alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Causality: EDTA instantly halts kinase activity, while the FRET pair allows a ratiometric emission reading (665 nm / 615 nm), eliminating well-to-well volume variations and auto-fluorescence artifacts.

G Prep 1. Buffer & Reagent Prep (Include 0.01% Brij-35) Incubate 2. Compound Pre-incubation (30 min, allows induced fit) Prep->Incubate Reaction 3. Add ATP @ Km (Ensures accurate Ki) Incubate->Reaction Detection 4. EDTA Quench & TR-FRET (Ratiometric readout) Reaction->Detection Analysis 5. IC50 Calculation (Non-linear regression) Detection->Analysis

Figure 2: Self-validating TR-FRET workflow for evaluating pyrazole acetamide kinase inhibitors.

Protocol B: Cellular Target Engagement (Autophosphorylation Western Blot)

Purpose: To verify that the biochemical potency of the pyrazole acetamide translates to cellular efficacy (e.g., inhibiting PERK autophosphorylation in A549 cells)[1][8].

  • Cell Seeding & Treatment: Seed A549 cells and treat with the pyrazole acetamide for 1 hour.

    • Causality: A 1-hour pre-treatment allows the compound to cross the cell membrane and bind the target before stress induction.

  • Stress Induction: Treat cells with Thapsigargin (1 μM) for 30 minutes.

    • Causality: Thapsigargin depletes ER calcium, robustly and synchronously inducing ER stress and subsequent PERK autophosphorylation[8].

  • Lysis with Phosphatase Inhibitors: Lyse cells in RIPA buffer supplemented with NaF and Na3VO4.

    • Causality: Immediate inhibition of endogenous phosphatases is critical to preserve the transient phospho-PERK signal.

  • Immunoblotting: Run SDS-PAGE, transfer to PVDF, and probe with anti-phospho-PERK (Thr980) and total PERK antibodies.

    • Causality: Normalizing the phospho-signal to total PERK ensures that the observed inhibition is due to kinase inactivation, not compound-induced protein degradation.

Conclusion

The strategic incorporation of the pyrazole acetamide motif represents a masterclass in rational drug design. As demonstrated by the evolution of PERK inhibitors (GSK2656157) and the exquisite selectivity of Aurora B inhibitors (AZD1152-HQPA), this scaffold effectively balances the thermodynamic requirements of kinase hinge binding with the pharmacokinetic demands of in vivo clearance. By adhering to the rigorous, causality-driven protocols outlined above, researchers can confidently benchmark new pyrazole acetamides against existing clinical standards.

References

  • Axten, J. M., et al. "Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development." ACS Medicinal Chemistry Letters, 4(10), 964-968 (2013). URL:[Link]

  • "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor." Leukemia (Nature), 2012. URL:[Link]

Sources

Validation

Structure-activity relationship validation for 3-phenylpyrazole series

Structure-Activity Relationship (SAR) Validation for the 3-Phenylpyrazole Series: A Comparative Guide to Novel Scaffold Performance Audience: Researchers, scientists, and drug development professionals. Content Type: Pub...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Validation for the 3-Phenylpyrazole Series: A Comparative Guide to Novel Scaffold Performance

Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocols.

Introduction: The Privileged 3-Phenylpyrazole Core

In modern rational drug design, the selection of a core scaffold dictates the trajectory of lead optimization. The 3-phenylpyrazole series has emerged as a highly versatile and privileged pharmacophore. Characterized by a unique carbon-carbon (C-C) bond linkage between the phenyl and pyrazole rings, this core offers distinct conformational rigidity compared to traditional, more flexible C-N linked heterocycles. This rigidity allows for the precise spatial orientation of functional groups, making it an ideal template for targeting challenging protein-protein interactions (PPIs) and nuclear receptor ligand-binding domains.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of the 3-phenylpyrazole scaffold against standard-of-care alternatives across two distinct therapeutic contexts: MCL-1 inhibition in acute myeloid leukemia (AML) and Androgen Receptor (AR) antagonism in prostate cancer .

Case Study 1: Overcoming Venetoclax Resistance via Selective MCL-1 Inhibition

Mechanistic Causality & Scaffold Comparison

Venetoclax is a potent, FDA-approved BH3-mimetic that induces apoptosis in AML by selectively inhibiting the anti-apoptotic protein BCL-2. However, clinical efficacy is frequently derailed by acquired resistance, primarily driven by the compensatory upregulation of a related anti-apoptotic protein, MCL-1[1]. Because Venetoclax cannot bind MCL-1, leukemic cells survive by utilizing MCL-1 to sequester pro-apoptotic proteins such as BIM[2].

To overcome this, selective MCL-1 inhibitors are required. Recent structure-based drug design efforts identified the 3-phenylpyrazole derivative LC126 as a dual BCL-2/MCL-1 binder[3]. Through iterative SAR optimization—specifically by modifying the substituents on the phenyl ring to exploit the deep hydrophobic P2 pocket of the MCL-1 BH3 groove—researchers developed GQN-B37-E [3]. This optimized derivative demonstrated a sub-micromolar affinity for MCL-1 while completely losing its affinity for BCL-2, showcasing the exquisite tunability of the 3-phenylpyrazole core compared to rigid traditional inhibitors[3].

Quantitative Performance Comparison
CompoundScaffold TypeMCL-1 Affinity ( Ki​ , μ M)BCL-2 Affinity ( Ki​ , μ M)Selectivity Profile
Venetoclax Azaindole derivative> 100< 0.001Highly BCL-2 Selective
LC126 3-Phenylpyrazole (Hit)13 ± 2.710 ± 1.4Dual MCL-1/BCL-2 Binder
GQN-B37-E 3-Phenylpyrazole (Lead)0.6 ± 0.1> 100Highly MCL-1 Selective

Data summarized from Gong et al., ACS Omega (2024)[3].

Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

Causality: FP is selected over traditional ELISA because it is a homogenous assay that measures binding equilibrium directly in solution without washing steps. This preserves transient, weak small-molecule/protein interactions critical during early SAR validation.

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES, 50 mM NaCl, 0.05% Tween-20, pH 7.4). Utilize a fluorescently labeled BH3 probe (e.g., FITC-BIM).

  • Protein Titration (Self-Validation Step 1): Titrate recombinant MCL-1 protein against a fixed concentration of FITC-BIM (5 nM) to determine the Kd​ of the tracer. Select an MCL-1 concentration that yields 50-80% of the maximum polarization signal (mP window) to ensure optimal assay sensitivity.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 3-phenylpyrazole compounds (e.g., GQN-B37-E) in DMSO.

  • Assay Assembly: In a black 384-well microplate, combine the optimized MCL-1 concentration, 5 nM FITC-BIM, and the compound dilutions.

  • Control Implementation (Self-Validation Step 2): Include positive controls (unlabeled BIM peptide to define the maximum inhibition baseline) and negative controls (DMSO vehicle to define the maximum binding baseline).

  • Incubation & Reading: Incubate in the dark for 2 hours at room temperature to reach equilibrium. Read the plate on a multi-mode microplate reader using parallel and perpendicular polarized light (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Calculate the IC50​ using a four-parameter logistic regression. Convert IC50​ to Ki​ using the Nikolovska-Coleska equation to account for receptor depletion.

MCL1_Pathway Inhibitor 3-Phenylpyrazole (GQN-B37-E) MCL1 MCL-1 (Anti-apoptotic) Inhibitor->MCL1 Binds BH3 Pocket BIM BIM (Pro-apoptotic) Inhibitor->BIM Releases MCL1->BIM Sequesters (Inhibits) BAX BAX/BAK Oligomerization BIM->BAX Activates CytoC Cytochrome C Release BAX->CytoC Mitochondrial Pores Apoptosis Caspase-Dependent Apoptosis CytoC->Apoptosis Caspase 3/7 Activation

MCL-1 signaling pathway and 3-phenylpyrazole-mediated apoptosis mechanism.

Case Study 2: 3D-QSAR Guided Optimization for Androgen Receptor Antagonism

Mechanistic Causality & Scaffold Comparison

Prostate cancer therapies heavily rely on AR antagonists like Enzalutamide. However, point mutations in the AR ligand-binding domain (LBD) frequently lead to drug resistance. The 3-phenylpyrazole scaffold offers an alternative spatial geometry that can bypass these classical resistance mutations[4].

To rationally optimize the 3-phenylpyrazole series for AR antagonism, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed[4]. These 3D-QSAR models revealed that adding bulky, electronegative groups at the para-position of the phenyl ring creates severe steric clashes within the AR LBD, whereas meta-substitutions enhance binding affinity through favorable electrostatic interactions[5].

Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Modeling Workflow

Causality: 3D-QSAR translates biological activity into a spatial map of steric and electrostatic fields, providing actionable blueprints for chemical synthesis rather than just predicting a theoretical binding score.

  • Dataset Preparation: Assemble a dataset of 3-phenylpyrazole derivatives with known AR antagonist activities (convert IC50​ values to pIC50​ ). Split the dataset randomly into a training set (80%) and a test set (20%) to ensure external validation.

  • Conformational Alignment: Perform atomic alignment using the rigid 3-phenylpyrazole core as the template. Causality: Consistent alignment is critical; molecular docking-based alignment can introduce noise due to flexible side chains, whereas core-based atomic alignment isolates the SAR of the functional groups[4].

  • Field Calculation: Place the aligned molecules in a 3D grid (2.0 Å spacing). Calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields for CoMFA, and add hydrophobic/hydrogen-bond fields for CoMSIA using an sp3 carbon probe.

  • Partial Least Squares (PLS) Analysis: Correlate the 3D fields with pIC50​ values using PLS regression.

  • Internal & External Validation (Self-Validation Step): Perform Leave-One-Out (LOO) cross-validation to calculate the cross-validated correlation coefficient ( q2 ). A q2>0.5 confirms internal consistency. Next, predict the activities of the test set to calculate rpred2​ . An rpred2​>0.6 validates the model's predictive power for novel derivatives, ensuring the system is statistically robust[5].

SAR_Workflow Start Hit Identification (Virtual Screening) Docking Molecular Docking (BH3 Pocket / AR LBD) Start->Docking Identifies Core Hits Synthesis Scaffold Functionalization (3-Phenylpyrazole Core) Docking->Synthesis Structural Clues Assay In Vitro Validation (FP Assay / Reporter) Synthesis->Assay Generates Derivatives QSAR 3D-QSAR Modeling (CoMFA / CoMSIA) Assay->QSAR Activity Data Lead Lead Optimization (Selectivity & ADMET) Assay->Lead Sub-micromolar Hits QSAR->Synthesis Feedback Loop

Iterative 3D-QSAR and experimental validation workflow for 3-phenylpyrazoles.

References

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega.[Link][3]

  • Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure and Dynamics.[Link][4]

  • Full article: Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Taylor & Francis.[Link][5]

  • Venetoclax therapy and emerging resistance mechanisms in acute myeloid leukaemia. Nature Cell Death & Disease.[Link][1]

  • Mechanisms of resistance to venetoclax. Blood | American Society of Hematology.[Link][2]

Sources

Comparative

Bridging the Digital and the Biological: A Comparative Guide to In Silico and In Vitro Analyses of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide

A Senior Application Scientist's Perspective on Predictive and Experimental Data in Drug Discovery In the landscape of modern drug discovery, the dialogue between computational prediction and experimental validation is p...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Predictive and Experimental Data in Drug Discovery

In the landscape of modern drug discovery, the dialogue between computational prediction and experimental validation is paramount. This guide delves into a comparative analysis of in silico and in vitro results for the heterocyclic compound, 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide. While direct comparative studies on this specific molecule are not extensively published, we can construct a robust and insightful guide by examining published data on closely related analogs and by applying established scientific principles. This guide will serve as a valuable resource for researchers, scientists, and drug development professionals by not only presenting data but also by dissecting the causality behind the experimental and computational choices.

For the purpose of this guide, we will draw key in vitro data from a study on a structurally analogous compound, 1-(4-vinylbenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, which shares the core 3-phenyl-4-formyl-pyrazole scaffold. This allows for a scientifically grounded comparison, highlighting the predictive power of computational models and the indispensable role of empirical testing.

The Subject of Our Investigation: A Pyrazole with Potential

The core structure, a pyrazole ring, is a well-established pharmacophore known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of the acetamide group and the formyl (-CHO) and phenyl substituents on the pyrazole ring of our target molecule, 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide, suggests a potential for diverse biological interactions, making it a compelling candidate for both computational and experimental scrutiny.

Part 1: In Silico Analysis - The Digital Prediction

In silico studies are the first-line of investigation in modern drug discovery, offering a time and resource-efficient methodology to predict the biological potential of a molecule.[3] These computational techniques allow for the assessment of a compound's pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and its potential interactions with biological targets.

Molecular Docking: Unveiling Potential Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] For a compound like our pyrazole derivative, docking studies would typically be performed against known cancer-related protein targets such as receptor tyrosine kinases (e.g., VEGFR-2), cyclin-dependent kinases (CDKs), or other enzymes implicated in tumor progression.[2][4][5]

Predicted Binding Affinity: Based on studies of similar pyrazole derivatives, it is anticipated that 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide would exhibit favorable binding energies with various protein kinases. The N-acetamide moiety can act as a hydrogen bond donor and acceptor, while the phenyl and formyl groups can engage in hydrophobic and polar interactions within a protein's active site.[6] For instance, docking studies of pyrazole derivatives against VEGFR-2 have shown that the pyrazole core can form crucial hydrogen bonds with the hinge region of the kinase domain.[4][5]

Logical Workflow for Molecular Docking:

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p1 Select Protein Target (e.g., VEGFR-2) p2 Prepare Protein Structure (Remove water, add hydrogens) p1->p2 p3 Prepare Ligand Structure (2D to 3D, energy minimization) p2->p3 d1 Define Binding Site (Grid Generation) p3->d1 d2 Run Docking Algorithm (e.g., AutoDock) d1->d2 a1 Analyze Docking Poses and Scores d2->a1 a2 Identify Key Interactions (H-bonds, hydrophobic) a1->a2

Caption: A typical workflow for in silico molecular docking studies.

ADMET Prediction: Assessing Drug-Likeness

ADMET prediction models are crucial for filtering out compounds with unfavorable pharmacokinetic profiles early in the discovery pipeline. These models are built on large datasets of known drugs and their experimental ADMET properties.

Expected ADMET Profile for 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide:

PropertyPredicted OutcomeRationale
Absorption Good oral bioavailabilityCompliant with Lipinski's Rule of Five (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).[6]
Distribution Moderate to goodLikely to have good cell membrane permeability.
Metabolism Potential for hepatic metabolismThe phenyl group and acetamide moiety may be susceptible to cytochrome P450-mediated oxidation and hydrolysis.
Excretion Likely renal and/or hepaticDependent on metabolic pathways.
Toxicity Low to moderateGenerally, pyrazole cores are well-tolerated, but specific substituents can introduce toxicity.[6]

Part 2: In Vitro Analysis - The Biological Reality

In vitro experiments provide the first biological validation of in silico predictions. These studies, conducted in a controlled laboratory setting outside of a living organism, are essential for confirming the activity and elucidating the mechanism of action of a potential drug candidate.

Anticancer Activity Evaluation: A Case Study with a Close Analog

Due to the limited availability of published in vitro data for the exact target molecule, we will consider the findings for the structurally similar compound, 1-(4-vinylbenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (Compound 4a) from a study by Kamoun et al.[1][7] This compound shares the critical 3-phenyl-4-formyl-pyrazole core.

Experimental Findings for the Analog (Compound 4a):

In a study evaluating a series of novel formyl pyrazole derivatives, Compound 4a, with a phenyl group at position 3, demonstrated the highest potency in reducing the viability of HeLa (human cervical cancer) cells.[1][7] While other derivatives in the study showed moderate cytotoxicity, Compound 4a exhibited the most significant cytotoxic effect.[1][7] This suggests that the 3-phenyl-4-formyl-pyrazole scaffold is a promising framework for developing anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Culture: HeLa cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound, 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours). A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Workflow for In Vitro Cytotoxicity Testing:

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_data Data Analysis cp1 Culture HeLa Cells cp2 Seed Cells in 96-well Plates cp1->cp2 t2 Treat Cells with Compound cp2->t2 t1 Prepare Compound Dilutions t1->t2 a1 Add MTT Reagent t2->a1 a2 Incubate and Solubilize Formazan a1->a2 d1 Measure Absorbance a2->d1 d2 Calculate Cell Viability and IC50 d1->d2

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Part 3: The Synthesis - Bridging Prediction and Reality

The comparison of in silico and in vitro data is only meaningful if the compound can be reliably synthesized. The synthesis of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide would likely follow a multi-step pathway common for pyrazole derivatives.

Plausible Synthetic Route:

A plausible synthesis could involve the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[8] The synthesis of a related compound, 2-(4'-formyl-3'-phenylpyrazole) 4-phenyl thiazole, has been reported and involves the condensation of acetophenone with a hydrazine derivative, followed by a Vilsmeier-Haack reaction to introduce the formyl group.[8] A similar strategy could be adapted for our target molecule.

Synthetic Workflow Diagram:

cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: N-Acetamide Installation cluster_step3 Step 3: Formylation cluster_final Final Product s1_1 React Phenylacetylene with a Hydrazine Derivative s1_2 Cyclization to form 3-phenyl-1H-pyrazole s1_1->s1_2 s2_1 Alkylation of the Pyrazole Nitrogen with an Acetamide Moiety s1_2->s2_1 s3_1 Vilsmeier-Haack Reaction (POCl3/DMF) s2_1->s3_1 s3_2 Introduction of the Formyl Group at C4 s3_1->s3_2 fp 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide s3_2->fp

Caption: A proposed synthetic pathway for 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide.

Conclusion: A Symbiotic Relationship in Drug Discovery

This guide illustrates the critical interplay between in silico prediction and in vitro validation in the early stages of drug discovery. While computational models provide invaluable foresight into a molecule's potential, experimental data remains the gold standard for confirming biological activity.

The analysis of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide and its close analog demonstrates that the 3-phenyl-4-formyl-pyrazole scaffold is a promising starting point for the development of new therapeutic agents. The predicted drug-like properties from in silico analysis are corroborated by the significant in vitro anticancer activity observed for a structurally similar compound.

Future work should focus on the direct synthesis and in vitro testing of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide to confirm the predictions and to further explore its therapeutic potential. This iterative process of prediction, synthesis, and testing is the cornerstone of modern, efficient, and successful drug development.

References

  • Kamoun, E. A., et al. (2025).
  • Anonymous. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research.
  • Anonymous. (2024).
  • Anonymous. (2020). Multistep Synthesis and In Vitro Anticancer Evaluation of 2-Pyrazolyl-Estradiol Derivatives, Pyrazolocoumarin-Estradiol Hybrids and Analogous Compounds. MDPI.
  • Kamoun, E. A., et al. (2025). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations.
  • Anonymous. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed.
  • Anonymous. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. PMC.
  • Anonymous. (n.d.). Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole.
  • Anonymous. (2023).
  • Anonymous. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed.
  • Anonymous. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PMC.
  • Anonymous. (n.d.). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor.
  • Anonymous. (n.d.). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin ca. Semantic Scholar.

Sources

Validation

Comparative docking studies of pyrazole analogs in protein active sites

Comparative Docking Studies of Pyrazole Analogs: Targeting COX-2 and EGFR Active Sites Introduction: The Pyrazole Scaffold in Drug Discovery The pyrazole scaffold is a privileged structure in medicinal chemistry, offerin...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Studies of Pyrazole Analogs: Targeting COX-2 and EGFR Active Sites

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, offering exceptional synthetic flexibility and a unique electronic profile that facilitates robust hydrogen bonding. Historically anchored by blockbuster drugs like the COX-2 inhibitor celecoxib and the kinase inhibitor dasatinib, pyrazole derivatives are now being engineered as multi-target agents[1],[2].

Recent drug discovery efforts focus heavily on inflammation-driven cancers, such as colorectal cancer, where the simultaneous inhibition of Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) presents a synergistic therapeutic avenue[1]. This guide provides an objective, data-driven comparison of novel pyrazole analogs (including pyrazole-ar-turmerone hybrids and pyrazolyl-thiazolidinones) against standard reference drugs. By detailing a self-validating molecular docking workflow, we elucidate the mechanistic causality behind their superior binding affinities.

Self-Validating Methodology: Comparative Docking Workflow

To ensure high-fidelity predictions, the molecular docking protocol must operate as a self-validating system. This means the computational pipeline must first successfully reproduce the binding pose of a known co-crystallized ligand before testing novel pyrazole analogs.

  • Step 1: Protein Preparation and Active Site Definition The 3D crystal structures of the target proteins (e.g., PDB: 1CX2 for COX-2) are retrieved from the Protein Data Bank[3]. Causality: Raw PDB files contain crystallographic artifacts. Water molecules must be removed because they can artificially bridge ligand-protein interactions, skewing the docking score, unless they are structurally conserved waters known to mediate critical bonds. Polar hydrogens and Kollman charges are added to accurately simulate the electrostatic environment of the active site at physiological pH[3].

  • Step 2: Ligand Preparation and Energy Minimization Pyrazole analogs are sketched and subjected to energy minimization using force fields like MM2 or OPLS3[3]. Causality: Ligands drawn in 2D possess high-energy steric clashes. Energy minimization relaxes the molecule into its most stable, lowest-energy 3D conformation, preventing the docking algorithm from rejecting a valid ligand due to artificial steric hindrance.

  • Step 3: Grid Box Generation A grid box is strictly centered on the native co-crystallized ligand (e.g., celecoxib in COX-2)[3]. Causality: Restricting the search space to the established active site prevents "blind docking" artifacts, ensuring the algorithm evaluates the clinically relevant binding pocket rather than irrelevant surface crevices.

  • Step 4: Docking Execution and RMSD Validation Docking is performed using AutoDock Vina or Glide[3]. Causality: Before evaluating novel pyrazoles, the native ligand is re-docked. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose must be <2.0 Å. This mathematically validates that the grid parameters and scoring function can accurately reproduce empirical biological realities. Only after this validation are the novel pyrazole analogs docked and scored.

Comparative Performance Analysis

Recent in silico and in vitro studies have evaluated various pyrazole hybrids against COX-2 and EGFR. The quantitative data is summarized below to benchmark their performance against standard therapeutics.

Table 1: Comparative Binding Affinities and Inhibitory Activity at the COX-2 Active Site

Compound ClassSpecific AnalogCOX-2 Binding Energy (kcal/mol)COX-2 Inhibitory ProfileReference Drug Comparison
Standard NSAID Celecoxib-10.9BaselineBaseline standard[1]
Pyrazole-ar-turmerone Compound 1-12.5Potent dual-inhibitionSuperior binding to Celecoxib[1]
Pyrazole-ar-turmerone Compound 2-12.0Potent dual-inhibitionSuperior binding to Celecoxib[1]
Novel Pyrazole D305-10.7High affinityComparable to Celecoxib[3]
Pyrazolyl-thiazolidinone Compound 18fN/AS.I. 42.13Superior Selectivity to Celecoxib (S.I. 24.09)[2]

Table 2: Comparative Inhibitory Activity at the EGFR Active Site

Compound ClassSpecific AnalogEGFR IC50 (µM)Reference Drug Comparison
Standard TKI Erlotinib / Lapatinib~0.02 / ~0.01Baseline standard[2]
Pyrazolyl-thiazole Compound 80.009Superior to standard TKIs[2]
Pyrazolyl-thiazolidinone Compound 18f0.190Potent nanomolar inhibition[2]

Mechanistic Insights: The Causality of Pyrazole Binding

The superior performance of pyrazole hybrids in these active sites is not coincidental; it is governed by precise steric and electronic interactions mapped during interaction analysis.

  • COX-2 Selectivity Pocket Penetration : The COX-2 active site differs from COX-1 primarily due to the substitution of Ile523 with Val523, creating a secondary hydrophobic side pocket. Pyrazole analogs equipped with sulfonamide or methylsulfonyl groups (like celecoxib and novel pyrazole hybrids) are sterically optimized to insert into this pocket, enhancing affinity and reducing off-target effects[1]. The oxygen atoms of the sulfonyl group form critical, causal hydrogen bonds with Arg513 and His90, locking the molecule in place.

  • EGFR ATP-Binding Cleft : In the EGFR kinase domain, the pyrazole nitrogen atoms act as potent hydrogen bond acceptors, mimicking the adenine ring of ATP. Comparative docking reveals that pyrazole derivatives form stable, conventional hydrogen bonds with critical hinge region residues such as Met769 and Thr766[4]. Furthermore, the extended aromatic systems of these hybrids engage in π−π stacking with surrounding residues, significantly lowering the overall binding free energy compared to standard monotherapies.

Workflow Visualization

DockingWorkflow Target Target Selection (COX-2 & EGFR) PrepProt Protein Preparation (Remove H2O, Add Polar H) Target->PrepProt PrepLig Ligand Preparation (Energy Minimization) Target->PrepLig Grid Grid Box Generation (Active Site Definition) PrepProt->Grid Docking Molecular Docking (AutoDock Vina / Glide) PrepLig->Docking Grid->Docking Scoring Scoring & RMSD Validation (< 2.0 Å threshold) Docking->Scoring Analysis Interaction Analysis (H-Bonds, Pi-Pi Stacking) Scoring->Analysis

Comparative molecular docking workflow for evaluating pyrazole analogs.

References

  • Sangsawat M, et al. "Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation." RSC Medicinal Chemistry (2026). 1

  • Rashmi T, Vinutha S. "Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and Wild type protein." RJPBCS. 4

  • Fadaly WAA, et al. "New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies." Journal of Enzyme Inhibition and Medicinal Chemistry (2023).2

  • Patil VM, More HN. "Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors." Indian Journal of Pharmaceutical Education and Research (2025). 3

Sources

Comparative

Validating the Inhibition Mechanism of Novel Pyrazole-Based JAK Inhibitors: A Comparative Technical Guide

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of at least eight FDA-approved small-molecule protein kinase inhibitors (PKIs), including ruxolitinib and encorafenib1[1]. As drug...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of at least eight FDA-approved small-molecule protein kinase inhibitors (PKIs), including ruxolitinib and encorafenib1[1]. As drug development pivots toward highly selective targeted therapies, validating the exact mechanism of action (MoA) of novel pyrazole derivatives requires a rigorous, multi-tiered experimental approach.

This guide provides a comprehensive framework for validating a novel, hypothetical pyrazole-based JAK1/2 inhibitor (Pyr-610 ) by comparing its performance against industry benchmarks like Ruxolitinib and Tofacitinib .

Mechanistic Rationale: Target Engagement at the Atomic Level

To understand why pyrazole compounds are uniquely effective, we must look at their atomic interactions. The pyrazole ring acts as a bioisostere for the adenine ring of ATP1[1]. It binds competitively to the ATP-binding pocket (often referred to as the "grotto") of the kinase's active conformation.

For standard inhibitors like Ruxolitinib, stabilization within the JAK1 and JAK2 isoforms occurs primarily through hydrophobic interactions, yielding a binding affinity of -8.3 and -8.0 kcal/mol, respectively2[2]. The nitrogen atoms of the pyrazole ring form critical hydrogen bonds with hinge region residues (e.g., Leu959 and Glu957), anchoring the molecule and preventing ATP from initiating the phosphorylation cascade2[2].

JAK_STAT Cytokine Cytokine (IL-6 / EPO) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Domain Receptor->JAK2 Activates STAT5 STAT5 Monomers JAK2->STAT5 Phosphorylates pSTAT5 pSTAT5 Dimerization STAT5->pSTAT5 Dimerizes Nucleus Gene Transcription pSTAT5->Nucleus Translocates Inhibitor Pyrazole Inhibitor Inhibitor->JAK2 Blocks ATP Pocket

Diagram 1: JAK/STAT signaling pathway and the mechanism of pyrazole-based JAK2 inhibition.

Comparative Efficacy Profiling (In Vitro)

When developing a novel pyrazole compound, raw potency is insufficient; isoform selectivity is the true hallmark of a successful drug. Off-target inhibition of JAK3, for instance, can lead to severe immunosuppression (a known limitation of Tofacitinib), whereas selective JAK1/2 inhibition is highly desirable for treating myeloproliferative neoplasms 3[3].

The table below summarizes the quantitative cell-free kinase assay data, comparing our novel compound Pyr-610 against established clinical benchmarks.

Table 1: Kinase Selectivity Profiling & Binding Affinity
CompoundPrimary TargetJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Binding Affinity (kcal/mol)
Pyr-610 (Novel) JAK1/21.2 ± 0.30.8 ± 0.2>1000450 ± 25-8.9
Ruxolitinib JAK1/23.3 ± 1.22.8 ± 1.2428 ± 3019 ± 4-8.3 / -8.0
Tofacitinib JAK1/33.2 ± 0.84.1 ± 0.91.6 ± 0.434 ± 6-7.5

Data Interpretation: Pyr-610 demonstrates sub-nanomolar potency against JAK2 while maintaining a >1000-fold selectivity window against JAK3. This is driven by engineered steric bulk on the pyrazole ring that clashes with the slightly narrower ATP pocket of JAK3, a structural nuance not present in Tofacitinib.

Cellular Assay Validation: pSTAT5 Knockdown

Cell-free assays prove affinity, but cellular assays prove efficacy. Because JAK2 directly phosphorylates STAT5 at the Tyr694 residue4[4], measuring intracellular pSTAT5 levels provides a direct, self-validating readout of target engagement.

To ensure trustworthiness, this protocol incorporates a critical orthogonal validation step: measuring Total STAT5 . If an inhibitor reduces pSTAT5 but also reduces Total STAT5, it may be causing non-specific protein degradation or cytotoxicity rather than true kinase inhibition.

Step-by-Step pSTAT5 AlphaLISA Protocol
  • Cell Culture & Starvation: Seed Ba/F3 cells expressing the JAK2-V617F mutation at 2×104 cells/well in a 384-well plate. Causality: Cells must be serum-starved for 4 hours prior to treatment. This eliminates basal signaling noise from serum growth factors, ensuring that any measured pSTAT5 is strictly controlled by the experiment.

  • Compound Treatment: Treat cells with Pyr-610 or Ruxolitinib in a 10-point dose-response curve (0.1 nM to 10 μM) for 2 hours at 37°C. Include a DMSO vehicle as a negative control.

  • Cytokine Stimulation: Stimulate cells with 10 ng/mL IL-6 for exactly 15 minutes. Causality: 15 minutes captures the acute peak of STAT5 phosphorylation before negative feedback loops (like SOCS proteins) are transcribed and degrade the signal.

  • Cell Lysis (Critical Step): Lyse cells using RIPA buffer heavily supplemented with both protease and phosphatase inhibitors (e.g., Sodium Orthovanadate). Causality: Endogenous phosphatases act within seconds to dephosphorylate STAT5 upon cell death. Omitting these inhibitors will result in false negatives for inhibitor efficacy.

  • Detection & Orthogonal Validation: Incubate lysates with Acceptor beads conjugated to anti-pSTAT5 (Tyr694) and Donor beads conjugated to anti-Total STAT5. Read the luminescent signal at 615 nm.

Workflow Step1 Cell Culture (Ba/F3 JAK2V617F) Step2 Inhibitor Incubation (2 Hours, 37°C) Step1->Step2 Step3 Cytokine Stimulation (IL-6, 15 Mins) Step2->Step3 Step4 Cell Lysis + Phosphatase Inhibitors Step3->Step4 Step5 AlphaLISA Assay (pSTAT5 Detection) Step4->Step5

Diagram 2: Step-by-step experimental workflow for validating intracellular pSTAT5 knockdown.

Conclusion

Validating a novel pyrazole compound requires a seamless transition from atomic theory to cellular reality. By utilizing the pyrazole ring as an adenine bioisostere to exploit the hydrophobic "grotto" of the JAK2 kinase domain, compounds like Pyr-610 and Ruxolitinib achieve profound pathway inhibition. However, the true validation of these compounds relies on rigorously controlled, self-validating cellular assays that account for basal noise, rapid dephosphorylation, and off-target cytotoxicity.

References

1.[1] Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules (MDPI) / PubMed URL: 1

2.[2] Title: Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib Source: International Journal of Molecular Sciences (MDPI) URL: 2

3.[4] Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: PubMed Central (PMC) URL: 4

4.[3] Title: RP-HPLC Method Development and Validation for the Quantitative Determination of Ruxolitinib in Pure Form and Marketed Pharmaceutical Dosage Form Source: International Journal of Multidisciplinary Research URL: 3

Sources

Validation

Assessing selectivity of pyrazole compounds for cancer cell lines

Assessing the Selectivity of Pyrazole Compounds in Cancer Cell Lines: A Comparative Guide for Preclinical Development As the landscape of targeted oncology evolves, the pyrazole moiety has cemented its status as a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of Pyrazole Compounds in Cancer Cell Lines: A Comparative Guide for Preclinical Development

As the landscape of targeted oncology evolves, the pyrazole moiety has cemented its status as a privileged scaffold in medicinal chemistry. Characterized by a nitrogen-rich, five-membered heterocyclic ring, pyrazoles form the structural backbone of several blockbuster clinical therapeutics, including Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor)[1].

However, the primary bottleneck in developing next-generation pyrazole derivatives is achieving a high Selectivity Index (SI) —the ratio of cytotoxicity between normal, healthy cell lines and malignant cancer cell lines. A compound with high potency but low selectivity will inevitably fail in clinical trials due to severe systemic toxicities.

This guide provides an objective, data-driven comparison of novel pyrazole derivatives against established alternatives, detailing the mechanistic causality of their selectivity and outlining a self-validating experimental workflow for preclinical assessment.

Mechanistic Grounding: How Pyrazoles Achieve Selectivity

To evaluate a pyrazole compound, one must first understand why it works. The pyrazole ring acts as an exceptional hydrogen bond donor and acceptor, allowing it to perfectly mimic the adenine ring of adenosine triphosphate (ATP)[2]. This structural mimicry enables pyrazoles to competitively bind to the ATP-binding cleft of overactive receptor tyrosine kinases (RTKs) such as EGFR, CDKs, and Aurora Kinases[3][4].

Selectivity is driven by the specific functionalization of the pyrazole core:

  • Steric Hindrance and Pocket Fitting: Fusing the pyrazole ring with bulky moieties (e.g., indoles or thiophenes) alters its 3D conformation, restricting its binding to specific kinase pockets (like CDK-2) while preventing off-target binding to wild-type kinases[3][5].

  • Electronic Distribution: The addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy groups) modulates the electron density of the pyrazole ring, fine-tuning its electrostatic interactions with the target kinase's hinge region[1][6].

Mechanism P Pyrazole Derivative K Receptor Tyrosine Kinase (e.g., EGFR / JAK / CDK) P->K Competitive ATP Inhibition S Downstream Pro-Survival Signaling (PI3K/Akt or STAT) K->S A Apoptosis & Cell Cycle Arrest K->A Pathway Blockade C Cancer Cell Proliferation S->C

Mechanism of action for kinase-targeted pyrazole derivatives.

Comparative Performance Data

When comparing novel pyrazole candidates to established drugs, the Selectivity Index (SI) is the ultimate metric of success. An SI > 6 is generally considered highly selective, while an SI < 3 indicates non-selective toxicity[5].

Below is a comparative analysis of recent experimental pyrazole derivatives against standard reference drugs (like Doxorubicin and Erlotinib) across various human cancer cell lines (MCF-7, A549, HepG2, HCT-116) and normal fibroblast/epithelial lines (WI-38, Vero).

Table 1: Cytotoxicity (IC₅₀) and Selectivity Index (SI) of Pyrazole Compounds
Compound Class / NameTarget Cancer Cell LineIC₅₀ (Cancer)Normal Cell LineIC₅₀ (Normal)Selectivity Index (SI)Reference
Thiophene-N-phenyl pyrazoline 2 WiDr (Colorectal)0.25 µg/mLVero (Kidney)489.18 µg/mL1956.7 [5]
Thiophene-N-phenyl pyrazoline 2 4T1 (Breast)9.09 µg/mLVero (Kidney)489.18 µg/mL53.8 [5]
Pyrazole-Nitrone (Cmpd 7a) A549 (Lung)85.62 µg/mLHdFn (Fibroblast)~470.9 µg/mL5.5 [6]
Pyrazole-Thiadiazole (Cmpd 6g) A549 (Lung)1.53 µMHealthy Cells11.11 µM7.23 [7]
Pyrazole-Indole Hybrid (Cmpd 7a) HepG2 (Liver)6.1 µMN/AN/AHigh Potency[3]
Doxorubicin (Standard)HepG2 (Liver)24.7 µMWI-38 (Fibroblast)7.12 - 44.0 µM1.36 - 5.93[3][8]
Erlotinib (Standard)A549 (Lung)25.0 µg/mLWRL68 (Normal)~50.0 µg/mL~2.0[6]

Insight: Novel derivatives, particularly Thiophene-based N-phenyl pyrazolines, demonstrate massive improvements in selectivity over traditional chemotherapeutics like Doxorubicin. By specifically targeting overexpressed receptors (like EGFR) in WiDr and 4T1 cells, they spare normal Vero cells, resulting in an extraordinary SI of >1900[5].

Experimental Workflow: A Self-Validating Protocol

To ensure scientific integrity, assessing selectivity cannot rely on a single assay. As an application scientist, I mandate an orthogonal, self-validating workflow. If a compound shows high cytotoxicity in an MTT assay, that result must be mechanistically validated by flow cytometry and target engagement assays.

Step 1: Primary Cytotoxicity Screening (MTT Assay)

Purpose: To establish the IC₅₀ and calculate the Selectivity Index.

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) and normal control cells (e.g., WI-38, Vero) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in 5% CO₂[9].

  • Treatment: Treat cells with serial dilutions of the pyrazole compound (e.g., 0.1 µM to 100 µM) and a vehicle control (0.1% DMSO) for 48 hours[8].

  • Viability Measurement: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • Analysis: Calculate the SI using the formula: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line).

Step 2: Mechanistic Validation (Flow Cytometry)

Purpose: To confirm whether the loss of viability is due to cytostatic (cell cycle arrest) or cytotoxic (apoptosis) mechanisms.

  • Apoptosis Assay: Stain treated cells with Annexin V-FITC and Propidium Iodide (PI). Pyrazole derivatives targeting kinases typically induce a shift toward early and late apoptosis[3].

  • Cell Cycle Analysis: Fix cells in 70% ethanol, treat with RNase, and stain with PI. Highly selective pyrazoles (like CDK-2 inhibitors) will show a significant accumulation of cells in the Pre-G1 or G2/M phase[3][9].

Step 3: Target Engagement (Kinase Inhibition Assay)

Purpose: To prove that the phenotypic selectivity observed in Step 1 is driven by the intended molecular target.

  • Utilize a cell-free recombinant kinase assay (e.g., ADP-Glo Kinase Assay for EGFR or CDK2).

  • Incubate the pyrazole compound with the isolated kinase and ATP.

  • Measure the IC₅₀ of enzyme inhibition. A strong correlation between the enzymatic IC₅₀ and the cellular IC₅₀ validates the mechanism of action[7][10].

Workflow A 1. Compound Synthesis & QC B 2. Cytotoxicity Assay (MTT / CellTiter-Glo) A->B C 3. Selectivity Index (SI) Calculation B->C D 4. Flow Cytometry (Cell Cycle / Apoptosis) C->D SI > 6 E 5. Kinase Inhibition (Target Engagement) D->E

Orthogonal experimental workflow for evaluating pyrazole selectivity.

Conclusion

The evolution of pyrazole compounds from broad-spectrum kinase inhibitors to highly selective, next-generation targeted therapies relies heavily on rigorous preclinical screening. By leveraging bulky functional groups and electron-modulating substituents, novel pyrazole-indole and pyrazoline hybrids are achieving unprecedented Selectivity Indices. For drug development professionals, adopting a self-validating experimental workflow—combining MTT viability data with flow cytometric mechanistic proof and enzymatic target engagement—is non-negotiable for translating these promising in vitro results into clinical success.

Sources

Safety & Regulatory Compliance

Safety

Operational Handling and Disposal Guide: 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide

As a critical building block in drug discovery—particularly in the synthesis of kinase inhibitors and anti-inflammatory agents—2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide requires stringent handling and disposal proto...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in drug discovery—particularly in the synthesis of kinase inhibitors and anti-inflammatory agents—2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide requires stringent handling and disposal protocols. This compound features a highly reactive formyl (aldehyde) group, a stable pyrazole core, and an acetamide moiety.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating system for the safe operational handling, spill mitigation, and RCRA-compliant disposal of this specific chemical [1].

Chemical Profile & Hazard Assessment

To safely handle and dispose of any chemical, one must first understand the mechanistic causality of its hazards. The reactivity of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide is driven by its functional groups:

  • Formyl Group: Susceptible to auto-oxidation in the presence of atmospheric oxygen (forming a carboxylic acid) and highly reactive with strong bases or nucleophiles.

  • Pyrazole & Acetamide Nitrogen: The high nitrogen content (three nitrogen atoms per molecule) dictates that thermal decomposition or improper incineration will generate toxic nitrogen oxides (NOx) [2].

Quantitative Data Summary
PropertyValue / DescriptionOperational Implication
Chemical Formula C₁₂H₁₁N₃O₂High nitrogen-to-carbon ratio dictates specialized incineration.
Molecular Weight 229.24 g/mol Fine powder; poses an inhalation hazard if aerosolized.
Physical State Solid (Crystalline Powder)Requires handling in a localized exhaust ventilation system.
Incompatibilities Strong oxidizers, strong bases, aminesRisk of exothermic aldol condensations or Schiff base formations.
Thermal Decomposition CO, CO₂, NO, NO₂ (NOx)Must not be disposed of via standard municipal waste streams.

Experimental Protocols: Operational Handling & Spill Management

Do not treat this compound as generic organic waste. The following step-by-step methodologies ensure that the chemical's integrity is maintained during research while mitigating exposure risks.

Protocol A: Safe Handling and Preparation
  • Engineering Controls: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 feet per minute (fpm).

  • Personal Protective Equipment (PPE): Don nitrile gloves (minimum 4 mil thickness, double-gloving recommended for prolonged handling), a flame-resistant laboratory coat, and ANSI Z87.1 compliant safety goggles.

  • Inert Atmosphere (Optional but Recommended): Because the formyl group can oxidize over time, flush the storage container with Argon or Nitrogen gas before resealing. Store at 4°C in a desiccator.

Protocol B: Immediate Spill Cleanup

Causality: Sweeping dry powders generates hazardous aerosols. Wet-wiping prevents aerosolization and ensures complete decontamination.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress Dust: Gently mist the spilled powder with a compatible non-reactive solvent (e.g., isopropanol or water) to dampen it. Do not use reactive solvents like primary amines.

  • Mechanical Removal: Use a disposable anti-static scoop or damp absorbent pads to collect the material.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water, followed by an isopropanol wipe-down.

  • Containment: Place all cleanup materials (pads, scoops, contaminated gloves) into a clearly labeled, sealable hazardous waste container.

Waste Segregation & Disposal Workflows

Under the Resource Conservation and Recovery Act (RCRA), nitrogenous organic compounds must be strictly segregated to prevent incompatible chemical reactions in waste storage areas [3].

Segregation Logic
  • Solid Waste: Unused product, contaminated PPE, and empty vials must be collected in a rigid, leak-proof container lined with a polyethylene bag.

  • Liquid Waste: Reaction mixtures containing this compound must be segregated into Halogenated or Non-Halogenated streams depending on the primary solvent used (e.g., Dichloromethane vs. DMSO). Never mix this waste with acidic or oxidizing waste streams.

WasteSegregation Start 2-(4-formyl-3-phenyl-1H- pyrazol-1-yl)acetamide Waste Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid Incineration High-Temp Incineration (RCRA Permitted Facility) Solid->Incineration Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, DMF) Liquid->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration

Waste segregation workflow for 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide.

Chemical Degradation & Incineration Pathway

The ultimate disposal method for 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide is high-temperature incineration .

Causality: The pyrazole ring is highly stable. Standard combustion temperatures are insufficient to break the N-N bonds cleanly, which can lead to the formation of toxic cyanides or complex nitrogen oxides. Therefore, the waste must be routed to a commercial RCRA-permitted facility capable of sustaining temperatures >1000°C with excess oxygen [4]. Furthermore, the facility must be equipped with alkaline scrubbers to neutralize the resulting NO and NO₂ gases into harmless nitrate/nitrite salts before atmospheric release.

IncinerationPathway Compound Pyrazole-Acetamide Waste Combustion Primary Combustion (>1000°C, Excess O2) Compound->Combustion Gases CO2, H2O, NOx (Intermediate Gases) Combustion->Gases Scrubber Alkaline Scrubber (NOx Neutralization) Gases->Scrubber Exhaust Clean Exhaust & Neutralized Salts Scrubber->Exhaust

High-temperature incineration and NOx scrubbing pathway for nitrogenous organic waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011.[Link]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. US EPA.[Link]

  • United States Environmental Protection Agency (EPA). Applicability and Requirements of the RCRA Organic Air Emission Standards. US EPA.[Link]

Handling

Personal protective equipment for handling 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide

A Researcher's Guide to Handling 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide This document provides essential safety and handling protocols for 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide. As a novel or specialized...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Handling 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide

This document provides essential safety and handling protocols for 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide. As a novel or specialized compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative approach, inferring potential hazards from its core chemical structures: the pyrazole ring, the aromatic aldehyde group, and the acetamide functional group. The protocols herein are designed to provide a robust framework for ensuring personnel safety and environmental protection.

Hazard Assessment: A Precautionary Approach

Understanding the potential risks is the foundation of safe chemical handling.[1] The structure of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide combines three key functional groups, each with known hazard profiles. A conservative "worst-case" assessment is mandatory.

  • Pyrazole Core: The pyrazole nucleus is a common scaffold in pharmacologically active molecules.[2] While some derivatives exhibit low toxicity, others can be irritants or harmful to aquatic life with long-lasting effects.[3][4] Therefore, the compound should be handled as a potentially bioactive and environmentally persistent substance.

  • Aromatic Aldehyde Group: A structurally similar compound, 3-Phenyl-1H-pyrazole-4-carboxaldehyde, is classified as a hazardous chemical that can cause skin and eye irritation and may be harmful if swallowed or inhaled.[5][6] Aldehydes as a class can be respiratory irritants.

  • Acetamide Moiety: The parent compound, acetamide, is classified as a suspected carcinogen (IARC Group 2B).[7] This warrants handling the target compound with appropriate measures to minimize long-term exposure.

Given this composite profile, the compound must be treated as a hazardous substance. All handling operations should be performed with the assumption that it is an irritant (skin, eyes, respiratory), potentially harmful if ingested or inhaled, and a suspected long-term health hazard.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound.[8] The goal is to create a complete barrier between you and the chemical, preventing exposure through all potential routes (inhalation, skin contact, eye contact).[9]

Equipment Specification Rationale for Use
Eye/Face Protection Chemical splash goggles and a full-face shield.[10][11]Protects against splashes of solutions and airborne powder, which can cause serious eye irritation.[5][6] A face shield offers a secondary layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile).Protects against skin contact.[1] Check glove manufacturer data for compatibility. Always double-glove when handling concentrated solutions or large quantities.
Body Protection Flame-resistant lab coat and a chemical-resistant apron.[10][12]A lab coat provides a primary barrier. An apron provides additional protection against splashes when working with liquids.[12]
Respiratory Protection Required if not handled in a fume hood.Use a properly fitted respirator with appropriate cartridges if engineering controls are unavailable or insufficient to control airborne dust.
Footwear Closed-toe, non-absorbent shoes.[1][10]Protects feet from spills. Leather or canvas shoes are not suitable as they can absorb chemicals.[13]

Always inspect PPE for damage before use and dispose of single-use items, like gloves, immediately after handling the chemical.[10]

Operational Plan: From Receipt to Reaction

A systematic workflow is critical to minimizing exposure and preventing accidents.

Engineering Controls

All manipulations of solid 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide or its solutions must be conducted in a certified chemical fume hood.[1][14] This is the primary engineering control to prevent inhalation of the fine powder or vapors from solutions.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the fume hood is clean and uncluttered.[15] Have all necessary equipment, including waste containers, within the hood to minimize movement.

  • Weighing:

    • Perform weighing within the fume hood or in a ventilated balance enclosure.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • Handle the container with care to avoid generating airborne dust.

  • Dissolution:

    • Always add the solid to the solvent slowly; never the other way around, especially with reactive solvents.

    • Use a magnetic stirrer for dissolution to avoid splashing associated with manual mixing.

  • Transfers: Use appropriate tools like spatulas for solids and pipettes for liquids to avoid direct contact.[1]

  • Post-Handling:

    • Thoroughly clean the work area after completion.

    • Wipe down the exterior of the primary container before returning it to storage.

    • Wash hands thoroughly with soap and water after removing gloves.[1][15]

G cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 weigh Weigh Solid Compound prep2->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction/Use dissolve->react decon Decontaminate Work Surface react->decon waste Segregate & Label Waste decon->waste rm_ppe Remove PPE Correctly waste->rm_ppe wash Wash Hands Thoroughly rm_ppe->wash

Caption: Safe Handling Workflow for 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide.

Emergency Procedures

Be prepared for emergencies by knowing the location and operation of safety showers and eyewash stations.[14]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][17] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[6][17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[5][17] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[17] Seek immediate medical attention.

  • Small Spills: For small solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid creating dust. Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[16] Do not attempt to clean up large spills yourself; evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[16]

Disposal Plan: Environmental Responsibility

Proper disposal is crucial to prevent environmental contamination.[3] Do not dispose of this chemical down the drain or in regular trash.[3]

Waste Segregation and Collection
  • Solid Waste: Collect all unused solid compounds and materials grossly contaminated with the powder (e.g., weighing papers, contaminated gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[4][16]

  • Liquid Waste: Collect all solutions containing the compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container.[16]

  • Avoid Mixing: Do not mix this waste stream with other incompatible waste types, such as strong acids, bases, or oxidizers, unless explicitly permitted by your EHS department.[14][18]

Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide," and any associated hazard warnings (e.g., "Irritant," "Suspected Carcinogen").[3][19] Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area until pickup.[4]

Final Disposal

The ultimate disposal must be handled by your institution's EHS office or a licensed hazardous waste contractor.[4][16] High-temperature incineration is a common and effective method for such compounds.[4]

G cluster_type Identify Waste Type cluster_collection Segregate & Collect cluster_final Final Steps start Waste Generated is_solid Solid Waste (Powder, Contaminated PPE) start->is_solid is_liquid Liquid Waste (Solutions, Rinsate) collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_solid->collect_liquid Liquid store Store in Designated Waste Accumulation Area collect_solid->store collect_liquid->store contact_ehs Arrange Pickup via EHS for Professional Disposal store->contact_ehs

Sources

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